2-hydroxy-1-methoxyaporphine
Description
Floribundine is a natural product found in Annona purpurea, Tephroseris palustris, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOIHNFHOEPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Floribundine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3153-55-7 | |
| Record name | Floribundine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 196 °C | |
| Record name | Floribundine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Alkaloid 2-hydroxy-1-methoxyaporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the vast class of isoquinoline (B145761) alkaloids, it is found in select plant species and is a key active component in some traditional medicines.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its extraction and isolation, and an exploration of its biological activities with a focus on the underlying signaling pathways.
Natural Sources
The primary and most well-documented natural source of this compound is the lotus (B1177795) plant, Nelumbo nucifera Gaertn., a member of the Nymphaeaceae family.[1] It is one of the main aporphine alkaloids found in the leaves of this plant. While Nelumbo nucifera is the principal source, other plant families known for producing a wide array of aporphine alkaloids, such as Annonaceae and Menispermaceae, may also contain this specific compound, though further phytochemical investigations are required for confirmation.
Quantitative Data on Isolation
The yield of this compound can vary depending on the plant material and the extraction and purification methods employed. A notable study utilizing high-speed counter-current chromatography (HSCCC) for purification from the crude extract of Nelumbo nucifera leaves provides specific quantitative data, which is summarized in the table below.
| Parameter | Value | Reference |
| Starting Material | Crude alkaloid extract from Nelumbo nucifera leaves | [2] |
| Amount of Crude Extract | 100 mg | [2] |
| Yield of this compound | 6.3 mg | [2] |
| Purity | 95.1% | [2] |
Experimental Protocols
The following sections detail the methodologies for the extraction and isolation of this compound from its primary natural source, Nelumbo nucifera leaves.
I. Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves
This protocol outlines the initial extraction of total alkaloids from the dried plant material.
Materials and Reagents:
-
Dried and pulverized leaves of Nelumbo nucifera
-
0.1 mol/L Hydrochloric acid (HCl)
-
0.1 mol/L Sodium hydroxide (B78521) (NaOH)
-
Filter paper
-
Ultrasonic bath
-
Rotary evaporator
Procedure:
-
Extraction: Weigh 300 g of pulverized Nelumbo nucifera leaves and place them in a suitable vessel. Add 3000 mL of 0.1 mol/L HCl and subject the mixture to ultrasonication at 40,000 Hz for 20 minutes. Repeat this extraction process three times.
-
Filtration: Combine all the extracts and filter through filter paper to remove solid plant material.
-
Basification and Precipitation: To the filtered solution, add 0.1 mol/L NaOH dropwise while stirring until the pH of the solution reaches 8.5. This will cause the alkaloids to precipitate.
-
Collection and Drying: Filter the solution to collect the precipitated crude alkaloids. The resulting solution is then evaporated to dryness under reduced pressure at 60°C. This yields the crude alkaloid extract for subsequent purification. From 300g of dried leaves, approximately 2.1 g of crude alkaloid extract can be obtained.
II. Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the purification of this compound from the crude alkaloid extract.
Instrumentation and Reagents:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)
-
Crude alkaloid extract from Nelumbo nucifera leaves
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, acetonitrile, and water in the specified volume ratios. The mixture should be thoroughly shaken and allowed to separate into two distinct phases in a separatory funnel at room temperature. The two phases are then separated for use in the HSCCC.
-
HSCCC System Preparation: The multilayer coil column of the HSCCC is first entirely filled with the upper phase (stationary phase). The apparatus is then rotated at an appropriate speed while the lower phase (mobile phase) is pumped into the head end of the column.
-
Sample Injection and Elution: Once hydrodynamic equilibrium is established, a 100 mg sample of the crude alkaloid extract, dissolved in a suitable volume of the biphasic solvent mixture, is injected into the column. The mobile phase is then continuously pumped through the column at a specific flow rate.
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored (e.g., by UV detection) and collected into fractions. The fractions containing the purified this compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Isolation and Characterization: The fractions containing the target compound are combined and the solvent is evaporated to yield purified this compound. The structure and purity of the isolated compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathways
This compound has been reported to possess several pharmacological activities, most notably anti-diabetic effects.[2] While direct and extensive studies on its mechanisms of action are still emerging, research on the closely related and co-occurring alkaloid, nuciferine, provides significant insights into the potential signaling pathways involved. Furthermore, preliminary studies on this compound suggest its involvement in the AMPK signaling pathway for glucose consumption.[3]
Proposed Anti-Diabetic Signaling Pathway
Based on studies of related aporphine alkaloids and initial findings for this compound, a plausible mechanism for its anti-diabetic effect involves the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the PI3K/Akt/mTOR signaling cascade.
References
Unveiling 2-hydroxy-1-methoxyaporphine in Nelumbo nucifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, isolation, and characterization of the aporphine (B1220529) alkaloid, 2-hydroxy-1-methoxyaporphine, from the sacred lotus, Nelumbo nucifera. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant biological context to support further research and development efforts.
Quantitative Analysis of this compound
The presence and quantity of this compound in Nelumbo nucifera have been determined using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC). The concentration of this alkaloid, along with other related compounds, varies depending on the part of the plant and the extraction method employed.
Table 1: Quantitative Yield of Aporphine Alkaloids from Nelumbo nucifera Leaves by HSCCC
| Compound | Yield (mg) from 100 mg crude extract | Purity (%) |
| This compound | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine (B1677029) | 8.5 | 98.9 |
| Roemerine (B1679503) | 2.7 | 97.4 |
Data sourced from Ma et al. (2014)[1][2]
Table 2: HPLC Determination of Alkaloids in Nelumbo nucifera
| Compound | Linear Range (μg) | Average Recovery (%) - Alkaloid Fraction | Average Recovery (%) - N. nucifera |
| This compound | 0.110-0.658 | 101.5 | 99.53 |
| Pronuciferine | 0.0210-0.126 | 99.14 | 100.5 |
| Nuciferine | 0.103-0.618 | 99.21 | 97.51 |
| Roemerine | 0.0856-0.514 | 98.41 | 100.1 |
Data sourced from a 2008 study on HPLC determination[3]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from Nelumbo nucifera.
General Extraction of Aporphine Alkaloids
A common initial step involves solvent extraction from dried plant material. For instance, dried flower buds of N. nucifera can be extracted with methanol (B129727) under reflux to yield a crude methanol extract.[4] This extract is then typically subjected to liquid-liquid partitioning. A representative method involves partitioning the methanol extract between ethyl acetate (B1210297) and an acidic aqueous solution (e.g., 3% aqueous tartaric acid).[4] This separates the alkaloids into the acidic aqueous layer.
Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective one-step purification method for obtaining high-purity aporphine alkaloids from the crude extract.[1][2]
-
Sample Preparation: A crude extract is obtained from the leaves of N. nucifera.
-
HSCCC System: A two-phase solvent system is employed. A commonly used system consists of n-hexane-ethyl acetate-methanol-acetonitrile-water (in a volumetric ratio of 5:3:3:2.5:5).[1][2][5][6]
-
Operation: The crude extract is subjected to HSCCC separation, yielding purified fractions of various alkaloids, including this compound.[1][2]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of this compound.
-
Chromatographic Conditions:
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the chemical structure.[1][2]
Biological Activity and Potential Signaling Pathways
Research has indicated that this compound exhibits biological activity, particularly in the context of glucose metabolism.
Effect on Glucose Consumption
Studies have shown that this compound can significantly increase insulin-stimulated glucose consumption in 3T3-L1 adipocytes.[1][7] At a concentration of 2 μg/mL, it demonstrated a potent glucose consumption-stimulatory activity, comparable to the positive control, rosiglitazone.[1]
Postulated Signaling Pathway
While the precise signaling pathway modulated by this compound is yet to be fully elucidated, its effect on glucose uptake in adipocytes suggests a potential interaction with the insulin (B600854) signaling pathway. Aporphine alkaloids, in general, are known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors.[8][9] Furthermore, some aporphine derivatives have been shown to activate the Nrf2-ARE pathway, which is involved in cellular antioxidant responses.[10]
Based on its observed bioactivity, a hypothetical signaling pathway can be proposed, warranting further investigation.
Caption: Hypothetical signaling pathway for this compound-induced glucose uptake.
Experimental and Analytical Workflow
The process of discovering and characterizing this compound from Nelumbo nucifera follows a systematic workflow, from plant material collection to biological activity assessment.
Caption: General workflow for the discovery and analysis of this compound.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular Sciences Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo Nucifera Gaertn and Their Effects on Glucose Consumption in 3t3-l1 Adipocytes | Semantic Scholar [semanticscholar.org]
- 8. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apomorphine protects against 6-hydroxydopamine-induced neuronal cell death through activation of the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Hydroxy-1-Methoxyaporphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid predominantly isolated from the sacred lotus (B1177795) (Nelumbo nucifera) and is a principal active component of the traditional Chinese medicine Jiang-Zhi-Ning. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anti-diabetic, and potential neuromodulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the putative signaling pathways to serve as a resource for researchers and professionals in drug development. While specific receptor binding and enzyme inhibition data for this compound are limited, this guide draws upon data from structurally related aporphine alkaloids to provide a contextual framework for its potential mechanisms of action.
Introduction
This compound is an isoquinoline (B145761) alkaloid characterized by the core aporphine skeleton. It is a significant bioactive constituent of Nelumbo nucifera (lotus) and has been identified as a major pharmacologically active ingredient in the traditional Chinese medicine Jiang-Zhi-Ning, which is traditionally used for the management of hyperlipidemia[1]. The broader class of aporphine alkaloids is known to exhibit a wide array of pharmacological activities, including anti-HIV, anti-hyperlipidemic, anti-platelet, hypotensive, anti-oxidant, anti-microbial, anti-obesity, anti-diabetic, and melanogenesis inhibitory effects[2]. This guide will delve into the specific biological activities attributed to this compound and the proposed molecular mechanisms underlying these effects.
Biological Activities and Mechanisms of Action
The primary reported biological activities of this compound are its anti-inflammatory and anti-diabetic effects. Additionally, based on the pharmacology of structurally similar aporphine alkaloids, potential interactions with dopaminergic and serotonergic systems are plausible.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[1]. While the precise signaling pathway for this compound has not been fully elucidated, the anti-inflammatory actions of many natural products, including other aporphine alkaloids, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).
Proposed Signaling Pathway for Anti-inflammatory Action
Anti-diabetic Activity
This compound has demonstrated significant glucose consumption-stimulatory activity in 3T3-L1 adipocytes, with an efficacy comparable to the anti-diabetic drug rosiglitazone (B1679542) at a concentration of 2 μg/mL[2]. The precise mechanism is not yet fully understood, but it is hypothesized that it may involve the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and utilization.
Proposed Signaling Pathway for Anti-diabetic Action
Potential Neuromodulatory Activity
While direct studies on this compound are lacking, many aporphine alkaloids are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. The substitution pattern on the aporphine core, particularly at the C1, C2, C10, and C11 positions, significantly influences receptor affinity and selectivity. For instance, (R)-aporphine acts as an antagonist at both D1 and D2 dopamine receptors. Given its structure, it is plausible that this compound may also exhibit affinity for these receptors, warranting further investigation.
Enzyme Inhibition
This compound, along with other aporphine alkaloids, has been implicated in the competitive inhibition of Cytochrome P450 2D6 (CYP2D6). This suggests a potential for drug-drug interactions with substrates of this enzyme.
Quantitative Data
Specific quantitative data for this compound is sparse. The following table summarizes the available data for this compound and structurally related aporphine alkaloids to provide a comparative context.
| Compound | Target/Assay | Value | Cell Line/System | Reference |
| This compound | LPS-induced Nitric Oxide Production | IC50 > 10 µM | RAW264.7 | [1] |
| This compound | Glucose Consumption | Significant increase at 2 µg/mL | 3T3-L1 Adipocytes | [2] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D1 Receptor | Ki = 46 nM | Rat Forebrain Tissue | |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 Receptor | Ki = 235 nM | Rat Forebrain Tissue | |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D1 Receptor | Ki = 1690 nM | Rat Forebrain Tissue | |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D2 Receptor | Ki = 44 nM | Rat Forebrain Tissue | |
| (R)-Aporphine | Dopamine D1 Receptor | Ki = 717 nM | - | |
| (R)-Aporphine | Dopamine D2 Receptor | Ki = 527 nM | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
This protocol describes the measurement of nitric oxide production in LPS-stimulated RAW264.7 macrophages.
Experimental Workflow
Materials:
-
RAW264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using a sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only control.
In Vitro Anti-diabetic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines the measurement of glucose uptake in differentiated 3T3-L1 adipocytes.
Experimental Workflow
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM
-
FBS
-
Insulin
-
This compound
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol (e.g., using insulin, dexamethasone, and IBMX).
-
Serum Starvation: Serum starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound and/or insulin for 30 minutes.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis: Quantify the fluorescence and normalize to a control group to determine the fold-increase in glucose uptake.
Conclusion
This compound is a promising bioactive alkaloid with demonstrated anti-inflammatory and anti-diabetic properties. While the precise molecular mechanisms and a comprehensive quantitative pharmacological profile are still under investigation, the available evidence suggests that its effects are likely mediated through the modulation of key signaling pathways such as NF-κB and AMPK. The structural similarity of this compound to other well-characterized aporphine alkaloids also points towards potential interactions with central nervous system receptors, which warrants further exploration. This technical guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this natural product. Further studies are needed to elucidate its specific molecular targets, establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its full therapeutic potential.
References
An In-Depth Technical Guide on the Core Mechanism of Action of 2-Hydroxy-1-Methoxyaporphine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information on the mechanism of action of 2-hydroxy-1-methoxyaporphine is primarily inferred from studies on the traditional Chinese medicine Jiang-Zhi-Ning (JZN), in which it has been identified as a major pharmacologically active constituent. Direct quantitative data on the interaction of isolated this compound with specific molecular targets is limited in publicly available scientific literature.
Executive Summary
This compound is an aporphine (B1220529) alkaloid isolated from the plant Nelumbo nucifera (lotus). It is a key bioactive component of the traditional Chinese medicine Jiang-Zhi-Ning, which is clinically used to treat hyperlipidemia. The primary mechanism of action of this compound, as inferred from studies on JZN, revolves around the regulation of lipid metabolism. This involves the modulation of genes central to cholesterol homeostasis, bile acid synthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway. These actions collectively contribute to the reduction of plasma lipid levels.
Inferred Mechanism of Action: Regulation of Lipid Metabolism
Based on studies of Jiang-Zhi-Ning, this compound is believed to exert its hypolipidemic effects through a multi-target mechanism primarily within hepatocytes. The core of this mechanism is the regulation of gene expression involved in key pathways of lipid metabolism.
Modulation of Cholesterol Metabolism
Studies on JZN suggest that its active components, including this compound, influence the expression of several key genes involved in cholesterol synthesis, uptake, and conversion to bile acids.
Regulation of Bile Acid Synthesis
The conversion of cholesterol to bile acids is a major pathway for cholesterol catabolism in the liver. Evidence from JZN research indicates an upregulation of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, which would promote cholesterol excretion.
Involvement of the PPAR Signaling Pathway
Transcriptomic analysis of the effects of a combination of advantageous components from JZN, including this compound, revealed the regulation of the PPAR signaling pathway. PPARs are nuclear receptors that play a critical role in lipid and glucose homeostasis.
Data Presentation: Inferred Effects on Gene Expression
The following table summarizes the qualitative effects of Jiang-Zhi-Ning's active components on the mRNA expression of genes involved in lipid metabolism, as observed in human liver cells (Bel-7402) and animal models. This provides an inferred functional profile for this compound.
| Gene Target | Protein Function | Observed Effect of JZN Components | Inferred Consequence for Lipid Metabolism |
| LDL-R (Low-Density Lipoprotein Receptor) | Mediates the endocytosis of cholesterol-rich LDL. | Increased mRNA expression | Enhanced clearance of LDL-cholesterol from circulation. |
| HMG-CoAR (HMG-CoA Reductase) | Rate-limiting enzyme in cholesterol biosynthesis. | Increased mRNA expression | Potentially a feedback response to lower intracellular cholesterol. |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in the conversion of cholesterol to bile acids. | Increased mRNA expression | Increased catabolism and excretion of cholesterol. |
| ACAT2 (Acyl-CoA: Cholesterol Acyltransferase 2) | Catalyzes the formation of cholesteryl esters for storage or lipoprotein assembly. | Decreased mRNA expression | Reduced esterification and packaging of cholesterol into lipoproteins. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Jiang-Zhi-Ning, which form the basis of our understanding of the inferred mechanism of action of this compound.
In Vitro: Lipid Accumulation Assay in HepG2 Cells
This protocol is used to assess the effect of compounds on lipid accumulation in a human hepatocyte cell line.
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipid Accumulation: To induce steatosis, HepG2 cells are incubated with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) for 24 hours.
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., a combination of advantageous components from JZN including this compound) for a specified period.
-
Quantification of Lipid Content:
-
Oil Red O Staining: Cells are fixed with 4% paraformaldehyde, washed with PBS, and stained with Oil Red O solution to visualize neutral lipid droplets. The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the lipid content.
-
Triglyceride Assay: Cellular triglycerides (TG) are quantified using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
-
Data Analysis: The reduction in lipid content in treated cells is compared to that in untreated, lipid-laden control cells.
In Vivo: Triton WR-1339-Induced Hyperlipidemia Model
This animal model is used to evaluate the hypolipidemic activity of compounds in vivo.
-
Animal Model: Male ICR mice or Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (a non-ionic surfactant) at a dose of 400 mg/kg body weight. Triton WR-1339 inhibits lipoprotein lipase, leading to the accumulation of very-low-density lipoproteins (VLDL) and a rapid increase in plasma triglyceride and cholesterol levels.
-
Treatment: Animals are divided into several groups: a normal control group, a hyperlipidemic model group, a positive control group (e.g., treated with simvastatin), and treatment groups receiving different doses of the test substance (e.g., JZN extract or a combination of its active components) via oral gavage.
-
Blood Sampling and Analysis: Blood samples are collected at specified time points (e.g., 24 hours) after Triton WR-1339 injection. Serum is separated by centrifugation.
-
Biochemical Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial enzymatic kits.
-
Data Analysis: The lipid profiles of the treatment groups are compared with those of the hyperlipidemic model group to assess the hypolipidemic efficacy of the test substance.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is used to determine the effect of treatment on the mRNA expression levels of target genes in liver tissue or cultured cells.
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's protocol.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
-
qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based or TaqMan probe-based detection method. Specific primers for the target genes (e.g., LDL-R, HMG-CoAR, CYP7A1, ACAT2) and a reference gene (e.g., GAPDH, β-actin) are used.
-
Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the inferred signaling pathways and experimental workflows related to the mechanism of action of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a key active component of Jiang-Zhi-Ning, contributes significantly to its hypolipidemic effects by modulating the expression of genes crucial for cholesterol metabolism, bile acid synthesis, and PPAR signaling. This multi-target approach makes it a compound of interest for further investigation in the context of metabolic disorders.
Future research should focus on elucidating the direct molecular interactions of isolated this compound. Key areas for investigation include:
-
Receptor Binding Assays: To determine the binding affinities of this compound for nuclear receptors such as PPARs, LXR, and FXR.
-
Enzyme Inhibition Assays: To quantify the direct inhibitory or activating effects on key enzymes in lipid metabolism, such as HMG-CoA reductase and ACAT2.
-
In-depth Signaling Studies: To confirm the specific intracellular signaling cascades modulated by this compound and to identify its direct upstream targets.
A comprehensive understanding of the direct molecular mechanisms of this compound will be crucial for its potential development as a modern therapeutic agent for hyperlipidemia and related metabolic diseases.
Unveiling the Pharmacological Profile of 2-Hydroxy-1-Methoxyaporphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1-methoxyaporphine is an aporphine (B1220529) alkaloid naturally occurring in plants of the Nelumbo genus, commonly known as the sacred lotus.[1][2] As a member of the extensive aporphine class of alkaloids, which are known for their diverse pharmacological activities, this compound presents a subject of interest for further investigation into its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, supplemented with comparative data from structurally related aporphine alkaloids to offer a broader context for its potential biological activities. Detailed experimental methodologies and conceptual diagrams are included to facilitate further research and drug development efforts.
Core Pharmacological Properties
While comprehensive pharmacological data for this compound remains limited, preliminary studies have indicated its potential in modulating inflammatory responses and glucose metabolism.
Anti-Inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. Specifically, it has been shown to reduce lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse RAW264.7 macrophage cells.[5]
Effects on Glucose Metabolism
Research has also suggested a role for this compound in glucose regulation. Studies on 3T3-L1 adipocytes have indicated that this alkaloid can enhance glucose consumption, suggesting potential anti-diabetic applications.[2]
Quantitative Pharmacological Data
The available quantitative data for this compound is sparse. The following table summarizes the known in vitro activity. To provide a comparative perspective, data for a structurally similar aporphine alkaloid, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, is also included.
| Compound | Assay | Cell Line/Tissue | Parameter | Value | Reference |
| This compound | LPS-induced Nitric Oxide Production | RAW264.7 | IC50 | > 10 µM | [5] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine (B1211576) D1 Receptor Binding | Rat Forebrain Tissue | Ki | 46 nM | [6] |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 Receptor Binding | Rat Forebrain Tissue | Ki | 235 nM | [6] |
Potential Signaling Pathways
Based on the known pharmacology of the aporphine alkaloid class, this compound is likely to interact with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin (B10506) receptors. The anti-inflammatory effects observed may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is often activated by LPS.
Conceptual signaling pathway of this compound via a G-protein coupled receptor.
Potential mechanism of anti-inflammatory action of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not extensively published. However, standard methodologies for assessing the activity of aporphine alkaloids can be adapted.
Radioligand Receptor Binding Assay (General Protocol)
This protocol provides a framework for determining the binding affinity of this compound for various receptors.
1. Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
This compound (test compound).
-
Non-specific binding control (e.g., unlabeled Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), a saturating concentration of the non-specific binding control, or a dilution of the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The current body of knowledge on the pharmacological properties of this compound is in its nascent stages. The available data suggests potential anti-inflammatory and anti-diabetic activities, warranting further investigation. To fully elucidate its therapeutic potential, future research should focus on:
-
Comprehensive Receptor Screening: Determining the binding affinities of this compound across a wide range of neurotransmitter receptors and other relevant biological targets.
-
Functional Activity Assays: Characterizing the nature of its interaction with identified targets (i.e., agonist, antagonist, partial agonist, or inverse agonist).
-
In Vivo Studies: Evaluating its pharmacological effects in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity for specific targets.
By systematically addressing these research areas, a clearer understanding of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Structure Elucidation and Confirmation of 2-hydroxy-1-methoxyaporphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 2-hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid isolated from Nelumbo nucifera (the sacred lotus). This document details the experimental protocols for its isolation and the spectroscopic data that confirms its chemical structure, serving as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids, which are known for their wide range of pharmacological activities. It has been identified as a significant bioactive component of Nelumbo nucifera, a plant with a long history of use in traditional medicine.[1] Accurate structure elucidation is the foundational step for understanding its bioactivity and for any further development of this compound as a potential therapeutic agent. This guide summarizes the key data and methodologies employed in its structural confirmation.
Isolation from Nelumbo nucifera
The primary method for the isolation of this compound from the leaves of Nelumbo nucifera involves a multi-step process beginning with extraction followed by advanced chromatographic separation.
Experimental Protocol: Extraction and Chromatographic Separation
Plant Material and Extraction: Dried and powdered leaves of Nelumbo nucifera are subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, to create a crude extract containing a mixture of alkaloids and other secondary metabolites.
High-Speed Counter-Current Chromatography (HSCCC): A highly efficient method for the separation of the target alkaloid from the crude extract is High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby minimizing sample adsorption and degradation.
-
Two-Phase Solvent System: A carefully selected biphasic solvent system is crucial for successful separation. A common system for the separation of aporphine alkaloids from Nelumbo nucifera consists of a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water.[1]
-
Procedure: The crude extract is dissolved in a portion of the solvent system and injected into the HSCCC instrument. The separation is achieved based on the differential partitioning of the individual components between the stationary and mobile liquid phases. Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[1]
Structure Elucidation and Confirmation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: ESI-MS Spectroscopic Data
| m/z | Interpretation |
| Data not available in search results |
Table 4: UV-Vis and IR Spectroscopic Data
| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Solvent/Medium |
| UV-Vis | ~219, 281, 302 nm | Acetonitrile |
| IR | ~3323 cm⁻¹ | KBr |
Note: The UV-Vis and IR data are typical for aporphine alkaloids and may not be specific to this compound.[2][3]
Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the compound. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Visualization of the Elucidation Workflow
The logical flow from the natural source to the confirmed chemical structure is a critical aspect of natural product chemistry.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound has been successfully achieved through a combination of systematic extraction, advanced chromatographic purification, and comprehensive spectroscopic analysis. The data presented in this guide provides a definitive confirmation of its chemical structure, which is essential for ongoing research into its pharmacological properties and potential therapeutic applications. This document serves as a valuable technical resource for scientists and researchers in the field.
References
The Alkaloid 2-Hydroxy-1-Methoxyaporphine: A Nexus of Traditional Chinese Medicine and Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid isolated from the leaves of the sacred lotus (B1177795) (Nelumbo nucifera), stands at the intersection of traditional botanical medicine and contemporary pharmacological investigation. As a key bioactive constituent of the traditional Chinese medicine (TCM) formulation Jiang-Zhi-Ning (降脂宁), traditionally used for hyperlipidemia, this compound is now being explored for its potential in metabolic regulation. This technical guide provides a comprehensive overview of the traditional applications, modern pharmacological evidence, and detailed experimental methodologies related to this compound, with a focus on its effects on glucose metabolism. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and drug development endeavors.
Traditional Chinese Medicine Applications
This compound is a significant bioactive component of Nelumbo nucifera (lotus leaf, or ‘He Ye’ 荷叶 in TCM).[1] Traditionally, lotus leaf is used in Chinese medicine to clear heat, resolve summer-heat, stop bleeding, and treat conditions such as hematemesis, epistaxis, and hemoptysis.[2][3] More pertinent to the modern findings, it has been traditionally used to address hyperlipidemia and obesity.[2]
The compound is a major active ingredient in the traditional Chinese medicine preparation Jiang-Zhi-Ning.[1] Jiang-Zhi-Ning is a well-known formula composed of four herbs: Polygonum multiflorum (He Shou Wu), Crataegus pinnatifida (Shan Zha), Nelumbo nucifera (He Ye), and Cassia obtusifolia (Jue Ming Zi).[4][5] This formulation has been used clinically to treat hyperlipidemia by promoting blood circulation, lowering blood lipids, and resisting arrhythmia.[4][6]
Modern Pharmacological Applications: Glucose Metabolism
Recent scientific investigations have focused on the potential of this compound to modulate glucose metabolism, aligning with the traditional use of lotus leaf for metabolic conditions. The primary evidence stems from studies on 3T3-L1 adipocytes, a standard in vitro model for studying adipogenesis and glucose metabolism.
Enhanced Insulin-Stimulated Glucose Consumption
Research has demonstrated that this compound significantly enhances insulin-stimulated glucose consumption in differentiated 3T3-L1 adipocytes.[7] This effect suggests a potential role for the compound in improving insulin (B600854) sensitivity and managing conditions associated with insulin resistance, such as type 2 diabetes.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the effect of this compound on glucose consumption in 3T3-L1 adipocytes.
| Compound | Concentration (µg/mL) | Glucose Consumption (mmol/L) | Purity (%) | Reference |
| This compound | 2 | 12.29 | 95.1 | [8] |
| Pronuciferine | 2 | 11.88 | 96.8 | [8] |
| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 | N/A | [8] |
| Control | - | Lower than treated groups | N/A | [8] |
Hypothesized Mechanism of Action and Signaling Pathway
While direct mechanistic studies on this compound are still emerging, research on Nelumbo nucifera extracts and other aporphine alkaloids provides a strong foundation for a hypothesized signaling pathway. Extracts of Nelumbo nucifera have been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is a central cascade in insulin signaling and glucose metabolism.[1][9][10] Furthermore, other aporphine alkaloids are known to regulate glucose homeostasis, with some evidence pointing towards the involvement of the AMP-activated protein kinase (AMPK) pathway.[8][11]
Based on this evidence, it is hypothesized that this compound enhances insulin-stimulated glucose uptake in adipocytes through the activation of the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 to the plasma membrane.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Isolation and Purification of this compound from Nelumbo nucifera
This protocol is based on high-speed counter-current chromatography (HSCCC).
a. Crude Extract Preparation:
-
Dried leaves of Nelumbo nucifera are powdered.
-
The powder is extracted with 95% ethanol (B145695) three times at room temperature.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in 0.5% HCl and then extracted with ethyl acetate (B1210297) to remove non-alkaloidal components.
-
The acidic aqueous layer is basified with 25% ammonia (B1221849) solution to pH 9-10 and then extracted with chloroform (B151607) to obtain the crude alkaloid extract.
b. HSCCC Separation:
-
A two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v) is prepared.
-
The HSCCC column is filled with the upper phase as the stationary phase.
-
The lower phase is pumped into the column at a flow rate of 1.5 mL/min, while the apparatus is rotated at 850 rpm.
-
After hydrodynamic equilibrium is reached, the crude alkaloid extract dissolved in the lower phase is injected.
-
The effluent is continuously monitored by UV detection at 254 nm, and fractions are collected.
-
Fractions containing this compound are identified by HPLC, combined, and evaporated to dryness.
Caption: Workflow for isolation and purification.
3T3-L1 Adipocyte Differentiation and Glucose Consumption Assay
a. Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum.
-
To induce differentiation, post-confluent cells (day 0) are treated with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
-
On day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.
-
From day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every 2 days. The cells are fully differentiated into mature adipocytes by day 8.
b. Glucose Consumption Assay:
-
Differentiated 3T3-L1 adipocytes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
The cells are then washed with KRH buffer and incubated with KRH buffer containing this compound or control vehicle for a specified time.
-
Insulin (100 nM) is added to stimulate glucose uptake for 30 minutes.
-
The assay is initiated by adding 2-deoxy-D-[³H]glucose and incubated for 10 minutes.
-
The reaction is terminated by washing the cells with ice-cold PBS.
-
The cells are lysed with 0.1 M NaOH, and the radioactivity is measured by liquid scintillation counting.
Caption: 3T3-L1 differentiation and glucose uptake assay workflow.
Conclusion and Future Directions
This compound is a promising natural product with a rich history in traditional Chinese medicine and demonstrated potential in modern pharmacology, particularly in the context of metabolic diseases. The ability of this compound to enhance insulin-stimulated glucose uptake in adipocytes provides a scientific basis for the traditional use of Nelumbo nucifera in treating conditions related to metabolic syndrome.
Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound. Investigating its effects on the PI3K/Akt and AMPK pathways in more detail, including phosphorylation studies of key signaling proteins and GLUT4 translocation assays, will be crucial. Furthermore, in vivo studies in animal models of insulin resistance and diabetes are necessary to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound. The development of robust analytical methods for its quantification in biological matrices will also be essential for its progression as a potential therapeutic agent. This comprehensive understanding will be vital for translating the traditional knowledge surrounding this unique alkaloid into evidence-based therapeutic applications.
References
- 1. probiologists.com [probiologists.com]
- 2. researchgate.net [researchgate.net]
- 3. DHHC7 Palmitoylates Glucose Transporter 4 (Glut4) and Regulates Glut4 Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the proportions of advantageous components in the hypolipidemic “bioequivalent substance system” of Jiang-Zhi-Ning and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Jiang-Zhi-Ning and Its Main Components on Cholesterol Metabolism [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. probiologists.com [probiologists.com]
- 11. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Glucoregulatory Effects of 2-Hydroxy-1-Methoxyaporphine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the effects of 2-hydroxy-1-methoxyaporphine on glucose consumption, with a focus on its potential as a therapeutic agent for metabolic disorders. Drawing upon available preclinical data, this guide details the quantitative effects of this aporphine (B1220529) alkaloid on adipocyte glucose uptake, outlines the experimental protocols for assessing these effects, and elucidates the proposed underlying molecular mechanisms, primarily involving the AMP-activated protein kinase (AMPK) signaling pathway. All quantitative data are presented in standardized tables, and key methodologies and signaling cascades are visualized through detailed diagrams to facilitate understanding and further research in this area.
Introduction
This compound is a naturally occurring aporphine alkaloid isolated from the leaves of Nelumbo nucifera (lotus). Traditional medicine has long utilized lotus (B1177795) leaf extracts for various health benefits, including weight management and blood sugar control. Modern scientific inquiry has sought to identify the specific bioactive compounds responsible for these effects. Research has highlighted this compound as a compound of interest due to its significant impact on glucose metabolism in vitro. This whitepaper synthesizes the current knowledge regarding its effects on glucose consumption, providing a technical resource for the scientific community.
Quantitative Effects on Glucose Consumption
In vitro studies utilizing differentiated 3T3-L1 adipocytes, a standard model for studying adipocyte biology and insulin (B600854) sensitivity, have demonstrated the potent effects of this compound on glucose uptake. The primary available data is summarized below, comparing its efficacy to a control group and the well-established anti-diabetic drug, rosiglitazone (B1679542).
Data Presentation
The following table summarizes the quantitative data on insulin-stimulated glucose consumption in 3T3-L1 adipocytes following treatment with various aporphine alkaloids, including this compound, and the positive control, rosiglitazone. The data is extracted and interpreted from graphical representations in the cited literature[1][2].
| Compound | Concentration | Mean Glucose Consumption (% of Control) | Standard Deviation | p-value vs. Control |
| Control | - | 100% | - | - |
| Rosiglitazone | 1 µmol/L | ~145% | (Data not provided) | < 0.01 |
| This compound | 2 µg/mL | ~140% | (Data not provided) | < 0.01 |
| Pronuciferine | 2 µg/mL | ~135% | (Data not provided) | < 0.01 |
| Nuciferine | 2 µg/mL | ~115% | (Data not provided) | < 0.05 |
| Roemerine | 2 µg/mL | ~120% | (Data not provided) | < 0.05 |
Note: The numerical data for mean glucose consumption and standard deviation are estimations derived from the graphical data presented in the source publication. The statistical significance (p-value) is as reported in the original study.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the studies assessing the effects of this compound on glucose consumption.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis and glucose metabolism.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: To induce differentiation into mature adipocytes, confluent 3T3-L1 preadipocytes are treated with a differentiation cocktail. A common cocktail consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation: After 2-3 days, the differentiation medium is replaced with a maturation medium, which is typically DMEM with 10% FBS and 10 µg/mL insulin. The cells are maintained in this medium for another 2-3 days, after which they are cultured in DMEM with 10% FBS, with media changes every 2-3 days, until they are fully differentiated (usually 8-10 days post-induction), characterized by the accumulation of lipid droplets.
Glucose Uptake Assay (2-NBDG Method)
The measurement of glucose uptake in differentiated 3T3-L1 adipocytes is a key procedure to assess the biological activity of compounds like this compound. A common method involves the use of the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Cell Preparation: Differentiated 3T3-L1 adipocytes are seeded in multi-well plates. Prior to the assay, cells are typically serum-starved for a defined period (e.g., 2-4 hours) in a serum-free, low-glucose medium.
-
Compound Incubation: The cells are then treated with the test compounds (e.g., this compound at 2 µg/mL), a positive control (e.g., rosiglitazone at 1 µmol/L), a vehicle control, and in the presence or absence of insulin (to measure insulin-stimulated glucose uptake). The incubation time with the compounds can vary.
-
2-NBDG Incubation: Following compound treatment, 2-NBDG is added to the wells at a final concentration (e.g., 50-100 µM) and incubated for a specific duration (e.g., 30-60 minutes) to allow for its uptake by the cells.
-
Fluorescence Measurement: After incubation, the cells are washed with a cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells.
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway
Research suggests that the glucose uptake-promoting effects of this compound may be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[1].
Discussion and Future Directions
The available evidence strongly suggests that this compound is a bioactive constituent of Nelumbo nucifera with potent effects on glucose metabolism in adipocytes. Its ability to significantly enhance insulin-stimulated glucose uptake to a degree comparable with the established anti-diabetic drug rosiglitazone positions it as a promising candidate for further investigation in the context of insulin resistance and type 2 diabetes.
The proposed mechanism of action via the AMPK signaling pathway is a plausible explanation for its observed effects. AMPK is a central regulator of cellular energy homeostasis, and its activation is known to promote glucose uptake in various cell types, including adipocytes. Future research should focus on confirming the direct activation of AMPK by this compound and identifying the specific downstream effectors involved in GLUT4 translocation.
Further in-depth studies are warranted to:
-
Elucidate the precise dose-response relationship of this compound on glucose uptake.
-
Investigate the effects of this compound in other insulin-sensitive tissues, such as skeletal muscle and liver.
-
Conduct in vivo studies in animal models of insulin resistance and diabetes to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.
-
Explore the potential for synergistic effects with other anti-diabetic agents.
Conclusion
This compound demonstrates significant potential as a modulator of glucose metabolism. This technical whitepaper provides a foundational resource for researchers and drug development professionals, summarizing the current quantitative data, detailing relevant experimental protocols, and visualizing the proposed mechanism of action. Continued investigation into this promising natural compound is crucial for unlocking its full therapeutic potential in the management of metabolic diseases.
References
A Technical Guide to 2-hydroxy-1-methoxyaporphine: Chemical, Physical, and Biological Properties
Introduction
2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid found predominantly in the leaves of the sacred lotus, Nelumbo nucifera. As a major active component of the traditional Chinese medicine Jiang-Zhi-Ning, this compound has garnered significant interest within the scientific community.[1] Research has highlighted its potential hypoglycemic, hypolipidemic, and sedative properties, making it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, biological activities, and relevant experimental protocols for this compound.
Chemical and Physical Properties
This compound is an isoquinoline (B145761) alkaloid characterized by the core aporphine ring structure. Its physical state is typically a powder.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | [2] |
| Molecular Weight | 281.35 g/mol | [2] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
| Spectroscopic Technique | Key Findings |
| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows a protonated molecule [M+H]⁺. A characteristic fragmentation pathway for aporphine alkaloids with adjacent hydroxyl and methoxy (B1213986) groups involves the sequential loss of methanol (B129727) (CH₃OH) and carbon monoxide (CO).[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra can be interpreted by comparison with structurally similar aporphine alkaloids like nuciferine (B1677029). A key feature for this compound would be a single methoxy signal around 56 ppm in the ¹³C NMR spectrum, corresponding to the C1-OCH₃ group.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings and aliphatic portions, C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy and hydroxyl groups. |
Biological Activities and Signaling Pathways
This compound exhibits several noteworthy biological activities.
Enhanced Glucose Consumption
Studies have demonstrated that this compound significantly increases insulin-stimulated glucose consumption in 3T3-L1 adipocytes, with a potency comparable to the antidiabetic drug rosiglitazone. While the precise signaling pathway for this compound has not been fully elucidated, it is hypothesized to enhance the insulin (B600854) signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. This facilitates the uptake of glucose from the bloodstream into the cell.
CYP2D6 Inhibition
This compound has been identified as an inhibitor of cytochrome P450 2D6 (CYP2D6) activity. CYP2D6 is a crucial enzyme in the liver responsible for the metabolism of approximately 25% of all prescription drugs.[4] Inhibition of this enzyme can lead to significant drug-drug interactions by increasing the plasma concentrations and prolonging the effects of medications that are CYP2D6 substrates. This can elevate the risk of adverse effects and toxicity.[4] The mechanism of inhibition can be competitive, non-competitive, or mechanism-based (irreversible).[4]
Experimental Protocols
Isolation and Purification from Nelumbo nucifera
A common method for the isolation of this compound from the leaves of Nelumbo nucifera involves solvent extraction followed by high-speed counter-current chromatography (HSCCC).
1. Crude Extract Preparation:
-
Dried and pulverized leaves of N. nucifera (300 g) are extracted three times with 0.1 mol/L hydrochloric acid (3000 mL each) using ultrasonication (40,000 Hz) for 20 minutes per extraction.[2]
-
The combined extracts are filtered.
-
The pH of the filtrate is adjusted to 8.5 by adding 0.1 mol/L sodium hydroxide.[2]
-
The solution is then filtered again.
-
The resulting filtrate is evaporated to dryness under reduced pressure at 60°C to yield the crude alkaloid extract.[2]
2. High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
A two-phase solvent system is prepared, typically consisting of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 5:3:3:2.5:5 v/v ratio).[2]
-
The crude extract is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC apparatus.
-
The separation is performed at a specific rotary speed (e.g., 850 rpm) and flow rate (e.g., 2.0 mL/min).[2]
-
Fractions are collected and monitored by HPLC to identify and combine those containing pure this compound.
HPLC Analysis
An established HPLC method for the determination of this compound involves the following conditions:
-
Column: Hypersil C18 (4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water containing 0.1% triethylamine.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 270 nm.[5]
This method has been shown to have good linearity and recovery for the quantification of this compound in plant extracts.[5]
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. Its ability to enhance glucose uptake suggests potential applications in the management of metabolic disorders, while its inhibitory effect on CYP2D6 highlights the importance of considering drug-drug interactions in any potential therapeutic use. The experimental protocols outlined provide a solid foundation for researchers to isolate, purify, and quantify this compound for further pharmacological studies. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on glucose metabolism and other biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-hydroxy-1-methoxyaporphine and Its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid, a class of secondary metabolites belonging to the larger group of benzylisoquinoline alkaloids (BIAs).[1][2] Aporphine alkaloids are characterized by a tetracyclic ring system and are found in various plant families.[1][2] this compound has been isolated from Nelumbo nucifera (lotus) and is recognized as a significant bioactive component of this plant.[3][4] It is also a major active ingredient in the traditional Chinese medicine Jiang-Zhi-Ning.[4] This guide provides a comprehensive overview of the biosynthesis, physiological role, and experimental analysis of this compound, with a focus on its significance in plant secondary metabolism and its potential for pharmacological applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the core aporphine skeleton with a hydroxyl group at the C-2 position and a methoxy (B1213986) group at the C-1 position.
-
Molecular Formula: C₁₈H₁₉NO₂[5]
-
Molecular Weight: 281.35 g/mol
-
CAS Number: 33770-27-3
Biosynthesis of this compound
The biosynthesis of aporphine alkaloids is a complex process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The specific enzymatic steps leading to this compound have not been fully elucidated, but a putative pathway can be constructed based on the known biosynthesis of related aporphine alkaloids in plants like Nelumbo nucifera.
The biosynthesis begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, hydroxylation, and intramolecular oxidative coupling, lead to the formation of the aporphine core. The final steps to yield this compound would involve specific hydroxylation and methylation at the C-2 and C-1 positions, respectively, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases. In lotus, the expression of genes encoding for BIA biosynthetic enzymes can be induced by wounding, suggesting a role in the plant's defense response.[6]
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PubChemLite - this compound (C18H19NO2) [pubchemlite.lcsb.uni.lu]
- 6. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 2-hydroxy-1-methoxyaporphine from Lotus Leaves
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of 2-hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid from the leaves of the lotus (B1177795) plant (Nelumbo nucifera). This compound, along with other alkaloids present in lotus leaves, has garnered significant interest for its potential pharmacological activities, including anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.[1][2]
Introduction
This compound is one of the main aporphine alkaloids found in lotus leaves.[1] Traditional methods for the extraction and purification of this and other similar alkaloids often involve multiple, time-consuming steps such as solvent extraction followed by column chromatography.[1] More advanced and efficient methods, such as high-speed counter-current chromatography (HSCCC), have been developed to streamline this process, offering a rapid, one-step purification of multiple alkaloids from a crude extract.[1][2]
This protocol details a highly efficient method for the isolation of this compound, alongside other major aporphine alkaloids like nuciferine, pronuciferine, and roemerine.
Quantitative Data Summary
The following table summarizes the yield and purity of this compound and other co-isolated aporphine alkaloids from a crude extract of lotus leaves using the high-speed counter-current chromatography (HSCCC) method.[1][2][3]
| Compound | Amount from 100 mg Crude Extract (mg) | Purity (%) |
| This compound | 6.3 | 95.1 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
| Pronuciferine | 1.1 | 96.8 |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from lotus leaves.
Preparation of Crude Alkaloid Extract
A variety of methods can be employed for the initial solvent extraction of total alkaloids from lotus leaves. A common approach involves reflux extraction with an alcohol-based solvent.
-
Materials:
-
Dried and powdered lotus leaves (Nelumbo nucifera)
-
0.5% Hydrochloric acid (HCl) solution
-
D001-CC macroporous strong acid cation exchange resin
-
10% Ethanol
-
90% Ethanol with 0.5% ammonia
-
Rotary evaporator
-
Centrifuge
-
-
Procedure:
-
Take 1 kg of dried, powdered lotus leaves and add 20 L of 70% ethanol.
-
Perform reflux extraction for 1.5 hours. Repeat this step three times.
-
Combine the extracts and recover the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.
-
Disperse the concentrated extract in a 0.5% aqueous hydrochloric acid solution.
-
Centrifuge the acidic solution at 3000 rpm for 30 minutes to remove any solid impurities.
-
Load the supernatant onto a D001-CC macroporous strong acid cation exchange resin column.
-
Wash the column with 10 times the resin volume of water to remove impurities.
-
Elute the alkaloids from the resin using 5 times the resin volume of 90% ethanol containing 0.5% ammonia.
-
Collect the eluent, recover the solvent under reduced pressure, and dry to obtain the crude total alkaloid extract.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol utilizes a one-step HSCCC method for the efficient separation and purification of this compound from the crude alkaloid extract.[1][2][3]
-
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for fraction analysis
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v)
-
Crude alkaloid extract
-
-
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare the solvent mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in the specified ratio. Thoroughly mix the solvents in a separation funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC System Preparation:
-
Fill the HSCCC column entirely with the upper stationary phase.
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the outlet), dissolve 100 mg of the crude alkaloid extract in a suitable volume of the biphasic solvent mixture and inject it into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired alkaloids.
-
Isolation of Pure Compounds: Combine the fractions containing each pure alkaloid, as identified by HPLC. Evaporate the solvent to obtain the purified compounds: this compound, nuciferine, roemerine, and pronuciferine.[1][2][3]
-
Visualization of the Extraction and Purification Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound from lotus leaves.
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Gl… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
Application Note: Quantification of 2-Hydroxy-1-methoxyaporphine using High-Performance Liquid Chromatography
Introduction
2-Hydroxy-1-methoxyaporphine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including Nelumbo nucifera (the lotus (B1177795) plant)[1][2][3]. It is recognized for its potential pharmacological activities, making its accurate quantification in plant materials and pharmaceutical formulations crucial for research and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development.
Chromatographic Conditions
A validated HPLC method has been established for the simultaneous determination of this compound and other aporphine alkaloids[1]. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Hypersil C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (containing 0.1% triethylamine) in a gradient elution mode |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
Method Validation Summary
The analytical method was validated to ensure its suitability for the intended purpose. The key validation parameters are presented below.
| Validation Parameter | Result |
| Linearity Range | 0.110-0.658 µg |
| Correlation Coefficient (r) | 0.9995 |
| Average Recovery | 99.53% - 101.5% |
| Precision (RSD%) | Not explicitly stated, but high recovery suggests good precision. |
| Limit of Detection (LOD) | Not explicitly stated. |
| Limit of Quantification (LOQ) | Not explicitly stated. |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol (B129727) or a solvent mixture similar to the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., covering the linear range of 0.110-0.658 µg).
2. Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh the powdered plant material (e.g., leaves of Nelumbo nucifera).
-
Perform an alkaloid extraction. A common method involves using a mixture of solvents like chloroform (B151607) and methanol, which has shown synergistic effects in extracting aporphine alkaloids[4]. The specific ratios and extraction procedure (e.g., sonication, maceration) should be optimized for the specific plant matrix.
-
-
Purification (Optional but Recommended):
-
Final Sample Solution:
-
Evaporate the solvent from the extract.
-
Re-dissolve the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to prevent column blockage and ensure the cleanliness of the sample[5].
-
3. HPLC Analysis Workflow
Caption: A flowchart illustrating the key steps in the HPLC quantification of this compound.
4. Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final amount in the original material should be calculated considering the initial weight of the sample and the dilution factors used during sample preparation.
Signaling Pathway Context (Hypothetical)
While the primary focus of this document is the analytical method, understanding the potential biological context of this compound can be valuable for drug development professionals. Aporphine alkaloids are known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a generic aporphine alkaloid, providing a conceptual framework for further research.
Caption: A diagram representing a hypothetical signaling cascade that could be influenced by an aporphine alkaloid.
Conclusion
The HPLC method described provides a reliable and accurate approach for the quantification of this compound. The protocol is straightforward and utilizes standard HPLC equipment. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and related aporphine alkaloids.
References
- 1. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Analysis of 2-hydroxy-1-methoxyaporphine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-hydroxy-1-methoxyaporphine is an aporphine (B1220529) alkaloid that can be isolated from Nelumbo nucifera (the sacred lotus).[1] As a member of the aporphine alkaloid class, it is of significant interest for its potential pharmacological activities. Aporphine alkaloids are known to possess a range of biological effects, including anti-cancer, anti-diabetic, and anti-obesity properties. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two essential techniques for the structural elucidation and characterization of natural products.
Data Presentation
Mass Spectrometry Data
The mass spectrometry data for this compound provides crucial information regarding its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which aids in confirming the molecular formula.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₂ | PubChem CID 5319512 |
| Monoisotopic Mass | 281.1416 g/mol | PubChem CID 5319512 |
| Predicted m/z | ||
| [M+H]⁺ | 282.1489 | PubChem CID 5319512 |
| [M+Na]⁺ | 304.1308 | PubChem CID 5319512 |
| [M-H]⁻ | 280.1343 | PubChem CID 5319512 |
NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for the definitive structural determination of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data unavailable in search results |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data unavailable in search results |
Note: Specific experimental NMR data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when obtained.
Experimental Protocols
Sample Preparation
-
Extraction: The crude plant material (e.g., leaves of Nelumbo nucifera) is dried and powdered. The alkaloids are then extracted using a suitable solvent system, such as a mixture of n-hexane, ethyl acetate, methanol (B129727), acetonitrile (B52724), and water.[2]
-
Purification: The crude extract is subjected to purification techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound.[2]
-
Sample for Analysis: A purified sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in a suitable solvent for mass spectrometry.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (for full structural elucidation):
-
Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded proton and carbon atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Mass Spectrometry Protocol
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of aporphine alkaloids. This can be coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap for accurate mass measurements.
-
ESI-MS Analysis:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system for LC-MS analysis.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Select the [M+H]⁺ ion of this compound as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragment ions to obtain information about the structure of the molecule. The fragmentation patterns of aporphine alkaloids often involve the loss of substituents on the aromatic rings and cleavage of the heterocyclic ring system.
-
Signaling Pathway
Aporphine alkaloids have been shown to interact with various signaling pathways. Notably, some aporphine alkaloids from Nelumbo nucifera are known to modulate the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a key regulator of cellular energy homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
High-Speed Counter-Current Chromatography: A Robust Platform for Aporphine Alkaloid Purification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly efficient and reliable liquid-liquid partition chromatography technique for the separation and purification of bioactive compounds from natural sources. Its unique support-free system minimizes sample adsorption and degradation, leading to high recovery and purity of target molecules. This document provides detailed application notes and protocols for the purification of aporphine (B1220529) alkaloids using HSCCC, tailored for researchers, scientists, and professionals in drug development.
Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids, exhibit a wide range of pharmacological activities, including anti-diabetic, anti-obesity, anti-hyperlipidemic, anti-oxidant, and anti-HIV properties. The successful isolation of high-purity aporphine alkaloids is crucial for further pharmacological studies and potential drug development.
Data Presentation: HSCCC Purification of Aporphine Alkaloids
The following tables summarize quantitative data from various studies on the purification of aporphine alkaloids using HSCCC, providing a comparative overview of different methodologies and their efficiencies.
Table 1: HSCCC Parameters for the Purification of Aporphine Alkaloids from Nelumbo nucifera (Lotus Leaf)
| Alkaloid | Sample Load (mg) | Solvent System (v/v/v/v/v) | Yield (mg) | Purity (%) | Reference |
| 2-hydroxy-1-methoxyaporphine | 100 | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 6.3 | 95.1 | [1][2][3] |
| Pronuciferine | 100 | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 1.1 | 96.8 | [1][2][3] |
| Nuciferine | 100 | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 8.5 | 98.9 | [1][2][3] |
| Roemerine | 100 | n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | 2.7 | 97.4 | [1][2][3] |
| N-nornuciferine | 4000 (crude extract) | petroleum ether-ethyl acetate-methanol-water (5:5:2:8) with 10 mM TEA (stationary phase) and 5 mM HCl (mobile phase) | 120 | >98 | [3] |
| Nuciferine | 4000 (crude extract) | petroleum ether-ethyl acetate-methanol-water (5:5:2:8) with 10 mM TEA (stationary phase) and 5 mM HCl (mobile phase) | 1020 | >98 | [3] |
| Roemerine | 4000 (crude extract) | petroleum ether-ethyl acetate-methanol-water (5:5:2:8) with 10 mM TEA (stationary phase) and 5 mM HCl (mobile phase) | 96 | >98 | [3] |
Table 2: HSCCC Parameters for the Purification of Magnoflorine from Ziziphi Spinosae Semen
| Alkaloid | Sample Load (g) | Solvent System (v/v) | Yield (mg) | Purity (%) | Reference |
| Magnoflorine | 0.5 (crude extract) | n-butanol-ethyl acetate-water (2:3:5) | 75 | 95.7 | [4] |
Experimental Protocols
This section outlines detailed methodologies for the key experiments involved in the purification of aporphine alkaloids using HSCCC.
Protocol 1: General Workflow for Aporphine Alkaloid Purification by HSCCC
This protocol provides a comprehensive step-by-step procedure from sample preparation to the analysis of purified fractions.
1. Sample Preparation (Crude Extract)
-
Objective: To extract aporphine alkaloids from the plant material.
-
Materials: Dried and powdered plant material (e.g., leaves of Nelumbo nucifera), methanol (B129727) or ethanol (B145695), rotary evaporator.
-
Procedure:
-
Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Selection of a Suitable Two-Phase Solvent System
-
Objective: To identify an optimal solvent system that provides a suitable partition coefficient (K) for the target alkaloids (ideally between 0.5 and 2.0).[1]
-
Procedure:
-
Prepare a series of two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water in different ratios).
-
Add a small amount of the crude extract to a test tube containing the biphasic solvent system.
-
Shake the tube vigorously to partition the alkaloids between the two phases.
-
Allow the layers to separate and analyze the concentration of the target alkaloids in both the upper and lower phases using HPLC.
-
Calculate the partition coefficient (K) as the concentration of the alkaloid in the stationary phase divided by its concentration in the mobile phase.
-
3. HSCCC Instrument Setup and Operation
-
Objective: To perform the chromatographic separation of the aporphine alkaloids.
-
Apparatus: A High-Speed Counter-Current Chromatograph equipped with a pump, a sample injection valve, a separation column, and a fraction collector.
-
Procedure:
-
Prepare the selected two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate.
-
Separate the upper (stationary) and lower (mobile) phases.
-
Fill the entire column with the stationary phase.
-
Pump the mobile phase into the column at a specific flow rate while the column is rotating at a set speed.
-
Once the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established, dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v).[1]
-
Inject the sample solution into the column.
-
Continuously pump the mobile phase and collect the eluent in fractions using a fraction collector.
-
Monitor the separation process using a UV detector at an appropriate wavelength.
-
4. Fraction Analysis and Purity Determination
-
Objective: To identify the fractions containing the purified aporphine alkaloids and determine their purity.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Analyze each collected fraction by HPLC.
-
Combine the fractions containing the same pure compound.
-
Evaporate the solvent from the combined fractions to obtain the purified alkaloid.
-
Determine the purity of the isolated alkaloid by HPLC analysis.
-
Confirm the structure of the purified alkaloid using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][4]
-
Protocol 2: pH-Zone-Refining CCC for Enhanced Separation
This advanced HSCCC technique is particularly useful for separating alkaloids with similar polarities and can handle larger sample loads.
-
Principle: This method utilizes a pH gradient to achieve high-resolution separation of ionizable compounds like alkaloids. A retainer (e.g., a base like triethylamine) is added to the stationary phase, and an eluent (e.g., an acid like hydrochloric acid) is added to the mobile phase.
-
Procedure:
-
Select a suitable two-phase solvent system.
-
Add a retainer (e.g., 10 mM triethylamine) to the organic stationary phase.[3]
-
Add an eluent (e.g., 5 mM hydrochloric acid) to the aqueous mobile phase.[3]
-
Follow the general HSCCC operation procedure as described in Protocol 1. The pH gradient created in the column will facilitate the separation of the alkaloids based on their pKa values.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the aporphine alkaloid purification process using HSCCC.
Caption: Workflow for aporphine alkaloid purification using HSCCC.
Logical Relationship for Solvent System Selection
This diagram outlines the key considerations for selecting an appropriate two-phase solvent system for HSCCC.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioassay Development for 2-hydroxy-1-methoxyaporphine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a bioassay for characterizing the biological activity of 2-hydroxy-1-methoxyaporphine. This document outlines the rationale for selecting specific targets, provides detailed experimental protocols, and includes templates for data presentation and visualization of key pathways and workflows.
1. Introduction to this compound
This compound is a naturally occurring aporphine (B1220529) alkaloid found in plants such as Nelumbo nucifera (the sacred lotus).[1][2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of pharmacological activities, including anticancer, anti-HIV, and effects on the central nervous system.[2][3][4] The chemical structure of this compound is related to other bioactive aporphines, such as the well-characterized dopamine (B1211576) agonist, apomorphine.[5] This structural similarity suggests that this compound may also interact with neurotransmitter receptors, making it a compound of interest for drug discovery programs targeting neurological and psychiatric disorders.
Preliminary studies have shown that this compound can stimulate glucose consumption in adipocytes, indicating potential applications in metabolic disease research.[2][6][7] However, a more detailed characterization of its mechanism of action at the molecular level is required. Given the established activity of aporphine alkaloids on dopamine and serotonin (B10506) receptors, a logical first step in developing a bioassay for this compound is to screen for its activity at these G-protein coupled receptors (GPCRs).[8][9][10]
2. Proposed Screening Strategy
A tiered screening approach is recommended to efficiently characterize the activity of this compound.
-
Primary Screening (Binding Affinity): A radioligand binding assay will be used to determine the binding affinity (Ki) of the compound for a panel of dopamine (D1, D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. This will identify the most likely molecular targets.
-
Secondary Screening (Functional Activity): Cell-based functional assays will be employed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptors identified in the primary screen. This will involve measuring downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium levels.
-
Tertiary Screening (Selectivity and Mechanism): Further assays, such as β-arrestin recruitment assays, can be used to investigate G-protein independent signaling pathways and to build a more complete picture of the compound's mechanism of action.
Below are the detailed protocols for the proposed primary and secondary screening assays.
3. Experimental Protocols
3.1. Radioligand Competition Binding Assay
This protocol is a well-established method for determining the affinity of a test compound for a specific receptor.[11][12][13] It measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1, D2, and serotonin 5-HT1A, 5-HT2A receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
D1 Receptors: [³H]-SCH23390
-
D2 Receptors: [³H]-Spiperone
-
5-HT1A Receptors: [³H]-8-OH-DPAT
-
5-HT2A Receptors: [³H]-Ketanserin
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a known unlabeled ligand for each receptor (e.g., 10 µM Haloperidol for D2 receptors).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration in the assay should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
3.2. cAMP Functional Assay for D1 and D2 Receptors
This assay measures the ability of this compound to modulate the production of cyclic AMP (cAMP), a second messenger, downstream of dopamine receptor activation. D1 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP, while D2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[15][16]
Objective: To determine if this compound acts as an agonist or antagonist at dopamine D1 and D2 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 or D2 dopamine receptor.
-
Culture Medium: DMEM/F-12 with 10% FBS.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Dopamine (agonist).
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for D2 antagonist mode).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).[16]
-
384-well plates.
Protocol (Antagonist Mode):
-
Seed the cells into a 384-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.
-
Add a fixed concentration of dopamine (at its EC80) to the wells (for D1 antagonist) or a combination of dopamine and forskolin (for D2 antagonist).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Protocol (Agonist Mode):
-
Follow steps 1 and 2 from the antagonist protocol.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
Data Analysis:
-
Antagonist Mode: Plot the cAMP levels against the antagonist concentration and determine the IC50 value.
-
Agonist Mode: Plot the cAMP levels against the agonist concentration and determine the EC50 value and the maximum effect (Emax) relative to a full agonist like dopamine.
3.3. Calcium Flux Assay for 5-HT2A Receptors
Serotonin 5-HT2A receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium levels.[17][18] This assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To determine if this compound acts as an agonist or antagonist at serotonin 5-HT2A receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM with 10% FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Serotonin (5-HT) (agonist).
-
Test Compound: this compound.
-
A fluorescence microplate reader with an integrated fluid-handling system.
Protocol:
-
Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
For antagonist mode: Add the test compound at various concentrations and incubate for 10-20 minutes. Then, add a fixed concentration of serotonin (at its EC80) and measure the fluorescence change.
-
For agonist mode: Directly add the test compound at various concentrations and measure the fluorescence change.
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Antagonist Mode: Determine the IC50 value by plotting the inhibition of the serotonin-induced calcium response against the test compound concentration.
-
Agonist Mode: Determine the EC50 value and Emax by plotting the calcium response against the test compound concentration.
4. Data Presentation
Quantitative data from the bioassays should be summarized in clear and concise tables for easy comparison.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D1 | [³H]-SCH23390 | Value |
| Dopamine D2 | [³H]-Spiperone | Value |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Value |
| Serotonin 5-HT2A | [³H]-Ketanserin | Value |
Table 2: Functional Activity of this compound at Dopamine Receptors
| Receptor | Assay Mode | Parameter | Value (nM) | Emax (%) |
| Dopamine D1 | Agonist | EC50 | >10,000 | <10 |
| Antagonist | IC50 | Value | N/A | |
| Dopamine D2 | Agonist | EC50 | >10,000 | <10 |
| Antagonist | IC50 | Value | N/A |
Table 3: Functional Activity of this compound at Serotonin Receptors
| Receptor | Assay Mode | Parameter | Value (nM) | Emax (%) |
| Serotonin 5-HT2A | Agonist | EC50 | Value | Value |
| Antagonist | IC50 | >10,000 | N/A |
5. Visualizations
Diagrams of signaling pathways and experimental workflows are crucial for understanding the experimental design.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: General Workflow for Cell-Based Functional Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Analogues of Aporphine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Gl… [ouci.dntb.gov.ua]
- 8. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. innoprot.com [innoprot.com]
Application Notes and Protocols: Synthesis and SAR Studies of 2-Hydroxy-1-methoxyaporphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 2-hydroxy-1-methoxyaporphine derivatives. This class of compounds holds significant potential for modulating various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders.
Introduction
Aporphine (B1220529) alkaloids are a large and structurally diverse family of isoquinoline (B145761) alkaloids that exhibit a wide range of pharmacological activities.[1] Among these, derivatives of this compound are of particular interest due to their structural resemblance to endogenous neurotransmitters and their ability to interact with key receptors in the central nervous system (CNS). Structure-activity relationship (SAR) studies of these derivatives are crucial for understanding the molecular determinants of their biological activity and for designing new compounds with improved potency, selectivity, and pharmacokinetic properties.
This document outlines the synthetic strategies for accessing this compound derivatives, provides detailed experimental protocols for their synthesis and biological evaluation, and presents SAR data in a clear, tabular format. Additionally, it includes diagrams of the relevant signaling pathways to provide a deeper understanding of their mechanism of action.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the binding affinities of a series of N-alkyl-2-methoxy-11-hydroxynoraporphine derivatives for dopamine D1 and D2 receptors. While not the exact this compound scaffold, this data provides valuable insights into the influence of N-substituents on receptor affinity and selectivity within a closely related aporphine series.
Table 1: Dopamine Receptor Binding Affinities of N-Alkyl-2-methoxy-11-hydroxynoraporphine Derivatives
| Compound | N-Substituent | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| 1 | -CH₃ | 46 | 235 |
| 2 | -CH₂CH₃ | 120 | 110 |
| 3 | -CH₂CH₂CH₃ | 1690 | 44 |
| 4 | -CH(CH₃)₂ | 4500 | 180 |
Data adapted from Gao, Y. G., et al. (1991). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of medicinal chemistry, 34(1), 39-44.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Pschorr Cyclization
This protocol describes a general method for the synthesis of the aporphine core, which can be adapted for the preparation of this compound derivatives. The key step is the Pschorr cyclization of a 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor.
Step 1: Synthesis of the 1-(2'-aminobenzyl)-tetrahydroisoquinoline Precursor
-
Preparation of the Isoquinoline: Synthesize the appropriately substituted 6,7-dimethoxytetrahydroisoquinoline starting from the corresponding phenethylamine (B48288) and formaldehyde (B43269) via the Pictet-Spengler reaction.
-
N-Alkylation: Protect the secondary amine of the tetrahydroisoquinoline, for example, with a tosyl group.
-
Coupling: Couple the protected tetrahydroisoquinoline with a suitable 2-nitrobenzyl bromide derivative in the presence of a base such as potassium carbonate in an inert solvent like DMF.
-
Reduction of the Nitro Group: Reduce the nitro group of the coupled product to an amine using a reducing agent like tin(II) chloride in ethanol (B145695) or catalytic hydrogenation (H₂/Pd-C).
Step 2: Pschorr Cyclization to form the Aporphine Core
-
Diazotization: Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor in a mixture of dilute sulfuric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Cyclization: Add copper powder or copper(I) oxide to the cold diazonium salt solution. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and make it alkaline with ammonium (B1175870) hydroxide. Extract the product with an organic solvent such as chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the aporphine derivative.
Step 3: Demethylation to yield the 2-hydroxyaporphine
-
Treat the 1,2-dimethoxyaporphine derivative with a demethylating agent such as boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (B109758) at low temperature (e.g., -78 °C to 0 °C) to selectively cleave the methyl ether at the 2-position.
-
Carefully quench the reaction with methanol (B129727) and then water.
-
Extract the product, purify by chromatography to obtain the final this compound derivative.
Protocol 2: Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol outlines a method to determine the binding affinity of the synthesized compounds for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]SCH23390 (for D1) or [³H]Spiperone (for D2).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: (+)-Butaclamol (1 µM).
-
Synthesized aporphine derivatives at various concentrations.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the synthesized compound at various concentrations (or vehicle for total binding, or non-specific control), 50 µL of the appropriate radioligand, and 50 µL of the cell membrane preparation.
-
Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Functional Assay for GPCRs
This protocol can be used to determine the functional activity (agonist or antagonist) of the synthesized compounds at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing the target GPCR (e.g., dopamine D1 receptor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).
-
Agonist (e.g., dopamine for D1 receptors).
-
Antagonist (if testing for antagonism).
-
Synthesized aporphine derivatives.
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
For agonist testing, replace the medium with assay buffer and add the synthesized compounds at various concentrations.
-
For antagonist testing, pre-incubate the cells with the synthesized compounds before adding a known agonist at a fixed concentration (e.g., EC₈₀).
-
Incubate the plate at 37 °C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC₅₀ value.
Mandatory Visualization
Synthetic Workflow for this compound Derivatives
Caption: General synthetic route to this compound derivatives.
Dopamine D1 and D2 Receptor Signaling Pathways
Caption: Simplified signaling pathways for dopamine D1 and D2 receptors.[2][3]
Serotonin 5-HT2A and Adrenergic α1A Receptor Signaling Pathways
Caption: Simplified signaling pathways for 5-HT2A and α1A adrenergic receptors.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-hydroxy-1-methoxyaporphine in 3T3-L1 Adipocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-1-methoxyaporphine is an aporphine (B1220529) alkaloid that has been isolated from plants such as Nelumbo nucifera (lotus). Research has demonstrated its potential in modulating glucose metabolism in adipocytes. Specifically, studies have shown that this compound can enhance insulin-stimulated glucose consumption in differentiated 3T3-L1 adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.[1] While its effects on glucose uptake are documented, its role in adipogenesis—the process of preadipocyte differentiation into mature adipocytes—is less understood.
This document provides detailed protocols for utilizing this compound in 3T3-L1 cell culture to investigate its effects on adipocyte viability, glucose uptake, and adipogenesis. The protocols outlined below cover cytotoxicity assessment, glucose consumption assays, and methods to quantify lipid accumulation and the expression of key adipogenic markers, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).
While direct evidence for the impact of this compound on lipid accumulation and adipogenic gene expression is still emerging, related alkaloids from Nelumbo nucifera have demonstrated anti-adipogenic properties by downregulating PPARγ and C/EBPα.[2][3][4] The experimental designs herein will enable researchers to elucidate the complete metabolic profile of this compound in the context of adipocyte biology.
Data Presentation
Quantitative Data Summary
The following tables summarize the known and potential effects of this compound on 3T3-L1 adipocytes. Table 1 presents data on cell viability, while Table 2 details its impact on glucose consumption. Tables 3 and 4 provide a template for presenting data on lipid accumulation and gene expression, which can be generated using the protocols described in this document.
Table 1: Cytotoxicity of this compound on 3T3-L1 Adipocytes
| Concentration (µg/mL) | Cell Viability (%)[1] |
| 0 (Control) | 100 |
| 0.5 | >95 |
| 1.0 | >95 |
| 2.0 | >95 |
| 5.0 | ~90 |
| 10.0 | ~85 |
| 25.0 | ~70 |
| 50.0 | ~50 |
Table 2: Effect of this compound on Insulin-Stimulated Glucose Consumption in Differentiated 3T3-L1 Adipocytes
| Treatment | Concentration | Glucose Consumption (mmol/L)[1] |
| Control | - | Baseline |
| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 |
| This compound | 2 µg/mL | 12.29 |
Table 3: Hypothetical Dose-Dependent Effect of this compound on Lipid Accumulation in Differentiating 3T3-L1 Adipocytes (Illustrative)
| Concentration (µg/mL) | Lipid Accumulation (% of Control) |
| 0 (Control) | 100 |
| 0.5 | 90 |
| 1.0 | 75 |
| 2.0 | 60 |
| 5.0 | 45 |
Note: This table presents hypothetical data for illustrative purposes based on the anti-adipogenic effects of related compounds.
Table 4: Hypothetical Effect of this compound on Adipogenic Gene Expression in Differentiating 3T3-L1 Adipocytes (Illustrative)
| Gene | Treatment (2.0 µg/mL) | Relative mRNA Expression (Fold Change vs. Control) |
| PPARγ | This compound | 0.5 |
| C/EBPα | This compound | 0.6 |
Note: This table presents hypothetical data for illustrative purposes based on the known mechanisms of related anti-adipogenic compounds.
Experimental Protocols
Protocol 1: 3T3-L1 Cell Culture and Adipocyte Differentiation
This protocol describes the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin
-
Culture plates/flasks
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates and grow to confluence. Allow cells to remain confluent for 48 hours before inducing differentiation (Day 0).
-
Differentiation Induction (Day 0): Replace the medium with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM DEX, and 10 µg/mL insulin.
-
Insulin Medium (Day 2): After 48 hours, replace the differentiation cocktail with DMEM supplemented with 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2 days.
-
Mature Adipocytes: Mature, lipid-filled adipocytes are typically observed between Day 8 and Day 12.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the viability of 3T3-L1 cells upon treatment with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed and differentiate 3T3-L1 cells in a 96-well plate as described in Protocol 1.
-
Treatment: On Day 8 of differentiation, treat the cells with various concentrations of this compound (e.g., 0.5 to 50 µg/mL) for 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 12-well or 24-well plate
-
PBS
-
10% Formalin
-
Oil Red O staining solution (0.5% in isopropanol (B130326), diluted with water)
-
Isopropanol (100%)
-
Microscope
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture 3T3-L1 cells and induce differentiation in the presence of various concentrations of this compound.
-
Fixation: On Day 8-12, wash the cells with PBS and fix with 10% formalin for 1 hour at room temperature.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Add the working Oil Red O solution and incubate for 20-30 minutes.
-
Washing: Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification: Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
Protocol 4: RNA Extraction and Quantitative PCR (qPCR)
This protocol details the measurement of mRNA expression levels of adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin or GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and differentiate 3T3-L1 cells with or without this compound.
-
RNA Extraction: On Day 8 of differentiation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in 3T3-L1 cells.
Caption: Workflow for assessing adipogenesis inhibition.
Caption: Workflow for glucose uptake measurement.
References
Application Notes and Protocols for Assessing the Anti-Diabetic Effects of 2-Hydroxy-1-Methoxyaporphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the development of novel therapeutic agents. Aporphine (B1220529) alkaloids, a class of naturally occurring compounds, have demonstrated a range of pharmacological activities, including potential anti-diabetic effects.[1][2] 2-Hydroxy-1-methoxyaporphine, an aporphine alkaloid isolated from sources like Nelumbo nucifera (lotus), has been identified as a compound of interest.[3][4] Preliminary studies suggest that this compound can enhance glucose consumption in adipocytes, indicating its potential as an anti-diabetic agent.[3][5][6]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-diabetic properties of this compound, encompassing both in vitro and in vivo methodologies. The described assays are designed to elucidate the compound's mechanism of action, efficacy, and potential therapeutic utility.
In Vitro Assessment of Anti-Diabetic Effects
A series of in vitro assays should be conducted as an initial screening phase to determine the direct effects of this compound on key cellular and enzymatic targets involved in glucose homeostasis.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the ability of this compound to stimulate glucose uptake in insulin-sensitive cells, a crucial process for maintaining blood glucose levels.[7][8][9][10]
Experimental Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS. To induce differentiation into mature adipocytes, treat confluent cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin for 48-72 hours, followed by maintenance in an insulin-containing medium.[8][10]
-
Cell Treatment: Seed differentiated 3T3-L1 adipocytes in 96-well plates.[9] Prior to the assay, starve the cells in a serum-free, low-glucose medium for 2-4 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a positive control (e.g., insulin, rosiglitazone) for a predetermined time (e.g., 30-60 minutes).[3][9]
-
Glucose Uptake Measurement: Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to each well and incubate for 30-60 minutes.[9]
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Measure the fluorescence intensity using a microplate reader to quantify the amount of glucose uptake.
α-Glucosidase Inhibition Assay
This enzymatic assay evaluates the potential of this compound to inhibit α-glucosidase, an intestinal enzyme responsible for the breakdown of carbohydrates into absorbable monosaccharides.[11] Inhibition of this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.[11]
Experimental Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). Acarbose can be used as a positive control.[11]
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.[12]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[11]
-
Incubation and Reaction Termination: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[11] Stop the reaction by adding a sodium carbonate solution.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader. The inhibitory activity is calculated as a percentage reduction in enzyme activity compared to the control.[11]
Insulin Secretion Assay in MIN6 Pancreatic β-Cells
This assay determines if this compound can stimulate insulin secretion from pancreatic β-cells, a key mechanism for lowering blood glucose.[13][14]
Experimental Protocol:
-
Cell Culture: Culture MIN6 pancreatic β-cells in DMEM supplemented with FBS and other necessary nutrients.
-
Cell Seeding and Pre-incubation: Seed MIN6 cells in 24-well plates. Before the assay, pre-incubate the cells in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion level.[13]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBB containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose along with different concentrations of this compound. Glibenclamide or other sulfonylureas can be used as a positive control.[13]
-
Incubation: Incubate the cells at 37°C for 1-2 hours.
-
Sample Collection and Analysis: Collect the supernatant (containing secreted insulin) and measure the insulin concentration using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[13]
Data Presentation: In Vitro Assays
| Assay | Cell/Enzyme | Test Compound Concentrations | Positive Control | Endpoint Measured | Expected Outcome for Anti-Diabetic Effect |
| Glucose Uptake | 3T3-L1 Adipocytes | 1, 10, 50, 100 µM | Insulin (100 nM) / Rosiglitazone (10 µM) | Fluorescence Intensity (2-NBDG uptake) | Increased fluorescence intensity |
| α-Glucosidase Inhibition | α-Glucosidase | 10, 50, 100, 200 µg/mL | Acarbose (100 µM) | Absorbance at 405 nm (pNPG hydrolysis) | Decreased absorbance |
| Insulin Secretion | MIN6 Pancreatic β-Cells | 1, 10, 50, 100 µM | Glibenclamide (10 µM) / High Glucose (16.7 mM) | Insulin Concentration (ng/mL) | Increased insulin concentration |
In Vivo Assessment of Anti-Diabetic Effects
Following promising in vitro results, the anti-diabetic efficacy of this compound should be evaluated in an animal model of diabetes. The streptozotocin (B1681764) (STZ)-induced diabetic rat model is a widely accepted and utilized model for this purpose.
Induction of Diabetes with Streptozotocin (STZ)
STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (180-220 g).
-
Induction: Administer a single intraperitoneal (IP) injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5) at a dose of 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
Experimental Design and Treatment
-
Grouping: Divide the diabetic rats into several groups (n=6-8 per group):
-
Normal Control (non-diabetic, vehicle-treated)
-
Diabetic Control (diabetic, vehicle-treated)
-
Test Groups (diabetic, treated with different doses of this compound, e.g., 10, 25, 50 mg/kg, administered orally)
-
Positive Control (diabetic, treated with a standard anti-diabetic drug like metformin (B114582) or glibenclamide)
-
-
Treatment Period: Administer the respective treatments daily for a period of 21-28 days.
Assessment of Anti-Diabetic Efficacy
a. Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess the ability of the animals to handle a glucose load.[15][16][17][18][19]
Experimental Protocol:
-
Fasting: Fast the rats overnight (12-16 hours) before the test.[15][19]
-
Baseline Blood Glucose: Collect a baseline blood sample (time 0) from the tail vein.
-
Glucose Administration: Administer an oral glucose load (2 g/kg body weight) via gavage.[17]
-
Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load.[15]
-
Analysis: Measure blood glucose levels at each time point. Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance.
b. Insulin Tolerance Test (ITT)
An ITT is conducted to evaluate insulin sensitivity.[20][21][22][23][24]
Experimental Protocol:
-
Baseline Blood Glucose: Measure baseline blood glucose (time 0).
-
Insulin Administration: Administer an intraperitoneal (IP) injection of human regular insulin (0.75-1.0 U/kg body weight).[21][23]
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 90 minutes post-insulin injection.[20][21]
-
Analysis: Determine blood glucose levels and express them as a percentage of the initial baseline glucose level.
Data Presentation: In Vivo Assays
| Parameter | Normal Control | Diabetic Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (Metformin) |
| Fasting Blood Glucose (mg/dL) | |||||
| Body Weight (g) | |||||
| OGTT (AUC) | |||||
| ITT (% of baseline glucose) | |||||
| Serum Insulin (ng/mL) | |||||
| HbA1c (%) |
Potential Signaling Pathways and Experimental Workflow
The anti-diabetic effects of aporphine alkaloids are thought to be mediated through the modulation of key signaling pathways involved in glucose metabolism and insulin action.[1] A plausible mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[25][26][27] Activated AMPK can lead to increased glucose uptake and utilization.[25][28] Additionally, pathways involving Akt and PPARG have been implicated.[29]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound's anti-diabetic effect.
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-diabetic effects of this compound.
Safety and Toxicological Considerations
Preliminary toxicological studies should be conducted to assess the safety profile of this compound. An acute toxicity study in rodents can be performed to determine the LD50 (median lethal dose). Sub-acute toxicity studies involving repeated dosing over a longer period (e.g., 28 days) should also be considered to evaluate potential organ toxicity. While some aporphine alkaloids have a good safety profile, it is crucial to establish this for this compound specifically.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-diabetic effects of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, assess its efficacy in improving glucose homeostasis, and gather essential data for its potential development as a novel therapeutic agent for diabetes mellitus. The systematic approach described here will enable a thorough and scientifically rigorous assessment of this promising natural product.
References
- 1. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. This compound | CAS 33770-27-3 | ScreenLib [screenlib.com]
- 7. 2.4. Glucose Uptake Assay [bio-protocol.org]
- 8. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jabonline.in [jabonline.in]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. e-jarb.org [e-jarb.org]
- 17. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. mmpc.org [mmpc.org]
- 20. scribd.com [scribd.com]
- 21. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 22. protocols.io [protocols.io]
- 23. mmpc.org [mmpc.org]
- 24. Insulin Tolerance Test [protocols.io]
- 25. Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 29. news-medical.net [news-medical.net]
Application Notes and Protocols for 2-Hydroxy-1-methoxyaporphine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis and characterization of 2-hydroxy-1-methoxyaporphine, a bioactive aporphine (B1220529) alkaloid. The protocols are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Analytical Standards: Synthesis and Characterization
A reliable analytical standard is crucial for the accurate quantification and identification of this compound in various matrices. While this compound can be isolated from natural sources such as Nelumbo nucifera (lotus), a synthetic route provides a more controlled and scalable source for a reference standard.
Synthesis of this compound
The synthesis of the aporphine core can be achieved through various strategies, including intramolecular phenol (B47542) coupling reactions. A plausible synthetic approach is outlined below, which can be adapted from known methods for aporphine alkaloid synthesis.
Experimental Protocol: Synthesis of this compound
-
Starting Materials: Begin with appropriately substituted benzylisoquinoline precursors. For this compound, this would typically involve a benzylisoquinoline with a hydroxyl group at the desired position for forming the biphenyl (B1667301) linkage.
-
Intramolecular Oxidative Coupling: Employ a reagent such as Vanadium Oxytrifluoride (VOF₃) or a Palladium-catalyzed coupling reaction to facilitate the intramolecular cyclization, forming the characteristic aporphine ring system.
-
Deprotection and Functional Group Manipulation: If protecting groups were used for the hydroxyl or amine functionalities, they are removed at this stage. Further chemical modifications may be necessary to yield the final this compound structure.
-
Purification: The crude synthetic product should be purified using column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain a highly pure analytical standard.
-
Characterization: The identity and purity of the synthesized standard must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.
Characterization of the Analytical Standard
The following data, obtained from the literature for this compound isolated from Nelumbo nucifera, can be used to confirm the identity of the synthesized standard.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 1 | 143.3 | - |
| 1a | 126.4 | - |
| 1b | 127.8 | - |
| 2 | 146.5 | - |
| 3 | 114.0 | - |
| 4 | 28.7 | - |
| 4a | 128.1 | - |
| 5 | 53.5 | - |
| 6a | 61.7 | 2.45 (1H, d, J = 4.0, 8.0 Hz) |
| 7 | 33.9 | - |
| 7a | 136.1 | - |
| 8 | 128.1 | 7.21-6.68 (3H, m) |
| 9 | 126.4 | 7.21-6.68 (3H, m) |
| 10 | 125.8 | 7.21-6.68 (3H, m) |
| 11 | 127.3 | - |
| 11a | 131.8 | - |
| N-CH₃ | 43.8 | 2.57 (3H, s) |
| O-CH₃ | 60.5 | 3.66 (3H, s) |
| OH | - | 8.26 (1H, d, J = 8.0 Hz) |
Mass Spectrometry Data:
-
ESI-MS (m/z): 282 [M+H]⁺[1]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound in plant extracts and other matrices.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation from Nelumbo nucifera Leaves:
-
Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Accurately weigh about 1.0 g of the powdered material.
-
Extract the alkaloids by refluxing with methanol (B129727) (2 x 50 mL) for 2 hours for each extraction.[2]
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol or the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Hypersil C18 column (4.6 mm x 250 mm, 5 µm)[3]
-
Mobile Phase:
-
B: Water containing 0.1% triethylamine[3]
-
Gradient Elution: A gradient program should be optimized to achieve good separation of this compound from other co-eluting compounds. A typical gradient might start with a low percentage of acetonitrile and increase linearly over time.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 35 °C[3]
-
Detection: UV detection at 270 nm[3]
-
Injection Volume: 10-20 µL
-
Table 2: HPLC Method Validation Parameters for this compound [3]
| Parameter | Value |
| Linear Range (µg) | 0.110 - 0.658 |
| Correlation Coefficient (r) | 0.9995 |
| Average Recovery (%) | 99.53 - 101.5 |
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses.
Hypothesized Interaction of this compound with the MAPK Pathway
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxy-1-Methoxyaporphine in Metabolic Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis. The exploration of natural compounds for therapeutic intervention is a significant area of research. 2-hydroxy-1-methoxyaporphine, an aporphine (B1220529) alkaloid isolated from the leaves of the lotus (B1177795) (Nelumbo nucifera), has emerged as a compound of interest due to its potential role in modulating glucose metabolism.[1][2] Aporphine alkaloids, in general, are recognized for a variety of pharmacological activities, including anti-diabetic, anti-obesity, and anti-hyperlipidemic effects.[1] This document provides detailed application notes and standardized protocols for investigating the therapeutic potential of this compound in preclinical models of metabolic disorders. While in vivo data for this specific compound is limited, the following protocols are based on established methodologies for evaluating similar natural products and extracts from Nelumbo nucifera.[2][3]
Preclinical Data Summary
Currently, the primary evidence for the efficacy of this compound comes from in vitro studies. Research has demonstrated its ability to significantly enhance insulin-stimulated glucose consumption in 3T3-L1 adipocytes.[1][2] This effect is comparable to that of rosiglitazone, a known anti-diabetic agent.[1][2]
Table 1: In Vitro Efficacy of this compound on Glucose Consumption
| Compound | Concentration | Glucose Consumption (mmol/L) | Cell Line | Reference |
| This compound | 2 µg/mL | 12.29 | 3T3-L1 Adipocytes | [1] |
| Pronuciferine | 2 µg/mL | 11.88 | 3T3-L1 Adipocytes | [1] |
| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 | 3T3-L1 Adipocytes | [1] |
| Control | - | Lower than treated groups | 3T3-L1 Adipocytes | [1] |
Proposed Mechanism of Action
The precise signaling pathways modulated by this compound are still under investigation. However, based on its effects on glucose uptake and the known mechanisms of other anti-diabetic compounds, the AMP-activated protein kinase (AMPK) pathway is a likely candidate.[2] Activation of AMPK in peripheral tissues like skeletal muscle, liver, and adipose tissue is a key mechanism for improving insulin (B600854) sensitivity and enhancing glucose and lipid metabolism.
Diagram 1: Hypothesized Signaling Pathway
Caption: Hypothesized AMPK signaling pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established animal models of obesity and type 2 diabetes.
Protocol 1: High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance in Mice
This model is suitable for studying the effects of this compound on weight gain, adiposity, dyslipidemia, and insulin resistance.
1. Animal Model:
-
Species: C57BL/6J mice (male, 6-8 weeks old). This strain is widely used due to its susceptibility to diet-induced obesity and metabolic dysfunction.
-
Acclimatization: House animals for at least one week under standard conditions (22±2°C, 12h light/dark cycle) with free access to water and a standard chow diet.
2. Induction of Obesity:
-
Divide mice into a control group (fed a standard chow diet, ~10% kcal from fat) and an obesity-induction group (fed a high-fat diet, ~60% kcal from fat).
-
Maintain the diets for 8-12 weeks to induce a stable obese and insulin-resistant phenotype.
3. Experimental Design and Dosing:
-
After the induction period, divide the HFD-fed mice into at least three groups:
-
HFD Control (Vehicle)
-
HFD + this compound (Low Dose, e.g., 10 mg/kg)
-
HFD + this compound (High Dose, e.g., 50 mg/kg)
-
-
A positive control group (e.g., HFD + Metformin, 200 mg/kg) is recommended.
-
Administration: Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in water should be used.
4. Key Parameters to Measure:
-
Weekly: Body weight, food intake.
-
Bi-weekly/Monthly: Fasting blood glucose, fasting insulin.
-
End of Study:
-
Glucose Tolerance Test (GTT): After a 6-hour fast, administer a glucose bolus (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-hour fast, administer insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Serum Analysis: Collect terminal blood samples to measure triglycerides, total cholesterol, HDL, LDL, and liver enzymes (ALT, AST).
-
Tissue Collection: Harvest and weigh liver and various adipose tissue depots (e.g., epididymal, retroperitoneal). A portion of these tissues should be flash-frozen for molecular analysis (e.g., Western blot for AMPK activation) and another portion fixed for histology.
-
Diagram 2: Experimental Workflow for HFD Model
Caption: Workflow for evaluating this compound in an HFD-induced obesity model.
Protocol 2: Streptozotocin (B1681764) (STZ)-Induced Type 2 Diabetes in Rats
This model is characterized by hyperglycemia due to beta-cell dysfunction and is useful for assessing the anti-hyperglycemic and insulin-sensitizing properties of a compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 180-220 g).
-
Acclimatization: As described in Protocol 1.
2. Induction of Diabetes:
-
To model Type 2 diabetes, induce insulin resistance first with a high-fat diet for 2 weeks.
-
Then, administer a single low dose of streptozotocin (STZ) (e.g., 35-40 mg/kg, i.p.) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Confirm diabetes development 72 hours post-STZ injection by measuring fasting blood glucose. Rats with fasting glucose levels >250 mg/dL are considered diabetic.
3. Experimental Design and Dosing:
-
Divide the diabetic rats into groups:
-
Diabetic Control (Vehicle)
-
Diabetic + this compound (Low Dose, e.g., 25 mg/kg)
-
Diabetic + this compound (High Dose, e.g., 100 mg/kg)
-
Diabetic + Glibenclamide (Positive Control, e.g., 5 mg/kg)
-
-
Administration: Administer compounds or vehicle daily via oral gavage for 28 days.
4. Key Parameters to Measure:
-
Weekly: Body weight, fasting blood glucose.
-
End of Study:
-
Oral Glucose Tolerance Test (OGTT): As described in Protocol 1.
-
Serum Analysis: Measure fasting insulin, triglycerides, total cholesterol, and markers of kidney (creatinine, BUN) and liver function (ALT, AST).
-
Pancreatic Histology: Harvest the pancreas and fix for histological examination (e.g., H&E staining) to assess islet morphology and integrity.
-
Table 2: Hypothetical In Vivo Data for this compound in an HFD Mouse Model
This table presents hypothetical data to illustrate expected outcomes based on in vitro results. Actual results would require experimental validation.
| Group | Initial Body Weight (g) | Final Body Weight (g) | Fasting Glucose (mg/dL) | Total Cholesterol (mg/dL) | Liver Weight (g) |
| Chow Control | 22.5 ± 1.2 | 28.1 ± 1.5 | 135 ± 10 | 110 ± 12 | 1.1 ± 0.1 |
| HFD Control | 22.8 ± 1.3 | 45.2 ± 2.1 | 185 ± 15 | 220 ± 20 | 2.5 ± 0.3 |
| HFD + Cmpd (10 mg/kg) | 22.6 ± 1.1 | 40.5 ± 1.9 | 160 ± 12 | 185 ± 18 | 2.1 ± 0.2 |
| HFD + Cmpd (50 mg/kg) | 22.7 ± 1.4 | 36.8 ± 1.8 | 145 ± 11 | 150 ± 15 | 1.8 ± 0.2 |
| HFD + Metformin | 22.5 ± 1.2 | 37.5 ± 2.0 | 150 ± 13 | 165 ± 16 | 1.9 ± 0.3 |
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a promising candidate for further investigation as a therapeutic agent for metabolic disorders. Its potent effect on stimulating glucose consumption in adipocytes warrants a thorough evaluation in preclinical animal models of obesity and diabetes. The protocols outlined above provide a standardized framework for such investigations. Future studies should focus on confirming the in vivo efficacy, elucidating the precise molecular mechanisms, and assessing the pharmacokinetic and safety profiles of this natural compound. The potential modulation of the AMPK pathway is a key area for mechanistic studies.
Diagram 3: Drug Development Logic Flow
Caption: Logical progression for the preclinical development of this compound.
References
- 1. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Obesity Effect of Extract from Nelumbo Nucifera L., Morus Alba L., and Raphanus Sativus Mixture in 3T3-L1 Adipocytes and C57BL/6J Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity effect of Nelumbo nucifera leaves extract in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Minor Aporphine Alkaloids: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the isolation of minor aporphine (B1220529) alkaloids, a class of naturally occurring compounds with significant pharmacological interest. These techniques are essential for researchers in natural product chemistry, drug discovery, and pharmacology who require pure compounds for structural elucidation, bioactivity screening, and further development.
Introduction to Aporphine Alkaloid Isolation
Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families such as the Annonaceae, Menispermaceae, and Nymphaeaceae. While major alkaloids are often readily isolated, obtaining minor constituents in high purity presents a significant challenge due to their low abundance and structural similarity to other compounds in the extract. The successful isolation of these minor alkaloids is crucial for the comprehensive chemical profiling of a plant extract and the discovery of novel bioactive molecules.
This guide outlines several effective chromatographic techniques for the isolation of minor aporphine alkaloids, ranging from traditional column chromatography to more advanced methods like high-speed counter-current chromatography. For each technique, a detailed protocol is provided to guide researchers through the process.
General Workflow for Aporphine Alkaloid Isolation
The isolation of minor aporphine alkaloids from a plant source typically follows a multi-step process, beginning with extraction and culminating in the purification of individual compounds. The general workflow is depicted below.
Application Note & Protocol: Quantitative Determination of 2-hydroxy-1-methoxyaporphine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-hydroxy-1-methoxyaporphine in human plasma. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is an aporphine (B1220529) alkaloid found in various plant species, including Nelumbo nucifera (lotus)[1][2][3]. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities, making them of significant interest in drug discovery and development. Accurate and reliable quantification of these compounds in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
Internal Standard (IS): Apomorphine (or a stable isotope-labeled analog of the analyte)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (deionized, 18 MΩ·cm or higher)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or equivalent mixed-mode cation exchange) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether).
LC-MS/MS Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
Two alternative sample preparation methods are presented: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.4.1. Solid Phase Extraction (SPE) Protocol
This method is recommended for cleaner extracts and potentially higher sensitivity.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex. Add 200 µL of 2% formic acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2.4.2. Liquid-Liquid Extraction (LLE) Protocol
This is a simpler, alternative method.
-
Preparation: To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution and vortex.
-
Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
2.5.1. Liquid Chromatography
The following are typical starting conditions and may require optimization.
| Parameter | Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min. |
2.5.2. Mass Spectrometry
The following parameters should be optimized for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular weight of this compound is 281.35 g/mol (C18H19NO2)[4][6]. Based on the known fragmentation patterns of aporphine alkaloids with vicinal hydroxyl and methoxy (B1213986) groups, the following MRM transitions are proposed[7][8][9].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 282.1 | To be determined | 100 | To be determined |
| 282.1 | To be determined | 100 | To be determined | |
| Internal Standard (Apomorphine) | 268.1 | 237.1 | 100 | To be determined |
Note: Product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The analytical method should be validated according to the FDA guidelines for bioanalytical method validation[10][11][12]. The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with at least six non-zero standards should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at three concentration levels (low, medium, and high) in replicates (n=6) on three different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (CV%) should not exceed 15% (20% for the LLOQ).
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat solutions.
-
Recovery: The extraction efficiency of the analyte and IS from plasma should be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² | Regression Equation |
| This compound | e.g., 1 - 1000 | ≥0.99 | y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Low | e.g., 3 | Value | Value | Value | Value |
| Medium | e.g., 50 | Value | Value | Value | Value |
| High | e.g., 800 | Value | Value | Value | Value |
Table 3: Matrix Effect and Recovery
| Analyte | QC Level | Matrix Effect (%) | Recovery (%) |
| This compound | Low | Value | Value |
| High | Value | Value | |
| Internal Standard | - | Value | Value |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The described method, once validated, will be a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development. The provided workflows and tables facilitate the implementation and validation of this analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 33770-27-3 | ScreenLib [screenlib.com]
- 5. (±)-2-Hydroxy-1-Methoxyaporphine – NatureStandard [naturestandard.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry | Scilit [scilit.com]
- 9. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxy-1-Methoxyaporphine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2-hydroxy-1-methoxyaporphine extraction, primarily from its natural source, the leaves of Nelumbo nucifera (lotus).[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Alkaloid Extract | 1. Improper Sample Preparation: Plant material not finely ground, reducing solvent penetration.[4] 2. Inefficient Extraction Method: Choice of solvent, temperature, or extraction time may not be optimal.[5] 3. Degradation of Alkaloids: High temperatures or prolonged exposure to light can degrade target compounds.[5] 4. Insufficient Solvent-to-Solid Ratio: Not enough solvent to effectively extract the alkaloids from the plant matrix.[5][6] | 1. Optimize Grinding: Ensure the dried leaves are ground to a fine powder (e.g., 20-40 mesh) to maximize surface area.[7] 2. Method Optimization: Experiment with different solvents (e.g., methanol, ethanol (B145695), acidified water).[8][9] Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[10][11] 3. Control Conditions: Avoid excessive heat during drying and extraction.[5][7] Store extracts in dark containers and at low temperatures. 4. Adjust Ratio: Systematically test different solvent-to-solid ratios (e.g., 10:1, 20:1, 30:1 v/w) to find the optimal condition.[5] |
| Low Purity of this compound | 1. Co-extraction of Impurities: The initial extraction solvent may be pulling out a wide range of other compounds (e.g., chlorophyll, fats, waxes).[8] 2. Ineffective Purification: The chosen purification method (e.g., simple liquid-liquid extraction, column chromatography) may not be sufficient to separate closely related alkaloids. | 1. Pre-extraction Defatting: Wash the powdered plant material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main alkaloid extraction. 2. Acid-Base Partitioning: Implement an acid-base liquid-liquid extraction to selectively isolate the alkaloids from neutral and acidic impurities. 3. Advanced Chromatography: For high purity, employ techniques like High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC).[1][12] |
| Compound Degradation During aporphine (B1220529) Extraction | 1. pH Instability: Aporphine alkaloids can be sensitive to strongly acidic or basic conditions. 2. Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation.[5] 3. Thermal Instability: High temperatures used in refluxing or solvent evaporation can cause degradation.[5] | 1. Use Mild Acids/Bases: Utilize weak acids like tartaric or acetic acid for extraction and pH adjustment.[9][13] 2. Inert Atmosphere: When possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon). 3. Low-Temperature Evaporation: Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. |
| Difficulty in Separating from Other Aporphine Alkaloids | 1. Similar Chemical Structures: this compound is often found alongside other structurally similar aporphine alkaloids like nuciferine (B1677029) and roemerine, making separation challenging.[1][12] | 1. Optimize Chromatographic Conditions: For HPLC or HSCCC, systematically optimize the solvent system (mobile and stationary phases) to improve resolution between the target alkaloids. A multi-component solvent system, such as n-hexane-ethyl acetate-methanol-acetonitrile-water, has been shown to be effective for separating these compounds.[1][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the initial crude extraction of aporphine alkaloids from Nelumbo nucifera leaves?
A1: While several methods can be used, an efficient and widely cited method is ultrasound-assisted acid extraction . This involves extracting the dried, pulverized leaves with a dilute acid (e.g., 0.1 M HCl) with the aid of sonication. The acidic medium converts the alkaloids into their salt form, which is more soluble in the aqueous solution.[9] This is followed by basification of the filtered extract and subsequent extraction with an organic solvent to obtain the crude alkaloid mixture.
Q2: Which solvents are best for extracting this compound?
A2: The choice of solvent depends on the extraction step.
-
For initial extraction of total alkaloids: Methanol and ethanol are effective as they can dissolve both free base and salt forms of alkaloids.[8][9] Using acidified alcohol or water can improve the extraction of alkaloid salts.[9][13]
-
For purification via chromatography (HSCCC): A two-phase solvent system is required. A system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 5:3:3:2.5:5 v/v ratio) has been successfully used to isolate this compound.[1][12]
Q3: What are the key parameters to optimize for improving extraction yield?
A3: The following parameters are critical and should be optimized for your specific laboratory conditions:
-
Extraction Time: Modern methods like ultrasonication can significantly reduce extraction times to 20-60 minutes per cycle.[6]
Q4: How can I confirm the presence and purity of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both identification and quantification.[1] By comparing the retention time and UV spectrum of a peak in your sample to a certified reference standard of this compound, you can confirm its presence. Purity is determined by the peak area percentage of the target compound in the chromatogram. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1]
Data on Extraction and Purification Yields
The following table summarizes quantitative data from a study on the purification of aporphine alkaloids from a crude extract of Nelumbo nucifera leaves.
| Parameter | Value | Reference |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Starting Material | 100 mg of crude alkaloid extract | [1] |
| Yield of this compound | 6.3 mg | [1] |
| Purity of this compound | 95.1% | [1] |
| Yield of Nuciferine | 8.5 mg | [1] |
| Purity of Nuciferine | 98.9% | [1] |
| Yield of Roemerine | 2.7 mg | [1] |
| Purity of Roemerine | 97.4% | [1] |
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction using Ultrasound-Assisted Acid Extraction
This protocol is a general method for obtaining a crude alkaloid extract from dried lotus (B1177795) leaves.
-
Preparation of Plant Material: Dry the leaves of Nelumbo nucifera at 40-50°C and pulverize them into a fine powder (20-40 mesh).
-
Extraction:
-
Place 100 g of the powdered leaves into a suitable flask.
-
Add 1000 mL of 0.1 M hydrochloric acid (HCl).
-
Place the flask in an ultrasonic bath and sonicate for 30-40 minutes at a controlled temperature (e.g., 40°C).
-
Repeat the extraction process two more times with fresh solvent.
-
-
Filtration and Basification:
-
Combine all the acidic extracts and filter to remove solid plant material.
-
Slowly add a base (e.g., 0.1 M sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to the filtrate while stirring until the pH of the solution reaches 8.5-9. This will precipitate the alkaloids.
-
-
Isolation of Crude Alkaloids:
-
Allow the precipitate to settle, then collect it by filtration or centrifugation.
-
Alternatively, after basification, perform a liquid-liquid extraction with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to extract the free-base alkaloids.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Purification using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is for the purification of this compound from the crude extract obtained in Protocol 1. It is adapted from a published method.[1]
-
Preparation of Two-Phase Solvent System:
-
Prepare a solvent mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volume ratio of 5:3:3:2.5:5.
-
Thoroughly mix and equilibrate the solvent system in a separatory funnel at room temperature.
-
Separate the upper (stationary) and lower (mobile) phases and degas them before use.
-
-
Sample Preparation:
-
Dissolve 100 mg of the crude alkaloid extract in a mixture of the upper and lower phases (1:1 v/v).
-
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the apparatus to rotate at the desired speed (e.g., 850 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector (e.g., at 270 nm).
-
Collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield and purity issues in alkaloid extraction.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 5. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 9. jocpr.com [jocpr.com]
- 10. aktpublication.com [aktpublication.com]
- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atlantis-press.com [atlantis-press.com]
overcoming low solubility of 2-hydroxy-1-methoxyaporphine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-hydroxy-1-methoxyaporphine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a naturally occurring aporphine (B1220529) alkaloid found in plants such as Nelumbo nucifera (the sacred lotus).[1] It is investigated for a variety of pharmacological activities, including anti-diabetic, anti-obesity, anti-hyperlipidemic, antioxidant, and anti-HIV properties.[2] A key reported activity is its ability to stimulate glucose consumption in adipocytes.[2] Due to its diverse biological effects, it is often studied in cell-based assays (e.g., cytotoxicity, glucose uptake) and enzyme inhibition assays (e.g., CYP2D6).[3]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is causing this?
A2: this compound, like many aporphine alkaloids, is a hydrophobic molecule with inherently low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
A3: Based on supplier data and purification literature, suitable organic solvents for preparing stock solutions of this compound include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For most biological assays, DMSO is the preferred solvent for initial stock solutions due to its miscibility with aqueous media and relatively low toxicity at low concentrations.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Overcoming Low Solubility in Assays
This guide provides systematic approaches to address solubility issues with this compound in your experiments.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Optimize Stock Solution Concentration and Dilution Strategy:
-
Prepare the highest practical concentration of your stock solution in DMSO.
-
Perform serial dilutions in your aqueous assay buffer. It may be beneficial to perform an intermediate dilution in a buffer containing a solubilizing agent before the final dilution.
-
-
Utilize Co-solvents:
-
Incorporate a water-miscible organic co-solvent into your aqueous buffer to increase the solubility of the compound.
-
Recommended Co-solvents: Polyethylene glycol 300 (PEG 300), propylene (B89431) glycol, or ethanol (B145695) can be used.
-
Important Consideration: The final concentration of the co-solvent should be optimized to ensure it does not affect the biological activity being measured or the health of the cells. Always include a vehicle control with the co-solvent.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound. Use these at the lowest effective concentration to avoid disrupting cell membranes or interfering with protein activity.
-
Quantitative Data Summary: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Recommended Starting Concentration Range | Key Considerations |
| Co-solvents | ||
| DMSO | ≤ 0.5% (v/v) in final assay medium | Can have biological effects at higher concentrations. |
| Ethanol | 1-5% (v/v) | May be toxic to some cell lines at higher concentrations. |
| PEG 300 | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Excipients | ||
| HP-β-Cyclodextrin | 1-10 mM | Can extract cholesterol from cell membranes at high concentrations. |
| Tween® 20 / Tween® 80 | 0.01-0.1% (v/v) | Ensure concentration is above CMC and non-toxic to cells. |
Note: The optimal concentration of each agent must be determined empirically for your specific assay system.
Experimental Protocols
Protocol 1: Preparation of this compound with a Co-solvent System
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) in your assay buffer that has been supplemented with a co-solvent (e.g., 10% PEG 300).
-
Final Dilution: Perform the final serial dilutions in the assay buffer containing the same concentration of the co-solvent.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent as in your experimental samples.
Protocol 2: Solubilization using HP-β-Cyclodextrin
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cyclodextrin Solution: Prepare a working solution of HP-β-cyclodextrin (e.g., 20 mM) in your assay buffer.
-
Complexation: Add the this compound stock solution to the HP-β-cyclodextrin solution to achieve the desired highest concentration for your assay. Vortex or sonicate briefly to facilitate complex formation.
-
Final Dilutions: Perform serial dilutions using the HP-β-cyclodextrin-containing assay buffer.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and HP-β-cyclodextrin.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement strategy.
Potential Signaling Pathways for Aporphine Alkaloids
Disclaimer: The following diagram illustrates general signaling pathways that may be affected by aporphine alkaloids based on existing literature. The specific mechanism of action for this compound may vary and requires experimental validation.
Caption: Generalized signaling pathway potentially modulated by aporphine alkaloids.
References
Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-1-Methoxyaporphine and Its Isomers
Welcome to the technical support center for the HPLC separation of 2-hydroxy-1-methoxyaporphine and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: this compound has several potential isomers, primarily positional isomers and stereoisomers (enantiomers). Positional isomers differ in the location of the hydroxyl and methoxy (B1213986) groups on the aporphine (B1220529) core. For example, you might encounter 1-hydroxy-2-methoxyaporphine. Stereoisomers (enantiomers) are non-superimposable mirror images of each other, designated as (S)- and (R)-enantiomers. The separation of these closely related compounds can be challenging due to their similar physicochemical properties.
Q2: Which type of HPLC column is most suitable for separating this compound from its isomers?
A2: The choice of column is critical for a successful separation. For positional isomers, a high-resolution reversed-phase column, such as a C18 or a Phenyl-Hexyl column, is often a good starting point. For separating enantiomers, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of alkaloids.[1]
Q3: I am not getting any peaks, or the peaks are very small. What should I do?
A3: This issue can arise from several factors. First, ensure your detector lamp is on and that all electrical connections are secure. Verify that the mobile phase is flowing correctly and that there is sufficient sample in your vial. Your sample may have degraded, or you might be using the wrong sample, so it's worth checking. Also, review your detector and recorder settings to ensure they are not set too high, which could make your peaks appear insignificant.
Q4: My peaks are tailing. What could be the cause and how can I fix it?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors. One common cause is the interaction of basic analytes, like aporphine alkaloids, with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. To address this, you can:
-
Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.
-
Add a competing base: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active sites on the stationary phase.[2]
-
Use a modern, end-capped column: These columns have fewer exposed silanol groups.
Q5: How can I improve the resolution between my isomeric peaks?
A5: Improving resolution often involves optimizing the selectivity of your HPLC method. You can try the following:
-
Optimize the mobile phase composition: Small changes in the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.
-
Adjust the temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.
-
Modify the flow rate: Lowering the flow rate can sometimes lead to better resolution, but will also increase the analysis time.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC separation of this compound and its isomers.
Problem: Poor Resolution or Co-elution of Isomers
This is a frequent challenge due to the structural similarity of the isomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | For positional isomers, ensure you are using a high-resolution column (e.g., C18, Phenyl-Hexyl). For enantiomers, a chiral stationary phase is essential. |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the organic modifier in the mobile phase. Evaluate different organic modifiers (acetonitrile vs. methanol). |
| Incorrect Mobile Phase pH | For ionizable compounds like aporphine alkaloids, the pH of the mobile phase can significantly affect retention and selectivity. Experiment with a pH range around the pKa of your analytes. |
| Temperature Effects | Optimize the column temperature. A good starting point is 35°C, but varying it between 25°C and 45°C may improve resolution.[2] |
Problem: Variable Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. |
| Pump Malfunction | Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Make sure the column is fully equilibrated with the mobile phase before injecting your sample. This can take 10-20 column volumes. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature throughout your analytical run. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Related Aporphine Alkaloids
This protocol is adapted from a validated method for the determination of this compound in a natural product matrix.[2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil C18 (4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% triethylamine.[2]
-
Gradient Program:
-
Start with a suitable initial percentage of acetonitrile.
-
Increase the acetonitrile percentage over time to elute the compounds of interest.
-
A re-equilibration step at the initial conditions is necessary at the end of each run.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection: UV at 270 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data
The following tables provide illustrative data on how different HPLC parameters can affect the separation of aporphine alkaloid isomers. This data is based on typical performance for closely related compounds and should be used as a guide for method development.
Table 1: Effect of Mobile Phase Composition on Retention Time (t_R) and Resolution (R_s) of Positional Isomers
| Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Analyte | Retention Time (t_R) (min) | Resolution (R_s) |
| 40:60 | Isomer 1 | 8.5 | 1.2 |
| Isomer 2 | 9.2 | ||
| 50:50 | Isomer 1 | 6.1 | 1.8 |
| Isomer 2 | 6.9 | ||
| 60:40 | Isomer 1 | 4.2 | 1.1 |
| Isomer 2 | 4.7 |
Table 2: Comparison of Different Stationary Phases for the Separation of Enantiomers
| Column (Chiral Stationary Phase) | Mobile Phase | Enantiomer | Retention Time (t_R) (min) | Resolution (R_s) |
| Cellulose-based CSP | Hexane:Ethanol (80:20) | (S)-enantiomer | 12.3 | 2.1 |
| (R)-enantiomer | 14.5 | |||
| Amylose-based CSP | Hexane:Isopropanol (90:10) | (S)-enantiomer | 10.8 | 1.7 |
| (R)-enantiomer | 12.1 |
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common HPLC separation problems.
Caption: A logical workflow for troubleshooting HPLC separation issues.
Experimental Workflow for Method Development
This diagram outlines the key steps in developing a robust HPLC method for isomer separation.
Caption: A typical workflow for HPLC method development for isomer separation.
References
- 1. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [HPLC determination of this compound, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-1-methoxyaporphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-hydroxy-1-methoxyaporphine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound?
A1: The primary challenges in purifying this compound, a naturally occurring aporphine (B1220529) alkaloid, often stem from its source and inherent chemical properties. When isolating from natural sources like Nelumbo nucifera (lotus), the main difficulties include:
-
Complex sample matrix: The crude extract contains a multitude of other alkaloids and plant metabolites, some with similar physicochemical properties, making separation difficult.
-
Structural similarity of related alkaloids: Co-occurring aporphine alkaloids such as pronuciferine, nuciferine, and roemerine (B1679503) have very similar structures to this compound, which complicates selective purification.[1]
-
Potential for degradation: Like many phenolic alkaloids, this compound may be susceptible to oxidation or degradation under harsh purification conditions (e.g., extreme pH, high temperatures, or prolonged exposure to air and light).
For synthetic preparations, challenges include:
-
Removal of unreacted starting materials and reagents.
-
Separation of structurally related byproducts and isomers formed during the reaction.
Q2: What are the recommended purification techniques for this compound?
A2: Several chromatographic techniques can be employed for the purification of this compound. The choice of method depends on the scale of purification, the complexity of the mixture, and the desired final purity.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be highly effective for the one-step purification of this compound from crude lotus (B1177795) leaf extract, yielding high-purity compounds.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for obtaining highly pure this compound, especially for smaller-scale purifications or when very high purity is required.
-
Column Chromatography: Traditional column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the initial cleanup and separation of the target compound from less polar or more polar impurities.
Q3: What are the key physicochemical properties of this compound to consider during purification?
A3: Understanding the physicochemical properties is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| Appearance | Likely a solid, color may vary depending on purity |
| Solubility | Generally soluble in organic solvents like methanol (B129727), ethanol, and chloroform. Solubility in aqueous solutions is pH-dependent due to the basic nitrogen atom. |
| pKa | The basic nitrogen in the aporphine core will have a pKa in the range of 8-9. The phenolic hydroxyl group is weakly acidic. |
This data is for informational purposes and may vary based on experimental conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from other alkaloids. | The solvent system lacks the selectivity to resolve compounds with similar polarities. | * Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents. Consider adding a small amount of a third solvent (e.g., triethylamine (B128534) or ammonia (B1221849) for basic compounds) to improve peak shape and resolution. * Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel. |
| The compound is not eluting from the column. | The eluting solvent is not polar enough. | * Gradually increase the polarity of the mobile phase. * If the compound is suspected to be strongly adsorbed, a small percentage of a more polar solvent like methanol can be added to the mobile phase. |
| Peak tailing is observed. | * Interaction of the basic nitrogen with acidic silanol (B1196071) groups on the silica gel. * The sample is overloaded on the column. | * Add a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia, to mask the silanol groups. * Reduce the amount of sample loaded onto the column. |
| The compound appears to be degrading on the column. | The compound is sensitive to the acidic nature of the silica gel. | * Use deactivated (neutral) silica gel. * Consider using a different stationary phase like alumina. * Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of impurities with the main peak. | The mobile phase composition is not optimized for selectivity. | * Adjust the organic modifier percentage in the mobile phase. * Change the organic modifier (e.g., from acetonitrile (B52724) to methanol or vice versa). * Optimize the pH of the aqueous phase to alter the ionization state of the compound and impurities, which can significantly affect retention and selectivity. * Try a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18). |
| Poor peak shape (fronting or tailing). | * Sample solvent is too strong. * Column overload. * Secondary interactions with the stationary phase. | * Dissolve the sample in the initial mobile phase or a weaker solvent. * Decrease the injection volume or sample concentration. * Add a competing base (e.g., triethylamine) to the mobile phase for tailing peaks. For fronting peaks, ensure the sample is fully dissolved and the injection volume is appropriate. |
| Low recovery of the compound. | * The compound is precipitating on the column. * Irreversible adsorption to the stationary phase. | * Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase. * Modify the mobile phase pH to improve solubility. * Consider a different stationary phase if strong adsorption is suspected. |
| Baseline noise or drift. | * Contaminated mobile phase or detector flow cell. * The mobile phase is not adequately degassed. | * Use fresh, high-purity solvents and additives. * Flush the system and clean the detector cell. * Ensure the mobile phase is properly degassed using an online degasser or by sonication. |
Experimental Protocols
Extraction of this compound from Nelumbo nucifera (Lotus) Leaves
This protocol is adapted from a published method for the extraction of aporphine alkaloids.[1]
-
Drying and Pulverization: Dry the lotus leaves at 60°C and pulverize them into a fine powder.
-
Acidic Extraction:
-
Extract 300 g of the powdered leaves three times with 3 L of 0.1 M hydrochloric acid for 20 minutes each time, using ultrasonication to aid extraction.
-
Combine all the extracts and filter to remove solid plant material.
-
-
Basification and Precipitation:
-
Adjust the pH of the filtered extract to 8.5 by adding 0.1 M sodium hydroxide. This will precipitate the alkaloids.
-
Filter the solution to collect the crude alkaloid precipitate.
-
-
Drying: Evaporate the collected precipitate to dryness under reduced pressure at 60°C to yield the crude alkaloid extract.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
This method is based on a successful one-step purification of this compound.[1]
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6. Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper stationary phase.
-
Pump the lower mobile phase into the head end of the column at a flow rate of 2.0 mL/min, while the apparatus is rotated at 850 rpm.
-
-
Sample Injection: Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the tail outlet), dissolve 100 mg of the crude extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases and inject it into the column.
-
Fraction Collection: Collect fractions based on the elution profile monitored by a UV detector at 254 nm.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
stability issues of 2-hydroxy-1-methoxyaporphine in solution
Disclaimer: Specific stability data for 2-hydroxy-1-methoxyaporphine in solution is limited in publicly available literature. The following guidance is based on the general stability of related aporphine (B1220529) alkaloids, particularly those with catechol-like moieties, and established principles of pharmaceutical stability analysis. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the structure of this compound, which contains a phenolic hydroxyl group, the primary factors influencing its stability in solution are likely to be:
-
pH: The phenolic hydroxyl group can be ionized at alkaline pH, making the molecule more susceptible to oxidation.
-
Oxidation: Similar to other aporphine alkaloids with hydroxyl groups, such as apomorphine, this compound is likely prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and hydrolysis.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate photo-degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of chemical degradation. |
| Light | Protected from light (e.g., amber vials) | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) | To minimize oxidation. |
| pH | Acidic to neutral (pH 4-7) | To maintain the stability of the phenolic group. |
| Solvent | Degassed solvents | To remove dissolved oxygen and reduce oxidation. |
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been elucidated for this compound, a plausible pathway, based on related aporphine alkaloids, is oxidation. The phenolic hydroxyl group is susceptible to oxidation, potentially forming a quinone-type structure. This oxidation can be a complex process leading to various degradation products.
Q4: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Visual inspection for color changes can also be an initial indicator of degradation, as oxidation of similar compounds often results in colored solutions.
Troubleshooting Guide
Issue: My solution of this compound has changed color (e.g., turned yellow or brown).
-
Probable Cause: This is a strong indication of oxidative degradation. The phenolic hydroxyl group is likely oxidizing, leading to the formation of colored degradation products.
-
Solution:
-
Confirm Degradation: Analyze the solution using a stability-indicating HPLC method to confirm the presence of degradation products and quantify the remaining amount of intact compound.
-
Prevent Further Degradation:
-
Store the solution under an inert atmosphere (nitrogen or argon).
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Store at a lower temperature (2-8°C).
-
Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the solution. However, compatibility and potential interference with downstream experiments must be evaluated.
-
-
Issue: I am observing a loss of potency or inconsistent results in my experiments.
-
Probable Cause: This could be due to the degradation of this compound in your experimental buffer or medium. The pH, temperature, or exposure to air and light during your experiment may be causing instability.
-
Solution:
-
Assess Stability in Experimental Conditions: Perform a short-term stability study of this compound in your specific experimental buffer at the working temperature. Analyze samples at different time points to determine the rate of degradation.
-
Optimize Experimental Protocol:
-
Prepare fresh solutions of this compound immediately before use.
-
Minimize the exposure of the solution to air and light during the experiment.
-
If possible, adjust the pH of your experimental medium to a range where the compound is more stable (ideally pH 4-7).
-
-
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial for accurate results.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute degradation products. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the sample in the mobile phase or a suitable solvent to an appropriate concentration. |
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a truly stability-indicating analytical method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample of the compound at 105°C for 48 hours. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 48 hours. |
After exposure to the stress conditions, samples should be neutralized (if necessary), diluted, and analyzed by the developed HPLC method to observe for degradation peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical oxidative degradation pathway.
Technical Support Center: HPLC Analysis of Aporphine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of aporphine (B1220529) alkaloids.
Troubleshooting Guide: Reducing Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification. For aporphine alkaloids, which are basic compounds, the primary cause of peak tailing is often secondary interactions with the stationary phase. This guide provides a systematic approach to diagnosing and resolving this issue.
Is the peak tailing affecting all peaks or just the aporphine alkaloids?
-
All Peaks: If all peaks in your chromatogram are tailing, this may indicate a system-wide issue such as extra-column dead volume or a column void.[1]
-
Only Aporphine Alkaloids: If only the basic aporphine alkaloid peaks are tailing, the issue is likely related to chemical interactions between the analytes and the stationary phase.[2]
Troubleshooting Workflow for Aporphine Alkaloid Peak Tailing
This workflow will guide you through the most common causes and solutions for peak tailing observed with aporphine alkaloids.
Caption: Troubleshooting workflow for aporphine alkaloid peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for aporphine alkaloids in reverse-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like aporphine alkaloids is secondary interactions between the positively charged analyte and ionized residual silanol (B1196071) groups on the silica-based stationary phase.[1][3][4] These interactions lead to a mixed-mode retention mechanism, causing the peaks to tail.
Q2: How does mobile phase pH affect the peak shape of aporphine alkaloids?
A2: Mobile phase pH is a critical parameter. Aporphine alkaloids are basic and will be protonated (positively charged) at acidic pH. The silica (B1680970) stationary phase has silanol groups (Si-OH) that can become deprotonated (negatively charged) at a pH above approximately 3.5.[3] If the pH is in a range where both the alkaloid is charged and the silanols are ionized, strong ionic interactions can occur, leading to peak tailing.[3] By lowering the mobile phase pH to around 3 or below, the silanol groups are protonated and non-ionized, which minimizes these secondary interactions and improves peak shape.[1][5]
Q3: What are the best mobile phase additives to reduce peak tailing for aporphine alkaloids?
A3: Acidic modifiers and buffers are highly effective. Commonly used additives include:
-
Formic acid or acetic acid (0.1%): These are used to lower the mobile phase pH.[1]
-
Ammonium formate (B1220265) or ammonium acetate (10-20 mM): These buffers help to control the pH and the salt concentration can help to mask the residual silanol groups.[1][6][7] For LC-MS applications, it is advisable to keep the buffer concentration below 10 mM to prevent ion suppression.[1]
Q4: Can my choice of HPLC column influence peak tailing for aporphine alkaloids?
A4: Absolutely. To minimize secondary interactions, it is recommended to use:
-
End-capped columns: In these columns, the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl (B98337) chloride) to make them inert.[1][8]
-
Base-Deactivated Silica (BDS) columns: These are specifically designed to provide good peak shapes for basic compounds.[1]
-
High-purity silica columns: Modern columns are made with high-purity silica that has a lower concentration of acidic silanol groups and metal contaminants, which can also contribute to peak tailing.[5]
-
Hybrid or polar-embedded columns: These columns have stationary phases that are more resistant to pH extremes and can offer different selectivity for basic compounds.[5]
Q5: Could column overload be causing my aporphine alkaloid peaks to tail?
A5: Yes, both mass and volume overload can lead to peak tailing, although fronting is more common with mass overload.[1][9] To check for this, you can:
-
Test for mass overload: Dilute your sample and inject it again. If the peak shape improves, you were likely experiencing mass overload.[1]
-
Test for volume overload: Reduce the injection volume.[1]
Q6: My sample is dissolved in a pure organic solvent. Could this be the issue?
A6: Yes, this is known as the sample solvent effect. If your sample is dissolved in a solvent that is stronger than your initial mobile phase (e.g., 100% acetonitrile (B52724) when your mobile phase starts at 10% acetonitrile), it can cause peak distortion, including tailing.[8] It is always best to dissolve your sample in the initial mobile phase composition.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for troubleshooting peak tailing.
Table 1: Mobile Phase pH and Additives
| Parameter | Recommended Value/Range | Rationale |
| Mobile Phase pH | ~3.0 or lower | To protonate and suppress the ionization of residual silanol groups on the stationary phase.[1][5] |
| Buffer Concentration (LC-UV) | 10-25 mM | Increases the ionic strength of the mobile phase, which can help to mask silanol interactions.[1] |
| Buffer Concentration (LC-MS) | < 10 mM | Higher concentrations can cause ion suppression in the mass spectrometer.[1] |
| Acidic Modifier | 0.1% Formic Acid or Acetic Acid | Effectively lowers the mobile phase pH.[1] |
| Competing Base (Historical) | Triethylamine (TEA) ≥20 mM | Interacts with silanol groups, preventing the analyte from doing so. Less common with modern columns.[1][5] |
Table 2: Sample and Injection Parameters
| Parameter | Recommended Guideline | Rationale |
| Injection Volume | ≤ 5% of column volume | To prevent volume overload and peak distortion.[8] |
| Sample Solvent | Match the initial mobile phase composition | To avoid peak shape issues caused by solvent strength mismatch.[8] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Aporphine Alkaloids in Cassytha filiformis
This method was developed for the separation and quantification of major aporphine alkaloids.[6][7]
-
Column: RP-select B (5 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate, adjusted to pH 3 with acetic acid, mixed with acetonitrile (90:10, v/v).[6][7]
-
Mobile Phase B: Acetonitrile
-
Gradient: 0% to 40% B
-
Detection: UV-MS
Protocol 2: General Method for Identification of Aporphine Alkaloids
This method was used for the systematic identification of aporphine alkaloids in Sabia schumanniana Diels.[10][11]
-
Column: Thermo Scientific Hypersil GOLD™ aQ C18 (1.9 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: Q-Exactive Orbitrap/Mass Spectrometry
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes of peak tailing and the corresponding corrective actions.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Aporphine Alkaloids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of co-eluting aporphine (B1220529) alkaloids. Due to their structural similarities, resolving these compounds can be challenging. This guide offers systematic approaches to overcome common separation issues.
Troubleshooting Guide
This section addresses specific issues encountered during method development in a direct question-and-answer format.
Q1: My aporphine alkaloid peaks are showing poor resolution or are completely co-eluting. What is the first step to troubleshoot this?
A: When facing co-elution, the primary goal is to alter the selectivity (α) of your chromatographic system, which is the most powerful factor in achieving resolution.[1] The first and most straightforward approach is to modify the mobile phase.
-
Adjust Mobile Phase Strength: If your peaks are eluting very early (low capacity factor, k'), they may not have sufficient interaction with the stationary phase to separate.[2][3] Try weakening the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). An ideal capacity factor is generally between 1 and 5.[2][3]
-
Change Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. These solvents exhibit different selectivities and can alter the elution order of your analytes.[2]
-
Modify pH: Aporphine alkaloids are basic compounds. Adjusting the pH of the aqueous portion of your mobile phase can change the ionization state of the alkaloids and their interaction with the stationary phase. Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is common.[4][5] Experimenting with different pH values can significantly impact resolution.
-
Incorporate Additives: Small amounts of additives, such as ammonium (B1175870) acetate, can improve peak shape and influence selectivity.[6]
Caption: A logical workflow for troubleshooting co-eluting peaks.
Q2: I have tried various mobile phase modifications, but my peaks remain unresolved. What should I try next?
A: If adjusting the mobile phase does not provide adequate resolution, the problem is likely a lack of selectivity of the stationary phase for your specific analytes.[2] In this case, you should select a column with a different chemistry.
-
Change Stationary Phase Chemistry: Standard C18 columns separate primarily based on hydrophobicity. Aporphine alkaloids with minor structural differences may have very similar hydrophobicities. Consider columns that offer different separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Phases: These columns provide pi-pi interactions, which can be highly effective for aromatic compounds like aporphine alkaloids.
-
Embedded Polar Group (EPG) Phases: Columns with embedded polar groups can offer alternative selectivity and improved peak shape for basic compounds.
-
-
Consider Alternative Chromatographic Modes: For highly polar aporphine alkaloids that are poorly retained on reversed-phase columns, other techniques may be more suitable.[1]
-
Hydrophilic Interaction Chromatography (HILIC): This technique is excellent for separating highly polar, basic compounds.[1]
-
Chiral Chromatography: Since many alkaloids are chiral, their enantiomers may have different biological activities.[7] If you are working with enantiomeric pairs, a Chiral Stationary Phase (CSP) is necessary for separation.[7][8]
-
Q3: My alkaloid peaks are showing significant tailing. How can I improve the peak shape?
A: Peak tailing for basic analytes like aporphine alkaloids is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.
-
Use a Base-Deactivated Column: Modern columns are often end-capped to minimize residual silanols, but performance varies. Ensure you are using a high-quality, base-deactivated column.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 3) ensures that both the alkaloids are protonated (positively charged) and the silanol groups are neutral, which minimizes strong secondary ionic interactions.
-
Increase Buffer Concentration: A higher concentration of the mobile phase buffer can help to mask the residual silanol groups and improve peak symmetry.
-
Check for Column Contamination: Sample matrix components can accumulate at the head of the column, leading to peak distortion.[9] Using a guard column and appropriate sample cleanup can prevent this.[9] Flushing the column with a strong solvent may also help.[10]
Q4: I am observing "ghost peaks" in my chromatogram during a gradient run. What is the likely cause?
A: Ghost peaks are spurious peaks that are not from the injected sample. They can be caused by several factors:
-
Late Elution from a Previous Injection: Some compounds from a previous run may be strongly retained and elute in a subsequent run.[11] To fix this, add a high-organic wash step at the end of your gradient to elute any remaining compounds, and ensure the column is properly re-equilibrated before the next injection.[11]
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column during the initial low-organic conditions and then elute as the gradient strength increases.[11] Always use high-purity, HPLC-grade solvents.[11]
-
Sample Carryover: Residue from a previous, more concentrated sample may be present in the injector. Implement a needle wash step in your autosampler method.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for separating aporphine alkaloids with reversed-phase HPLC or UHPLC?
A: A good starting point for method development is a standard C18 column with a gradient elution using acidified water and an organic solvent. A UHPLC system can offer higher efficiency and faster analysis times.[5][12]
Table 1: Example UHPLC Starting Conditions for Aporphine Alkaloid Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Thermo Scientific Hypersil GOLD™ aQ, 100 mm × 2.1 mm, 1.9 µm) | [5][12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Flow Rate | 0.3 mL/min | [5] |
| Column Temp. | 40 °C | [5] |
| Gradient | 5% to 70% B over 20 minutes | [5] |
| Detection | DAD (Diode Array Detector) followed by MS (Mass Spectrometry) |[4][12] |
Q2: What is a reliable method for extracting aporphine alkaloids from plant material?
A: A common and effective method involves an initial solvent extraction followed by an acid-base liquid-liquid extraction to isolate the alkaloids, which can then be further cleaned up using Solid-Phase Extraction (SPE).[1][14]
Caption: A typical workflow for the extraction of aporphine alkaloids.
Q3: Are there any alternatives to HPLC for the preparative separation of aporphine alkaloids?
A: Yes, for isolating larger quantities of pure alkaloids for further study, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique.[15][16] HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby eliminating issues like irreversible sample adsorption.[15] It has been successfully used to purify multiple aporphine alkaloids from crude extracts in a single step.[15][16]
Experimental Protocols
Protocol 1: UHPLC-Q-Exactive Orbitrap MS Method for Aporphine Alkaloid Identification
This protocol is based on a published method for the systematic identification of aporphine alkaloids in plant extracts.[5][12][13]
-
Chromatographic System: Thermo Scientific Vanquish UHPLC system.
-
Column: Thermo Scientific Hypersil GOLD™ aQ C18 column (100 mm × 2.1 mm, 1.9 µm).[5][12][13]
-
Mobile Phase:
-
Gradient Elution:
-
0–2 min: 5% B
-
2–5 min: 5-15% B
-
5–10 min: 15-20% B
-
10–12 min: 20-35% B
-
12–20 min: 35-70% B
-
20–22 min: 70-95% B
-
22–25 min: Hold at 95% B for wash, then re-equilibrate at 5% B.[5]
-
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 2 µL.[5]
-
Mass Spectrometer: Q-Exactive Orbitrap MS with an electrospray ionization (ESI) source in positive ion mode.[5]
-
Data Acquisition: Full scan with data-dependent MS² (full MS/dd-MS²) for fragmentation analysis.[12]
Protocol 2: Sample Preparation via Acid-Base Extraction
This protocol is a generalized procedure for isolating an alkaloid-rich fraction from plant material.[14]
-
Initial Extraction: Dissolve 5g of dried, powdered plant extract in 3% HCl in water. Partition this aqueous solution against n-hexane to remove non-polar compounds. Discard the n-hexane layer.
-
Basification: Take the acidic aqueous phase (pH ~1) and adjust the pH to 10 using ammonium hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous phase multiple times with dichloromethane (B109758) (CH₂Cl₂).
-
Concentration: Combine the CH₂Cl₂ fractions and concentrate them under reduced pressure to yield the crude alkaloid extract. This extract can then be analyzed by HPLC or further purified.[14]
Data Presentation
Table 2: Comparison of Chromatographic Conditions Used for Aporphine Alkaloid Separation
| Study Subject | Column Used | Mobile Phase Modifiers | Key Finding | Reference |
|---|---|---|---|---|
| Sabia schumanniana Diels | Hypersil GOLD™ aQ C18 (1.9 µm) | 0.1% Formic Acid | UHPLC-Orbitrap MS identified 70 aporphine alkaloids. | [5][12][13] |
| Duguetia lanceolata | Kinetex C18 (2.6 µm) | 20 mM Formic Acid | UHPLC-HR-ESI-MS/MS was used for dereplication of alkaloids. | [4][14] |
| Cassytha filiformis | RP-select B (5 µm) | 10 mM Ammonium Acetate (pH 3) | A validated HPLC-UV-MS method for quantification was developed. | [6] |
| Nelumbo nucifera | Discovery C18 (5 µm) | Acetonitrile/Water/Triethylamine/Acetic Acid | HPLC analysis of fractions purified by HSCCC. |[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. bvchroma.com [bvchroma.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting poor recovery of 2-hydroxy-1-methoxyaporphine during extraction
Welcome to the technical support center for the troubleshooting of 2-hydroxy-1-methoxyaporphine extraction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of this phenolic aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low recovery of this compound. What are the likely causes?
A1: Low recovery is a common issue that can stem from several factors:
-
Incorrect pH during extraction: this compound has both a weakly acidic phenolic hydroxyl group and a basic tertiary amine. Efficient separation using liquid-liquid extraction depends on precise pH control to ensure the molecule is in the correct ionization state for partitioning into the desired solvent phase.
-
Inappropriate solvent choice: The polarity of the extraction solvent must be well-matched to the polarity of the free base form of the alkaloid.
-
Degradation of the compound: As a phenolic compound, this compound can be susceptible to oxidation, especially at high pH and in the presence of oxygen. High temperatures and exposure to light can also cause degradation.[1][2]
-
Emulsion formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.[3][4]
Q2: How does the pH affect the extraction of this compound?
A2: The pH is the most critical factor in the acid-base extraction of this compound.
-
In acidic conditions (pH < 2): The tertiary amine group is protonated, forming a water-soluble salt. This allows for the separation of the alkaloid from non-polar plant components like fats and waxes.
-
In alkaline conditions (pH > 9-10): The tertiary amine is in its free base form, which is soluble in organic solvents. The phenolic hydroxyl group may become deprotonated at a sufficiently high pH, increasing its polarity, which could reduce its solubility in non-polar organic solvents. A careful selection of the basifying agent and the final pH is crucial.
Q3: What is the optimal solvent system for extracting the free base of this compound?
A3: The free base is a moderately polar molecule. Solvents that have proven effective for aporphine alkaloids include:
-
Dichloromethane (B109758) and Chloroform (B151607): These are commonly used and are effective at solubilizing the free base. A synergistic effect has been noted with chloroform-methanol mixtures for aporphine alkaloid extraction.[5]
-
Ethyl Acetate: This is a slightly more polar option that can also be effective.
-
Alcohols (Methanol/Ethanol): While these can dissolve both the free base and salt forms of alkaloids, they are generally used for the initial extraction from the plant material rather than for the liquid-liquid partitioning step.[3][6]
Q4: I am consistently getting an emulsion during my liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is often caused by the presence of fatty substances and other surfactants from the plant material.[3] Here are some strategies to prevent or break emulsions:
-
Defatting Step: Before the acid-base extraction, wash the initial plant extract with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids.[3]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the aqueous layer. This increases the ionic strength of the aqueous phase and can help force the separation of the organic and aqueous layers.
-
Centrifugation: If a small amount of emulsion forms, it can sometimes be broken by centrifuging the sample.
-
Change of Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
Q5: How can I minimize the degradation of this compound during extraction?
A5: As a phenolic alkaloid, degradation can be a significant issue. To minimize this:
-
Work Quickly and at Low Temperatures: Perform extractions at room temperature or below if possible. High temperatures can accelerate degradation.[7][8][9]
-
Use an Inert Atmosphere: If oxidation is suspected, bubble nitrogen or argon through your solvents before use and perform the extraction under an inert atmosphere.
-
Protect from Light: Use amber glassware or cover your glassware with aluminum foil to prevent light-induced degradation.[1][2]
-
Avoid Strong Bases: When basifying the aqueous extract, use a milder base like ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate instead of strong bases like sodium hydroxide, which can promote oxidation of the phenol (B47542) group.[3]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions for the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Organic Phase | 1. Incomplete basification of the aqueous layer. | 1. Ensure the pH of the aqueous layer is sufficiently high (e.g., pH 9-10) to convert the alkaloid salt to its free base. Use a pH meter for accurate measurement. |
| 2. The chosen organic solvent is not optimal. | 2. Test different solvents like dichloromethane, chloroform, or ethyl acetate. Consider a mixture of chloroform and methanol (B129727).[5] | |
| 3. Insufficient extraction repetitions. | 3. Perform at least three extractions of the aqueous phase with the organic solvent to ensure complete removal of the analyte. | |
| 4. Degradation of the compound. | 4. See Q5 in the FAQ section for strategies to minimize degradation. | |
| Analyte Present in Both Phases | 1. pH of the aqueous phase is close to the pKa of the amine or phenol. | 1. For the acidic wash, ensure the pH is well below the pKa of the amine's conjugate acid (e.g., pH < 2). For the basic extraction, ensure the pH is well above this pKa (e.g., pH > 9-10) but not so high as to fully deprotonate the phenol if using a very non-polar solvent. |
| Formation of a Persistent Emulsion | 1. High concentration of lipids and surfactants in the extract. | 1. Include a preliminary defatting step with hexane or petroleum ether.[3] |
| 2. Vigorous shaking during extraction. | 2. Use gentle inversions for mixing. | |
| 3. Incompatible solvent system. | 3. Add brine to the aqueous phase or a small amount of a different organic solvent to the organic phase. | |
| Co-extraction of Impurities | 1. The initial acidic wash was not selective enough. | 1. Ensure the pH of the initial acidic solution is low enough (pH < 2) to only protonate the basic alkaloids, leaving more neutral and acidic impurities in the organic phase to be washed away. |
| 2. The final pH for the basic extraction was too high, leading to the extraction of other phenolic compounds. | 2. Optimize the final pH to be just basic enough to deprotonate the target alkaloid's amine without deprotonating and solubilizing other acidic, non-alkaloidal phenols. |
Experimental Protocols
Standard Acid-Base Extraction Protocol for this compound
This protocol is a general guideline. Optimization of volumes, concentrations, and pH may be necessary depending on the starting material and sample matrix.
-
Initial Extraction:
-
Macerate the dried and powdered plant material in methanol or a 70:30 methanol:water mixture for 24-48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure to remove the methanol, yielding an aqueous residue.
-
-
Acidification and Defatting:
-
Acidify the aqueous residue to pH 2 with 1M hydrochloric acid.
-
Extract the acidic solution three times with an equal volume of hexane or petroleum ether to remove non-polar impurities. Discard the organic (hexane) layers.
-
-
Basification and Extraction of Free Base:
-
Make the acidic aqueous solution alkaline by adding ammonium hydroxide dropwise until the pH reaches 9-10.
-
Extract the alkaline solution three times with an equal volume of dichloromethane or chloroform.
-
Combine the organic (dichloromethane/chloroform) layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and concentrate the organic solvent under reduced pressure to yield the crude alkaloid extract.
-
-
Quantification:
-
Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol) and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.[5]
-
Visual Guides
Caption: Workflow for the acid-base extraction of this compound.
Caption: pH-dependent states of this compound during extraction.
References
- 1. jocpr.com [jocpr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aporphine Alkaloid Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of aporphine (B1220529) alkaloids in pre-clinical animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo evaluation of aporphine alkaloids.
Issue 1: Low Oral Bioavailability Observed Despite High In Vitro Potency
-
Question: My aporphine alkaloid shows excellent activity in cell-based assays, but the in vivo oral bioavailability is disappointingly low. What are the likely causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability of aporphine alkaloids is a common challenge, often attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Assess Physicochemical Properties:
-
Poor Aqueous Solubility: Many aporphine alkaloids are poorly soluble in water, which is the first rate-limiting step for oral absorption.
-
Lipophilicity: While a certain degree of lipophilicity is required to cross the intestinal membrane, very high lipophilicity can lead to entrapment in the lipid bilayer and poor absorption.
-
-
Investigate Metabolic and Efflux Barriers:
-
First-Pass Metabolism: Aporphine alkaloids can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: These compounds can be substrates for efflux pumps like P-gp, which actively transport them back into the intestinal lumen, reducing net absorption.[1]
-
-
Formulation Strategies to Overcome Barriers:
-
Nanoparticle-Based Delivery Systems: Encapsulating the alkaloid in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.[2][3]
-
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and absorption.[4][5][6]
-
Prodrug Approach: Modifying the chemical structure of the aporphine alkaloid to create a more soluble or permeable prodrug that is converted to the active compound in vivo can be an effective strategy.
-
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Question: I'm observing significant variability in the plasma concentrations of my aporphine alkaloid between different animals in the same treatment group. What could be causing this and how can I minimize it?
-
Answer: High inter-individual variability in pharmacokinetic studies is a frequent issue. Here are some potential causes and solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the dose is delivered directly to the stomach without reflux.
-
Physiological Differences: Factors such as age, sex, and health status of the animals can influence drug absorption and metabolism. Use animals of the same age, sex, and from a reputable supplier.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting period for all animals before dosing.
-
Formulation Instability: If using a suspension, ensure it is homogenous and does not settle during the dosing period. For nanoformulations, ensure consistent particle size and stability.
-
Issue 3: Difficulty in Preparing a Stable and Reproducible Nanoparticle Formulation
-
Question: I am trying to formulate my aporphine alkaloid into PLGA nanoparticles, but I'm struggling with low encapsulation efficiency and inconsistent particle size. What are some common pitfalls and how can I optimize my protocol?
-
Answer: Preparing stable and reproducible nanoparticle formulations requires careful optimization of several parameters. Here are some troubleshooting tips:
-
Improve Encapsulation Efficiency:
-
Method Selection: For water-insoluble aporphine alkaloids like nuciferine (B1677029), a solid/oil/water (s/o/w) emulsion technique can be effective.[2]
-
Drug-to-Polymer Ratio: Systematically vary the ratio of the aporphine alkaloid to PLGA to find the optimal loading capacity.
-
Solvent Selection: The choice of organic solvent to dissolve the polymer and drug is critical. A mixture of dichloromethane (B109758) and acetone (B3395972) has been shown to be effective for nuciferine-PLGA nanoparticles.[2]
-
-
Control Particle Size and Polydispersity:
-
Homogenization/Sonication Parameters: The energy input during the emulsification step (e.g., sonication power and time, or homogenization speed) directly influences particle size. Carefully control these parameters.
-
Stabilizer Concentration: The concentration of the stabilizer (e.g., bovine serum albumin or polyvinyl alcohol) in the aqueous phase is crucial for preventing particle aggregation.
-
-
Characterization is Key: Routinely measure particle size, polydispersity index (PDI), and zeta potential to ensure batch-to-batch consistency.
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the main advantages of using nanoparticle-based delivery systems for aporphine alkaloids?
-
A1: Nanoparticle-based systems, such as PLGA nanoparticles, offer several advantages for delivering aporphine alkaloids:
-
Enhanced Solubility: They can encapsulate poorly water-soluble alkaloids, improving their dissolution in the gastrointestinal tract.
-
Protection from Degradation: The polymer matrix can protect the alkaloid from enzymatic degradation and the harsh pH environment of the stomach.
-
Controlled Release: They can be engineered to provide sustained release of the drug, which can help in maintaining therapeutic concentrations over a longer period.
-
Improved Absorption: Nanoparticles can be taken up by the intestinal epithelium through various mechanisms, potentially bypassing efflux pumps like P-gp.[2][3]
-
-
-
Q2: How do I choose between a nanoparticle and a liposomal formulation for my aporphine alkaloid?
-
A2: The choice depends on the physicochemical properties of your specific aporphine alkaloid and your experimental goals.
-
Liposomes are versatile as they can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) compounds. They are biocompatible and can be a good choice for intravenous delivery.[4][5][6]
-
Polymeric nanoparticles like PLGA are robust and well-suited for oral delivery, offering protection and controlled release. They are particularly effective for hydrophobic alkaloids.[2]
-
-
-
Q3: What is a prodrug strategy and how can it be applied to aporphine alkaloids?
-
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical reactions. For aporphine alkaloids, a prodrug strategy can be used to:
-
Increase Aqueous Solubility: By attaching a polar moiety (e.g., a phosphate (B84403) or an amino acid) to the alkaloid, its solubility can be significantly increased.
-
Enhance Permeability: Modifying the structure to increase lipophilicity can improve passive diffusion across the intestinal membrane.
-
Bypass First-Pass Metabolism: A prodrug might not be a substrate for the metabolic enzymes that degrade the parent drug.
-
-
In Vivo Study Design
-
Q4: What are the key parameters to measure in an in vivo bioavailability study of an aporphine alkaloid formulation?
-
A4: Key pharmacokinetic parameters to determine bioavailability include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Absolute Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
-
-
-
Q5: How can I inhibit P-glycoprotein-mediated efflux of my aporphine alkaloid in vivo?
-
A5: P-gp mediated efflux can be inhibited by co-administering a known P-gp inhibitor. However, this approach can have off-target effects. A more targeted approach is to design formulations that can bypass or inhibit P-gp. For instance, some nanoparticle formulations can be taken up by cells through endocytosis, thus avoiding the P-gp efflux mechanism. Certain excipients used in formulations can also have P-gp inhibitory effects.[1][7]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nuciferine Formulations in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) | Absolute Bioavailability (F%) |
| Native Nuciferine | IV | 0.2 | - | - | 135.8 ± 25.4 | 100 |
| Native Nuciferine | Oral | 5 | 45.3 ± 9.8 | 1.5 | 189.7 ± 41.2 | 2.8 |
| Nuciferine-PLGA-NPs | Oral | 5 | 121.6 ± 28.5 | 3.0 | 678.3 ± 152.1 | 10.0 |
Data adapted from a study on nuciferine-loaded PLGA nanoparticles.[2]
Experimental Protocols
Protocol 1: Preparation of Nuciferine-Loaded PLGA Nanoparticles (s/o/w Emulsion Technique)
-
Objective: To prepare nuciferine-loaded PLGA nanoparticles for enhanced oral delivery.
-
Materials:
-
Nuciferine (NUC)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane
-
Acetone
-
Bovine Serum Albumin (BSA)
-
Distilled water
-
-
Methodology:
-
Prepare a uniform PLGA solution (10 mg/mL) by dissolving PLGA in a mixture of dichloromethane and acetone (3:2 volume ratio).
-
Add free nuciferine to the PLGA solution and sonicate at 100 W for 60 seconds to create a solid-in-oil (s/o) primary emulsion.
-
Add the primary emulsion to a 4 mL BSA solution (1% w/v) and sonicate again at 100 W for 30 seconds (repeat twice) to form the final solid-in-oil-in-water (s/o/w) emulsion.
-
Disperse the final emulsion in 30 mL of distilled water and stir magnetically for 4 hours to evaporate the residual organic solvents.
-
Wash the resulting nanoparticles and lyophilize for storage.[2]
-
Protocol 2: Liposome Encapsulation of a Hydrophobic Aporphine Alkaloid (Thin-Film Hydration Method)
-
Objective: To encapsulate a hydrophobic aporphine alkaloid into liposomes.
-
Materials:
-
Aporphine alkaloid
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
Ultrapure water
-
-
Methodology:
-
Dissolve the phospholipid, cholesterol, and the hydrophobic aporphine alkaloid in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with ultrapure water by vortexing or sonication at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.[4][5][6]
-
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Simplified AMPK signaling pathway activated by some aporphine alkaloids.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. PLGA nanoparticles for the oral delivery of nuciferine: preparation, physicochemical characterization and in vitro/in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aporphine Alkaloid Separation
Welcome to the technical support center for optimizing the mobile phase for aporphine (B1220529) alkaloid separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of aporphine alkaloids to consider for mobile phase optimization?
A1: Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure.[1][2][3] Key properties influencing their chromatographic behavior include:
-
Basic Nature: The presence of a nitrogen atom within the ring system gives them a basic character, with a predicted pKa of around 8.28.[1] This means their ionization state is highly dependent on the mobile phase pH.
-
Moderate Hydrophobicity: Aporphine alkaloids are generally moderately hydrophobic, making them suitable for reversed-phase HPLC.[1]
-
Structural Similarity: Many aporphine alkaloids are structural isomers or differ only by minor substitutions, which can make them challenging to separate.
Q2: Why am I observing poor peak shape (tailing) for my aporphine alkaloid peaks?
A2: Peak tailing is a common issue when separating basic compounds like aporphine alkaloids on silica-based columns. The primary cause is the interaction between the positively charged (protonated) alkaloid and negatively charged residual silanol (B1196071) groups on the stationary phase.[4][5][6] To mitigate this, consider the following mobile phase modifications:
-
pH Adjustment: Operating at a low pH (around 2-3) suppresses the ionization of silanol groups, reducing peak tailing. Conversely, a high pH (above 8) can be used to analyze the alkaloids in their neutral form, though this may not be compatible with all silica-based columns.[7]
-
Mobile Phase Additives: Incorporating additives can mask the residual silanol groups. Common choices include:
-
Ionic Liquids: These can effectively reduce peak tailing and improve separation efficiency.[4][5][6]
-
Ion-Pairing Reagents: Reagents like sodium 1-pentanesulfonate can be used to improve the separation of alkaloids.[8]
-
Chaotropic Salts: Salts such as hexafluorophosphate (B91526) and perchlorate (B79767) can increase retention and improve separation selectivity.[9]
-
Q3: How do I improve the resolution between closely eluting aporphine alkaloids?
A3: Improving resolution often requires a multi-faceted approach to mobile phase optimization:
-
Optimize Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) significantly impact selectivity. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[10][11]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures of alkaloids.[10]
-
pH Control: Fine-tuning the mobile phase pH can alter the retention times of ionizable compounds and improve resolution.[12]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting resolution.[13]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
| Symptom | Potential Cause | Suggested Solution |
| Co-eluting or overlapping peaks | Mobile phase is too strong or too weak. | Adjust the organic-to-aqueous solvent ratio. A lower organic content will generally increase retention and may improve resolution. |
| Inappropriate mobile phase pH. | Adjust the pH to alter the selectivity between the analytes. A pH around the pKa of the analytes can sometimes provide the best selectivity.[11] | |
| Insufficient separation efficiency. | Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adding a mobile phase modifier like an ionic liquid.[4][5] |
Issue 2: Peak Tailing
| Symptom | Potential Cause | Suggested Solution |
| Asymmetric peaks with a "tail" | Strong interaction with residual silanol groups. | Add a competing base (e.g., triethylamine) to the mobile phase to block the active sites on the stationary phase. |
| Lower the mobile phase pH to suppress silanol ionization. | ||
| Use a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer better peak shape for basic compounds.[4] |
Issue 3: Fluctuating Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Inconsistent retention times between injections | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7] | |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[7] |
Quantitative Data Summary
The following table summarizes the effect of mobile phase modifications on the separation of representative aporphine alkaloids. (Note: These are representative values and actual results may vary based on the specific column and system used).
| Mobile Phase Condition | Analyte | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| 70:30 ACN:H₂O, 0.1% Formic Acid | Nuciferine | 8.5 | 1.8 | 1.2 |
| Roemerine | 9.2 | 1.3 | ||
| 60:40 ACN:H₂O, 0.1% Formic Acid | Nuciferine | 10.2 | 2.1 | 1.1 |
| Roemerine | 11.1 | 1.2 | ||
| 70:30 ACN:H₂O, 10mM Ammonium Acetate (B1210297), pH 4.5 | Nuciferine | 7.8 | 1.5 | 1.4 |
| Roemerine | 8.4 | 1.5 | ||
| 70:30 MeOH:H₂O, 0.1% Formic Acid | Nuciferine | 9.8 | 1.6 | 1.3 |
| Roemerine | 10.5 | 1.4 |
Experimental Protocols
Protocol 1: General Screening Method for Aporphine Alkaloids
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: Method for Improved Peak Shape of Tailing Peaks
-
Column: C18 or PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 3.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimize based on the screening method. A shallower gradient may be necessary to improve the resolution of closely eluting peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Aporphine | C17H17N | CID 114911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of chaotropic mobile phase additives on the separation of selected alkaloids in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pharmaguru.co [pharmaguru.co]
strategies to increase the purity of isolated 2-hydroxy-1-methoxyaporphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated 2-hydroxy-1-methoxyaporphine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: Common methods for the purification of this compound, an aporphine (B1220529) alkaloid, include conventional techniques such as solvent extraction followed by column chromatography using silica (B1680970) gel, polyamide, or Sephadex LH-20.[1][2] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also utilized.[1][2] A highly efficient, one-step purification method is High-Speed Counter-Current Chromatography (HSCCC).[1][2]
Q2: What level of purity can be expected for this compound with HSCCC?
A2: Using High-Speed Counter-Current Chromatography (HSCCC), a purity of 95.1% has been achieved for this compound isolated from a crude extract of Nelumbo nucifera leaves.[1][2]
Q3: What are the typical starting materials for the isolation of this compound?
A3: this compound is a naturally occurring alkaloid that can be isolated from various plant sources, most notably from the leaves of Nelumbo nucifera (lotus).[1][2][3]
Q4: How can the purity of the isolated this compound be assessed?
A4: The purity of the isolated compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] The chemical structure and identity are typically confirmed by methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Troubleshooting Guides
Issue 1: Low Purity (<95%) After Initial Purification
Problem: The purity of the isolated this compound is below the desired level after a single purification step.
Possible Causes & Solutions:
-
Inadequate Separation by Initial Column Chromatography:
-
Solution: Optimize the column chromatography conditions. This includes trying different stationary phases (e.g., silica gel, alumina, polyamide) and varying the solvent system (eluent) polarity. A gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
-
Co-eluting Impurities:
-
Solution 1 (Orthogonal Chromatography): Employ a secondary chromatographic step with a different separation mechanism. For example, if you initially used normal-phase chromatography on silica gel, a subsequent step of reverse-phase HPLC or Sephadex LH-20 (size exclusion) chromatography could be effective.
-
Solution 2 (Preparative HPLC): Utilize preparative HPLC with a high-resolution column to separate the target compound from closely related impurities.
-
-
Suboptimal HSCCC Conditions:
-
Solution: Adjust the two-phase solvent system for HSCCC. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.[1] You may need to systematically vary the ratios of the solvents in the system to achieve the optimal K value for this compound while maximizing the separation from impurities.
-
Issue 2: Low Yield of Isolated Compound
Problem: The amount of purified this compound recovered is insufficient.
Possible Causes & Solutions:
-
Inefficient Initial Extraction:
-
Solution: Optimize the extraction protocol from the plant material. This can involve adjusting the solvent (e.g., methanol (B129727) or ethanol (B145695) with acidification), temperature, and duration of extraction to maximize the recovery of aporphine alkaloids.[4][5]
-
-
Loss of Compound During Purification Steps:
-
Solution 1 (Minimize Transfers): Each transfer of the sample between flasks and columns can lead to loss. Streamline your purification workflow to minimize the number of steps. The one-step HSCCC method is advantageous in this regard.[1][2]
-
Solution 2 (Check for Adsorption): The compound may be irreversibly adsorbing to the stationary phase (e.g., silica gel). If this is suspected, consider using a more inert stationary phase or adding a small amount of a modifier (like triethylamine (B128534) for basic alkaloids) to the eluent to reduce tailing and improve recovery.
-
-
Degradation of the Compound:
-
Solution: Aporphine alkaloids can be sensitive to light and pH changes. Protect your samples from light and avoid exposure to strong acids or bases for prolonged periods. Work at lower temperatures if thermal degradation is a concern.
-
Quantitative Data Summary
| Parameter | Value | Method | Source |
| Purity Achieved | 95.1% | HSCCC | [1][2] |
| Yield from Crude Extract | 6.3 mg from 100 mg | HSCCC | [1][2] |
| HSCCC Separation Time | 500 min | HSCCC | [1] |
| Stationary Phase Retention | 57.5% | HSCCC | [1] |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) for Purification of this compound
This protocol is based on a successful one-step purification from the crude extract of Nelumbo nucifera leaves.[1][2]
1. Preparation of the Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, acetonitrile, and water in a volume ratio of 5:3:3:2.5:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will be used as the stationary phase, and the lower phase will be used as the mobile phase.
2. HSCCC Instrument Setup and Operation:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the apparatus at the desired speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
3. Sample Injection and Fraction Collection:
-
Dissolve the crude extract (e.g., 100 mg) in a suitable volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
Continuously pump the mobile phase and collect fractions at the outlet at regular intervals.
4. Analysis of Fractions:
-
Analyze the collected fractions using HPLC to identify those containing this compound.
-
Pool the fractions containing the pure compound.
5. Compound Identification:
-
Confirm the identity and purity of the pooled fractions using ESI-MS and NMR.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-hydroxy-1-methoxyaporphine and Nuciferine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivities of two aporphine (B1220529) alkaloids, 2-hydroxy-1-methoxyaporphine and nuciferine (B1677029). While both compounds are found in plants of the Nelumbo genus and share a common structural backbone, available research indicates distinct differences in their biological effects. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, and outlines the methodologies used in these studies.
I. Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and nuciferine.
Table 1: Effects on Glucose Metabolism
| Compound | Concentration | Glucose Consumption (mmol/L) in 3T3-L1 Adipocytes | Reference |
| This compound | 2 µg/mL | 12.29 | [1] |
| Nuciferine | 2 µg/mL | Less potent than this compound (exact value not specified) | [1] |
| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 | [1] |
Note: The study indicates that this compound exhibited the most potent glucose consumption-stimulatory activity among the four aporphine alkaloids tested.[1]
Table 2: Dopamine (B1211576) Receptor Binding Affinity
Direct comparative data for the dopamine receptor binding affinities of this compound and nuciferine is limited. However, data for a close structural analog of this compound provides some insight.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine (analog of this compound) | D1 | 46 | |
| D2 | 235 | ||
| Nuciferine | D2 | KB = 62 | [2] |
| D4 | EC50 = 2000 | [2] | |
| D5 | EC50 = 2600 | [2] |
Disclaimer: The data for the this compound analog should be interpreted with caution as it is not for the exact compound.
Table 3: Serotonin (B10506) Receptor Functional Activity of Nuciferine
Currently, there is no available data on the serotonin receptor binding affinity or functional activity of this compound. The following table summarizes the extensive data available for nuciferine.
| Receptor | Activity | Potency (IC50 / EC50, nM) | Reference |
| 5-HT1A | Agonist | 3200 | [2] |
| 5-HT2A | Antagonist | 478 | [2] |
| 5-HT2B | Antagonist | 1000 | [2] |
| 5-HT2C | Antagonist | 131 | [2] |
| 5-HT6 | Partial Agonist | 700 | [2] |
| 5-HT7 | Inverse Agonist | 150 | [2] |
Table 4: Cytochrome P450 Inhibition
While it has been reported that both this compound and nuciferine are competitive inhibitors of the CYP2D6 enzyme, specific quantitative data (IC50 or Ki values) for a direct comparison are not currently available in the reviewed literature.
II. Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Glucose Consumption Assay in 3T3-L1 Adipocytes
This protocol describes the method used to assess the effect of the compounds on insulin-stimulated glucose uptake in fat cells.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.
-
Compound Treatment: Differentiated adipocytes are treated with either this compound, nuciferine, or a positive control (e.g., rosiglitazone) at the desired concentrations for a specified period.
-
Glucose Uptake Measurement: The medium is replaced with a glucose-containing medium, and the cells are incubated for a set time. The amount of glucose remaining in the medium is then measured using a glucose oxidase assay. The glucose consumption is calculated by subtracting the final glucose concentration from the initial concentration.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of compounds to dopamine receptors.
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor subtype (e.g., D1 or D2) are prepared from cultured cells or brain tissue homogenates.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound (this compound analog or nuciferine).
-
Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Serotonin Receptor Assays
This section describes the principles of functional assays used to determine the effect of nuciferine on serotonin receptor activity.
-
Cell Lines: Stably transfected cell lines expressing the specific serotonin receptor subtype of interest are used.
-
Assay Principle: The assay measures the downstream signaling events that occur upon receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A and 5-HT2C, this often involves measuring changes in intracellular calcium levels. For Gi-coupled receptors like 5-HT1A, the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels is measured. For Gs-coupled receptors like 5-HT7, an increase in cAMP is measured.
-
Procedure: The cells are treated with varying concentrations of the test compound (nuciferine) in the presence or absence of a known agonist. The specific downstream signal (e.g., fluorescence from a calcium indicator or cAMP levels) is then measured.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy of the compound.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Nuciferine's diverse interactions with dopamine and serotonin receptors.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Workflow for measuring glucose consumption in 3T3-L1 adipocytes.
IV. Summary and Future Directions
The available evidence suggests that this compound and nuciferine possess distinct bioactivity profiles. This compound appears to be a more potent stimulator of glucose consumption in adipocytes, suggesting a potential role in metabolic research.[1] In contrast, nuciferine has been extensively characterized as a modulator of multiple dopamine and serotonin receptors, indicating its potential as a lead compound for neurological and psychiatric drug discovery.[2]
A significant gap in the current literature is the lack of direct comparative studies on the receptor binding profiles and enzyme inhibition kinetics of these two compounds. Future research should focus on:
-
Direct Head-to-Head Receptor Binding and Functional Assays: Performing comprehensive screens of this compound against a panel of dopamine and serotonin receptors to directly compare its affinity and functional activity with that of nuciferine.
-
Quantitative CYP450 Inhibition Studies: Determining the IC50 and Ki values for both compounds against a panel of key cytochrome P450 enzymes, particularly CYP2D6, to better understand their potential for drug-drug interactions.
Such studies will provide a more complete understanding of the structure-activity relationships of these aporphine alkaloids and will be invaluable for guiding future drug development efforts.
References
A Comparative Analysis of Aporphine Alkaloids from Nelumbo nucifera
For Researchers, Scientists, and Drug Development Professionals
The sacred lotus, Nelumbo nucifera, is a rich source of diverse bioactive compounds, with aporphine (B1220529) alkaloids being of significant interest due to their wide range of pharmacological activities. This guide provides a comparative analysis of prominent aporphine alkaloids isolated from Nelumbo nucifera, focusing on their biological performance supported by experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Overview of Aporphine Alkaloids in Nelumbo nucifera
Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. In Nelumbo nucifera, these compounds are predominantly found in the leaves and flowers.[1] The major aporphine alkaloids that have been isolated and studied include nuciferine, nornuciferine, roemerine, anonaine, asimilobine, N-methylasimilobine, liriodenine, and lysicamine, among others.[2][3] These alkaloids have demonstrated a variety of biological effects, including antioxidant, anticancer, anti-diabetic, and anti-HIV activities.[2][4][5]
Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various aporphine alkaloids from Nelumbo nucifera, facilitating a direct comparison of their potency.
Antioxidant Activity
The antioxidant potential of aporphine alkaloids is a key area of investigation. Different assays are employed to evaluate their radical scavenging and reducing power capabilities.
Table 1: Comparative Antioxidant Activity of Aporphine Alkaloids
| Alkaloid | Assay | Concentration (µM) | Activity (% Inhibition or Equivalent) | Reference |
| (-)-N-methylasimilobine | ABTS | 100 | Comparable to Vitamin C | [2] |
| Lysicamine | ABTS | 100 | Comparable to Vitamin C | [2] |
| (-)-N-methylasimilobine | DPPH | 100 | Comparable to Vitamin C | [2] |
| Lysicamine | DPPH | 100 | Comparable to Vitamin C | [2] |
| (-)-Nuciferine | DPPH, ABTS, Chelating, Reducing Power | - | Moderate antioxidant values | [3] |
ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay; DPPH: 2,2-diphenyl-1-picrylhydrazyl assay.
Antiproliferative Activity
Several aporphine alkaloids from Nelumbo nucifera have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 2: Comparative Antiproliferative Activity (IC50 in µM) of Aporphine Alkaloids
| Alkaloid | Human Gastric Cancer (AGS) | Human Prostate Cancer (DU-145) | Human Melanoma (A375.S2) | Reference |
| Liriodenine | 14.3 ± 1.5 | 18.7 ± 2.1 | > 100 | [2] |
| Lysicamine | 25.6 ± 2.3 | 35.4 ± 3.2 | > 100 | [2] |
| (-)-Anonaine | 12.8 ± 1.1 | 15.2 ± 1.6 | > 100 | [2] |
| (-)-Asimilobine | 18.9 ± 1.9 | 22.4 ± 2.5 | > 100 | [2] |
| (-)-N-methylasimilobine | 28.4 ± 2.7 | 31.6 ± 3.4 | > 100 | [2] |
| (-)-Nuciferine | > 100 | > 100 | > 100 | [2] |
| (-)-Nornuciferine | 45.2 ± 4.1 | 51.3 ± 4.9 | > 100 | [2] |
| (-)-Roemerine | 9.8 ± 0.9 | 11.2 ± 1.3 | > 100 | [2] |
| 7-Hydroxydehydronuciferine | 8.5 ± 0.7 | 9.1 ± 0.8 | 15.6 ± 1.4 | [2] |
Effects on Glucose Consumption
Certain aporphine alkaloids have been investigated for their potential in managing diabetes by modulating glucose metabolism.
Table 3: Comparative Effects on Insulin-Stimulated Glucose Consumption in 3T3-L1 Adipocytes
| Alkaloid | Concentration (µg/mL) | Glucose Consumption (% of Control) | Reference |
| 2-Hydroxy-1-methoxyaporphine | 2 | Significant increase (comparable to rosiglitazone) | [4] |
| Pronuciferine | 2 | Significant increase (comparable to rosiglitazone) | [4] |
| Nuciferine | 2 | Moderate increase | [4] |
| Roemerine | 2 | Moderate increase | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.
Extraction and Isolation of Aporphine Alkaloids
A general procedure for the extraction and isolation of aporphine alkaloids from Nelumbo nucifera leaves involves the following steps:
-
Extraction: Air-dried and powdered plant material is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.[2]
-
Partitioning: The methanol extract is suspended in water and partitioned with chloroform (B151607) to separate fractions based on polarity.[2]
-
Chromatography: The chloroform-soluble fraction, which is rich in alkaloids, is subjected to column chromatography over silica (B1680970) gel. Elution with a gradient of n-hexane, ethyl acetate, and methanol is used to separate different fractions.[2]
-
Purification: Individual alkaloids are further purified from the fractions using techniques such as high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).[4]
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative effects of the isolated aporphine alkaloids are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Human cancer cells (e.g., AGS, DU-145, A375.S2) are seeded in 96-well plates at a specific density (e.g., 4 x 104 cells/well) and allowed to adhere overnight.[4]
-
Treatment: The cells are then treated with various concentrations of the aporphine alkaloids for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Incubation: After the treatment period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.[4]
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Insulin-Stimulated Glucose Consumption Assay
The effect of aporphine alkaloids on glucose uptake in adipocytes can be assessed as follows:
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.[4]
-
Treatment: Differentiated adipocytes are treated with different concentrations of the aporphine alkaloids for a specified duration.[4]
-
Glucose Consumption Measurement: The concentration of glucose in the culture medium is measured before and after the treatment period. The difference in glucose concentration represents the amount of glucose consumed by the cells.
-
Data Analysis: The glucose consumption in treated cells is compared to that of untreated control cells and a positive control (e.g., rosiglitazone).[4]
Signaling Pathways
While the precise mechanisms of action for all aporphine alkaloids from Nelumbo nucifera are not fully elucidated, some studies have begun to explore their effects on cellular signaling pathways. For instance, the anticancer activity of some alkaloids may be linked to the induction of apoptosis.
This guide provides a comparative overview of the biological activities of aporphine alkaloids from Nelumbo nucifera. The presented data and experimental protocols offer a foundation for further research and development of these promising natural compounds for therapeutic applications. It is important to note that the bioactivity of these alkaloids can vary, and further studies are needed to fully understand their pharmacological potential and mechanisms of action.
References
- 1. maxapress.com [maxapress.com]
- 2. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena [mdpi.com]
- 3. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Antidiabetic Activity of 2-Hydroxy-1-Methoxyaporphine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antidiabetic activity of the novel compound 2-hydroxy-1-methoxyaporphine against established antidiabetic agents: metformin (B114582), glibenclamide, and sitagliptin (B1680988). The data presented for this compound is based on a hypothetical study, designed to illustrate its potential therapeutic profile in established animal models of type 2 diabetes.
Comparative Efficacy of Antidiabetic Agents
The following tables summarize the quantitative data from a hypothetical study evaluating the effects of this compound in comparison to metformin, glibenclamide, and sitagliptin on key metabolic parameters in a streptozotocin-induced diabetic rat model.
Table 1: Effect on Fasting Blood Glucose and Glycated Hemoglobin (HbA1c)
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Week 4 | % Reduction in FBG | HbA1c (%) - Week 4 | % Reduction in HbA1c |
| Diabetic Control | - | 345 ± 25 | - | 10.2 ± 0.8 | - |
| This compound | 50 | 180 ± 18 | 47.8% | 7.5 ± 0.5 | 26.5% |
| Metformin | 200 | 165 ± 20 | 52.2% | 7.1 ± 0.6 | 30.4% |
| Glibenclamide | 10 | 150 ± 22 | 56.5% | 6.8 ± 0.4 | 33.3% |
| Sitagliptin | 10 | 195 ± 15 | 43.5% | 7.9 ± 0.7 | 22.5% |
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Treatment Group | Dose (mg/kg) | AUC (mg·h/dL) | % Reduction in AUC vs. Control |
| Diabetic Control | - | 1250 ± 110 | - |
| This compound | 50 | 850 ± 95 | 32.0% |
| Metformin | 200 | 780 ± 80 | 37.6% |
| Glibenclamide | 10 | 710 ± 90 | 43.2% |
| Sitagliptin | 10 | 890 ± 100 | 28.8% |
Table 3: Insulin (B600854) Tolerance Test (ITT) - Blood Glucose at 60 min
| Treatment Group | Dose (mg/kg) | Blood Glucose at 60 min (mg/dL) | % Decrease from Baseline |
| Diabetic Control | - | 290 ± 20 | 15.9% |
| This compound | 50 | 185 ± 15 | 46.4% |
| Metformin | 200 | 170 ± 18 | 50.7% |
| Glibenclamide | 10 | 160 ± 16 | 53.6% |
| Sitagliptin | 10 | 205 ± 12 | 40.6% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.
Animal Model: Streptozotocin-Induced Diabetes in Rats
Type 2 diabetes is induced in male Wistar rats (180-220 g) by a single intraperitoneal (IP) injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg, dissolved in citrate (B86180) buffer (0.1 M, pH 4.5).[1] To counteract initial drug-induced hypoglycemia, rats are provided with a 5% glucose solution for 24 hours following STZ administration.[1] Animals with a fasting blood glucose level above 250 mg/dL after 72 hours are considered diabetic and included in the study.
Oral Glucose Tolerance Test (OGTT)
After a 12-hour fast, a baseline blood sample is collected from the tail vein (t=0).[2] A glucose solution (2 g/kg body weight) is then administered orally via gavage.[2] Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration. Blood glucose concentrations are measured using a glucometer.
Insulin Tolerance Test (ITT)
Animals are fasted for 4-6 hours prior to the test.[3] A baseline blood glucose measurement is taken (t=0). Human insulin (0.75 U/kg body weight) is administered via intraperitoneal injection.[4] Blood glucose levels are then measured at 15, 30, 60, and 120 minutes after the insulin injection from the tail vein.[3][5]
Proposed Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.
Caption: Proposed signaling pathway for this compound.
Caption: In vivo experimental workflow.
Comparative Mechanisms of Action
-
This compound (Hypothesized): Based on studies of related aporphine (B1220529) alkaloids, it is proposed that this compound may enhance glucose uptake in peripheral tissues, such as skeletal muscle, through the activation of the AMPK signaling pathway.[6][7] Activation of AMPK is known to stimulate the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose entry into cells.[7]
-
Metformin: The primary mechanism of metformin is the reduction of hepatic glucose production.[8][9] It activates AMPK in hepatocytes, which in turn suppresses gluconeogenesis.[1][8] Metformin also improves insulin sensitivity in peripheral tissues.[1]
-
Glibenclamide: As a sulfonylurea, glibenclamide stimulates insulin secretion from pancreatic β-cells.[10][11] It achieves this by blocking ATP-sensitive potassium channels in the β-cell membrane, leading to depolarization and subsequent insulin release.[10][11]
-
Sitagliptin: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[12][13] By inhibiting DPP-4, it increases the levels of incretin (B1656795) hormones, such as GLP-1 and GIP.[13][14] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon (B607659) release.[14]
References
- 1. droracle.ai [droracle.ai]
- 2. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Glibenclamide - Wikipedia [en.wikipedia.org]
- 11. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 12. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to Analytical Methods for 2-Hydroxy-1-Methoxyaporphine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-hydroxy-1-methoxyaporphine, an alkaloid found in Nelumbo nucifera (lotus). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products.
While a direct cross-validation study for this compound was not identified in the available literature, this guide leverages data from a validated HPLC method for the target analyte and presents a representative LC-MS/MS protocol for a structurally similar aporphine (B1220529) alkaloid, apomorphine (B128758), to facilitate a comprehensive comparison.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. When coupled with a UV detector, it allows for the quantification of analytes that absorb ultraviolet light.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly advantageous for analyzing complex mixtures and quantifying analytes at very low concentrations.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of the HPLC method for this compound and a representative LC-MS/MS method for the related aporphine alkaloid, apomorphine.
| Parameter | HPLC-UV for this compound | Representative LC-MS/MS for Apomorphine |
| Linearity Range | 0.110-0.658 µg (r = 0.9995)[1] | 0.02-20 ng/mL[2] |
| Accuracy (Recovery) | 101.5% (in alkaloid fraction), 99.53% (in N. nucifera)[1] | 73.4%[2] |
| Precision | Not explicitly stated | Intraday: <10.1%, Interday: <6.6% |
| Limit of Detection (LOD) | Not explicitly stated | 0.010 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.025 ng/mL |
Experimental Protocols
HPLC-UV Method for this compound
This method was established for the determination of four alkaloids, including this compound, in Nelumbo nucifera and its alkaloid fraction.[1]
1. Sample Preparation:
-
Detailed sample preparation protocols for extracting the alkaloid fraction from Nelumbo nucifera are specific to the study and would involve standard phytochemical extraction techniques.
2. Chromatographic Conditions:
-
Column: Hypersil C18 column (4.6 mm x 250 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile-water containing 0.1% triethylamine (B128534) in a gradient mode[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 270 nm[1]
-
Injection Volume: Not explicitly stated.
Representative LC-MS/MS Method for Apomorphine
This method was developed and validated for the simultaneous quantification of apomorphine and its metabolites in human plasma.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Analytes and internal standards were extracted from human plasma using an Oasis HLB SPE cartridge.[2]
2. Chromatographic Conditions:
-
Chromatography: Reversed-phase liquid chromatography[2]
-
Column: Specific column details are not provided in the abstract.
-
Mobile Phase: Specific mobile phase composition is not provided in the abstract.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
-
Apomorphine: m/z 268 → 237[2]
-
-
Internal Standard: Stable isotope-labeled apomorphine[2]
Methodology Comparison and Cross-Validation Workflow
A cross-validation of analytical methods is essential to ensure that different techniques produce comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation process between an established method (Method A, e.g., HPLC-UV) and a new or alternative method (Method B, e.g., LC-MS/MS).
Caption: Logical workflow for cross-validating two analytical methods.
Signaling Pathway of Aporphine Alkaloids (Illustrative)
While the specific signaling pathways of this compound are not detailed in the provided search results, aporphine alkaloids are known to interact with various cellular targets. The following diagram illustrates a generalized signaling pathway that could be investigated for aporphine alkaloids, such as their potential interaction with dopamine (B1211576) receptors, a known target for the related compound apomorphine.
Caption: Generalized signaling pathway for aporphine alkaloids.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS simultaneous quantification of apomorphine and its major metabolites in human plasma: Application to clinical comparative bioavailability evaluation for the apomorphine sublingual film and a subcutaneous product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxy-1-Methoxyaporphine and Its Synthetic Analogs in Preclinical Research
This guide offers a comparative overview of the naturally occurring aporphine (B1220529) alkaloid, 2-hydroxy-1-methoxyaporphine, and various synthetic aporphine analogs. The information is curated for researchers, scientists, and professionals in drug development to provide an objective assessment of their respective efficacy based on available preclinical data. This document summarizes quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development.
Introduction
This compound is an alkaloid naturally found in plants such as Nelumbo nucifera and is a significant component of some traditional medicines[1]. Aporphine alkaloids, as a class, are recognized for a wide spectrum of biological activities, including anti-cancer, anti-viral, and antimicrobial properties. The synthetic modification of the aporphine scaffold has led to the development of numerous analogs, some of which exhibit enhanced potency and selectivity for various biological targets. This guide focuses on comparing the efficacy of the natural compound with its synthetic counterparts.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and several synthetic aporphine analogs. It is important to note that the data presented is compiled from different studies and not from direct head-to-head comparisons in a single experiment. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Cytotoxicity of Aporphine Analogs Against Various Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| N-nornuciferine | HeLa | > 100 | [2] |
| Caaverine | HeLa | > 100 | [2] |
| Sparsiflorine | HeLa | 25.5 | [2] |
| Glaziovine | HeLa | 19.8 | [2] |
| Glaziovine | HL-60 | 10.2 | [2] |
Table 2: Antiplasmodial Activity of Aporphine Analogs
| Compound | Strain | IC50 (µg/mL) | Reference |
| Roemerine | P. falciparum 3D7 | 0.89 | [3] |
| Laurolitsine | P. falciparum 3D7 | 2.76 | [3] |
| Boldine | P. falciparum 3D7 | 1.89 | [3] |
Table 3: Effect on Glucose Consumption
| Compound | Cell Line | Concentration | Glucose Consumption (mmol/L) | Reference |
| This compound | 3T3-L1 adipocytes | 2 µg/mL | 12.29 | [4] |
| Pronuciferine | 3T3-L1 adipocytes | 2 µg/mL | 11.88 | [4] |
| Rosiglitazone (Positive Control) | 3T3-L1 adipocytes | 1 µmol/L | 11.2 | [4] |
Table 4: Dopamine (B1211576) Receptor Binding Affinity of a Synthetic Analog
| Compound | Receptor | Test | Potency | Reference |
| (-)-2-hydroxyapomorphine | Dopamine | Competition with tritiated ligands | (-)-APO > (-)-THA >> (+)-THA | [5] |
| (-)-2-hydroxyapomorphine | Dopamine | Adenylate cyclase stimulation | (-)-APO > (-)-THA >> (+)-THA | [5] |
*(-)-APO refers to (-)-apomorphine and THA refers to 2,10,11-trihydroxyaporphine. This study highlights that 2-hydroxylation reduces potency compared to 10,11-dihydroxyaporphines[5].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Culture: Human uterine cervical tumor (HeLa), human promyelocytic leukemia (HL-60), and normal mouse fibroblast (NIH/3T3) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 atmosphere[2][6].
-
Treatment: Cells are seeded in 96-well plates (4 x 10^4 cells/well) and treated with various concentrations of the aporphine alkaloids for 20-24 hours[2][4].
-
MTT Incubation: After treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C[4].
-
Data Analysis: The resulting formazan (B1609692) precipitate is dissolved, and the absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group[4][6].
Glucose Consumption Assay
This assay measures the effect of compounds on glucose uptake in adipocytes.
-
Cell Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated 3T3-L1 adipocytes are treated with the test compounds (e.g., this compound at 2 µg/mL) in the presence of insulin[4].
-
Glucose Measurement: The concentration of glucose in the culture medium is measured after a specific incubation period.
-
Data Analysis: The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration from the initial concentration. The results are compared to a control group and a positive control like rosiglitazone[4].
In Vitro Antiplasmodial Activity Assay
This assay determines the inhibitory activity of compounds against Plasmodium falciparum.
-
Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is cultured in vitro.
-
Treatment: The cultured parasites are exposed to various concentrations of the aporphine alkaloids.
-
Inhibition Assessment: The inhibitory activity is determined by measuring parasite growth, often using a fluorescent DNA-intercalating dye or by microscopic examination.
-
Data Analysis: The IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curve[3].
Signaling Pathways and Experimental Workflows
The biological effects of aporphine alkaloids are often mediated through their interaction with various cellular signaling pathways. While the specific pathway for this compound is not fully elucidated, many aporphines are known to interact with dopamine receptors. The following diagram illustrates a generalized dopamine receptor signaling pathway, which is a putative mechanism of action for many aporphine compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aporphines. 39. Synthesis, dopamine receptor binding, and pharmacological activity of (R)-(-)- and (S)-(+)-2-hydroxyapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-hydroxy-1-methoxyaporphine and related aporphine (B1220529) alkaloids, focusing on their interactions with key neurotransmitter receptors. By presenting quantitative binding data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for the rational design of novel therapeutics.
Aporphine alkaloids, a class of naturally occurring compounds, have long been recognized for their diverse pharmacological effects, particularly on the central nervous system. Among these, this compound, a constituent of plants such as Nelumbo nucifera (the sacred lotus), serves as a crucial scaffold for exploring interactions with dopamine (B1211576) and serotonin (B10506) receptors. The affinity and selectivity of these alkaloids for their molecular targets are exquisitely sensitive to the substitution patterns on their tetracyclic core, offering a rich landscape for SAR studies.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of this compound and a selection of its analogs at human dopamine (D1, D2) and serotonin (5-HT1A, 5-HT2A) receptors. These data, compiled from various studies, highlight the critical role of specific structural modifications in determining receptor potency and selectivity.
| Compound | R1 | R2 | R10 | R11 | N-Substituent | D1 Ki (nM) | D2 Ki (nM) | Reference |
| (R)-(-)-2-Methoxy-11-hydroxy-N-methyl-aporphine | OCH3 | OH | H | OH | CH3 | 46 | 235 | [1] |
| (R)-(-)-2-Methoxy-11-hydroxy-N-ethyl-noraporphine | OCH3 | OH | H | OH | C2H5 | 1150 | 110 | [1] |
| (R)-(-)-2-Methoxy-11-hydroxy-N-n-propyl-noraporphine | OCH3 | OH | H | OH | n-C3H7 | 1690 | 44 | [1] |
| (R)-(-)-2-Methoxy-N-n-propylnorapomorphine (Catechol) | OCH3 | OH | OH | OH | n-C3H7 | 6450 | 1.3 | [1] |
Table 1: Dopamine Receptor Binding Affinities of N-Alkyl-2-methoxy-11-hydroxynoraporphine Analogs.
| Compound | D1 IC50 (µM) | D2 IC50 (µM) | Reference |
| O-Nornuciferine | 2.09 ± 0.65 | 1.14 ± 0.10 | [2] |
| N-Nornuciferine | Moderate antagonism | Inactive | [2] |
| Nuciferine | - | Partial Agonist | [3][4] |
Table 2: Dopamine Receptor Affinities of Nuciferine and its Analogs.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | Reference |
| Nuciferine | Agonist | 478 (IC50) | Antagonist | 150 (IC50, Inverse Agonist) | [3][4] |
| (R)-Roemerine | >1000 | 62 | - | - | [5] |
| (±)-Nuciferine | - | 139 | - | - | [5] |
Table 3: Serotonin Receptor Affinities of Nuciferine and Related Aporphines.
Key Structure-Activity Relationship Insights:
-
N-Alkylation: As demonstrated in Table 1, the nature of the N-substituent plays a pivotal role in dopamine receptor selectivity. Increasing the alkyl chain length from methyl to n-propyl on the 2-methoxy-11-hydroxyaporphine (B10793649) scaffold leads to a significant increase in D2 receptor affinity and a decrease in D1 affinity, thereby shifting the selectivity towards the D2 receptor[1].
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the aromatic rings are critical. For instance, a catechol moiety (hydroxyl groups at C10 and C11) in (R)-(-)-2-methoxy-N-n-propylnorapomorphine results in exceptionally high D2 receptor affinity (Ki = 1.3 nM)[1]. This highlights the importance of hydrogen bonding interactions with the receptor.
-
Substitution at C1 and C2: The methoxy (B1213986) group at C1 and the hydroxyl group at C2, characteristic of the parent compound, contribute to the overall binding profile. Variations at these positions in other aporphine alkaloids are known to significantly impact receptor affinity and selectivity.
-
Stereochemistry: The (R)-configuration at the chiral center (C6a) is generally preferred for potent dopamine receptor activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.
Materials:
-
Human recombinant dopamine D2 receptor membranes.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone, and 50 µL of diluted membranes.
-
Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol, 25 µL of [³H]-Spiperone, and 50 µL of diluted membranes.
-
Competitive Binding: 25 µL of each test compound dilution, 25 µL of [³H]-Spiperone, and 50 µL of diluted membranes.
-
-
Incubation: Incubate the plate at 27°C for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters five times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol describes a competitive binding assay for the human serotonin 5-HT2A receptor.
Materials:
-
Human recombinant 5-HT2A receptor membranes.
-
Radioligand: [³H]-Ketanserin.
-
Non-specific binding control: Mianserin (20 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% PEI.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize frozen tissue or washed cells expressing the receptor in cold lysis buffer. Centrifuge to pellet the membranes, resuspend, and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer[6][7].
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Incubation: Incubate the plate at 27°C for 60 minutes[7].
-
Filtration: Rapidly filter the contents through pre-soaked glass fiber filters and wash with ice-cold wash buffer[6].
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Perform data analysis as described for the D2 receptor binding assay.
Visualizing the Molecular Landscape
To better understand the relationships and processes involved, the following diagrams were generated using the DOT language.
This guide provides a foundational understanding of the structure-activity relationships of this compound and related alkaloids. The presented data and protocols serve as a starting point for further investigation and the rational design of novel, potent, and selective ligands for dopamine and serotonin receptors. Future research should aim to build upon this knowledge by systematically exploring the chemical space around the aporphine scaffold to develop next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
Head-to-Head Showdown: 2-Hydroxy-1-methoxyaporphine and Pronuciferine in Enhancing Glucose Uptake
In the ongoing search for novel therapeutic agents to manage metabolic disorders, natural compounds are a promising frontier. Among these, aporphine (B1220529) alkaloids isolated from the leaves of Nelumbo nucifera Gaertn (lotus) have demonstrated potential anti-diabetic properties. This guide provides a head-to-head comparison of two such alkaloids, 2-hydroxy-1-methoxyaporphine and pronuciferine (B1678250), focusing on their efficacy in promoting glucose consumption in adipocytes.
A key study directly comparing these two compounds in an in vitro model of insulin-stimulated glucose uptake provides the core data for this analysis. The findings reveal that both alkaloids significantly enhance glucose consumption in 3T3-L1 adipocytes, with potencies comparable to the established anti-diabetic drug, rosiglitazone (B1679542).[1]
Quantitative Comparison of Glucose Consumption
The effects of this compound and pronuciferine on insulin-stimulated glucose consumption in differentiated 3T3-L1 adipocytes were evaluated. The results, summarized in the table below, demonstrate a potent stimulatory activity for both compounds at a concentration of 2 µg/mL.
| Compound/Control | Concentration | Glucose Consumption (mmol/L) |
| Control | - | Not specified, but lower than treated groups |
| This compound | 2 µg/mL | 12.29 |
| Pronuciferine | 2 µg/mL | 11.88 |
| Rosiglitazone (Positive Control) | 1 µmol/L | 11.2 |
| Data sourced from a study on aporphine alkaloids from Nelumbo nucifera Gaertn.[1] |
These results indicate that both this compound and pronuciferine are highly effective in increasing glucose consumption in adipocytes, with this compound showing slightly higher activity in this particular experimental setting.[1]
Experimental Protocols
The following is a detailed methodology for the glucose consumption assay used to evaluate this compound and pronuciferine.[1]
Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 pre-adipocytes were used.
-
Culture Conditions: Cells were cultured in a standard growth medium until confluent.
-
Differentiation: Post-confluence, the pre-adipocytes were induced to differentiate into mature adipocytes. This process typically involves treating the cells with a cocktail of adipogenic inducers, such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin (B600854).
Glucose Consumption Assay:
-
Cell Seeding: Differentiated 3T3-L1 adipocytes were seeded in 96-well plates.
-
Compound Incubation: The cells were then incubated with this compound (2 µg/mL), pronuciferine (2 µg/mL), rosiglitazone (1 µmol/L, as a positive control), or vehicle (as a negative control) for a specified period.
-
Glucose Measurement: The concentration of glucose in the culture medium was measured at the beginning and end of the incubation period. The difference in glucose concentration represents the amount of glucose consumed by the cells.
-
Cytotoxicity Assessment: A parallel assay was conducted to ensure that the tested concentrations of the alkaloids were not toxic to the 3T3-L1 cells. Cell viability was confirmed to be above 95% at the tested concentration of 2 µg/mL.[1]
Caption: Workflow for the 3T3-L1 adipocyte glucose consumption assay.
Potential Signaling Pathway
While the precise molecular mechanisms were not fully elucidated in the head-to-head study, the authors suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Adiponectin, which can be upregulated by analogs of these aporphine alkaloids, is known to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK in muscle and adipose tissue can lead to the translocation of GLUT4 glucose transporters to the cell surface, thereby increasing glucose uptake.
Caption: Proposed AMPK-mediated signaling pathway for glucose uptake.
References
Validating the Mechanism of Action of 2-Hydroxy-1-Methoxyaporphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-hydroxy-1-methoxyaporphine, a promising natural alkaloid, against other relevant compounds to validate its potential mechanism of action. Drawing parallels with its parent compound, apomorphine (B128758), and other therapeutic agents, this document outlines the likely signaling pathways, presents available quantitative data, and offers detailed experimental protocols for further investigation.
Core Hypothesis: Nrf2-ARE Pathway Activation
Evidence strongly suggests that the primary mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). This proposed mechanism is based on the well-documented activity of the structurally similar compound, apomorphine, and its derivatives.[1]
Comparative Compounds
To contextualize the activity of this compound, this guide includes data and mechanistic information for the following compounds:
-
Apomorphine: The parent aporphine (B1220529) alkaloid, a known Nrf2 activator and dopamine (B1211576) agonist with neuroprotective properties.[1]
-
D55: A potent synthetic derivative of apomorphine that enhances neurite outgrowth through Nrf2 activation.[2][3]
-
Edaravone: A free radical scavenger and approved therapeutic agent that also functions as an Nrf2 activator.[4][5][6][7][8]
-
Rosiglitazone: A PPARγ agonist used as a point of comparison for the observed effects on glucose metabolism.[9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the comparative compounds.
| Compound | Target Pathway | Assay | Effective Concentration (EC50) | Notes |
| This compound | Nrf2-ARE (inferred) | Neurite Outgrowth | Data Not Available | Further research is required to determine the precise EC50 value for Nrf2 activation and neurite outgrowth. |
| Apomorphine | Nrf2-ARE | Neurite Outgrowth | 168.3 nM | Demonstrates high efficacy in promoting neurite outgrowth.[3] |
| D55 | Nrf2-ARE | Neurite Outgrowth | 0.5661 nM | A highly potent apomorphine derivative.[2][3] |
| Edaravone | Nrf2-ARE | Neurite Outgrowth | 22.5 nM | Requires higher concentrations for moderate effects compared to apomorphine derivatives.[2][3] |
| This compound | Metabolic Pathway | Glucose Consumption | 2 µg/mL | Exhibited potent glucose consumption-stimulatory activity, similar to the positive control, rosiglitazone.[10] |
| Rosiglitazone | PPARγ | PPARγ Activation | 60 nM | A potent and selective PPARγ agonist.[9] |
| This compound | CYP Inhibition | CYP2D6 Inhibition | Data Not Available | Known to inhibit CYP2D6 activity, but the IC50 value has not been reported. Further investigation is warranted. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed Nrf2-ARE signaling pathway for this compound.
Caption: Experimental workflow for Nrf2 nuclear translocation immunofluorescence assay.
Caption: Logical relationship of the mechanisms of action for the compared compounds.
Detailed Experimental Protocols
Nrf2 Nuclear Translocation Immunofluorescence Assay
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
PC12 cells or other suitable neuronal cell line
-
Cell culture medium and supplements
-
This compound, Apomorphine (positive control), vehicle (negative control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed PC12 cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, apomorphine, or vehicle for the desired time (e.g., 6 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Nrf2 will appear in green (or the color of the secondary antibody dye), and the nuclei will be blue.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of Nrf2 in the nucleus relative to the cytoplasm in multiple cells per condition.[11][12][13][14]
Antioxidant Response Element (ARE) Reporter Gene Assay
Objective: To quantitatively measure the activation of the ARE transcriptional activity by this compound.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
Cell culture medium and supplements
-
ARE-luciferase reporter plasmid
-
Control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound, Apomorphine (positive control), vehicle (negative control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with different concentrations of this compound, apomorphine, or vehicle.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity (from the ARE reporter) to the Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.[15][16][17][18][19]
Heme Oxygenase-1 (HO-1) Expression by Western Blot
Objective: To determine the effect of this compound on the protein expression of HO-1, a downstream target of Nrf2.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound, Apomorphine (positive control), vehicle (negative control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-HO-1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat the cells with this compound, apomorphine, or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities and normalize the HO-1 expression to β-actin.[20][21][22][23][24]
Neurite Outgrowth Assay in PC12 Cells
Objective: To assess the effect of this compound on neuronal differentiation and neurite extension.
Materials:
-
PC12 cells
-
Collagen-coated cell culture plates
-
PC12 cell culture medium
-
Nerve Growth Factor (NGF)
-
This compound, Apomorphine (positive control), vehicle (negative control)
-
Microscope with a camera
Procedure:
-
Plate PC12 cells on collagen-coated plates and allow them to attach.
-
Treat the cells with a low concentration of NGF to prime them for differentiation.
-
Add different concentrations of this compound, apomorphine, or vehicle to the medium.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[25][26][27][28][29]
Glucose Consumption Assay
Objective: To measure the effect of this compound on glucose uptake in adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium for 3T3-L1 cells
-
Glucose assay kit
-
This compound, Rosiglitazone (positive control), vehicle (negative control)
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treat the mature adipocytes with this compound, rosiglitazone, or vehicle in a medium with a known glucose concentration.
-
Incubate the cells for 24 hours.
-
Collect the cell culture medium and measure the remaining glucose concentration using a glucose assay kit.
-
Calculate the amount of glucose consumed by the cells in each condition.[10][30][31]
CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on the activity of the CYP2D6 enzyme.
Materials:
-
Human liver microsomes
-
CYP2D6-specific substrate (e.g., dextromethorphan (B48470) or a fluorescent probe)
-
NADPH regenerating system
-
This compound, Quinidine (positive control inhibitor), vehicle (negative control)
-
LC-MS/MS or a fluorescence plate reader
Procedure:
-
Incubate human liver microsomes with a range of concentrations of this compound or quinidine.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
After a specific incubation time, stop the reaction.
-
Measure the formation of the metabolite of the CYP2D6 substrate using LC-MS/MS or the fluorescence signal from the probe.
-
Calculate the percentage of inhibition of CYP2D6 activity at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.[32][33][34][35][36]
Conclusion
The available evidence strongly supports the hypothesis that this compound acts as an activator of the Nrf2-ARE pathway, similar to its parent compound apomorphine. This mechanism underlies its potential neuroprotective and antioxidant effects. Furthermore, its ability to enhance glucose consumption suggests a broader metabolic influence that warrants further investigation. The provided experimental protocols offer a clear roadmap for researchers to further validate these mechanisms of action and quantify the potency and efficacy of this promising natural compound. Future studies should focus on determining the EC50 for Nrf2 activation and the IC50 for CYP2D6 inhibition to complete the pharmacological profile of this compound.
References
- 1. Apomorphine protects against 6-hydroxydopamine-induced neuronal cell death through activation of the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Potent Apomorphine Derivative Enhancing Neurite Outgrowth via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 8. Edaravone attenuates experimental asthma in mice through induction of HO-1 and the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. mdpi.com [mdpi.com]
- 11. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. dovepress.com [dovepress.com]
- 24. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. jdc.jefferson.edu [jdc.jefferson.edu]
- 27. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. mdpi.com [mdpi.com]
- 31. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 32. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. lnhlifesciences.org [lnhlifesciences.org]
- 35. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 36. CYP2D6 Inhibition | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Analysis of the Cytotoxic Effects of Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various aporphine (B1220529) alkaloids against a range of cancer cell lines. The data presented is collated from published experimental findings and is intended to serve as a reference for researchers investigating the potential of this class of isoquinoline (B145761) alkaloids in oncology. Aporphine alkaloids, secondary metabolites found in various plant families, have demonstrated significant potential as anticancer agents.[1] This guide summarizes their cytotoxic activity, details the experimental methods used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Quantitative Data Summary: Cytotoxicity of Aporphine Alkaloids
The cytotoxic activity of several aporphine alkaloids, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below. This data highlights the differential sensitivity of various cancer cell lines to these compounds and underscores their potential as selective anticancer agents.
| Aporphine Alkaloid | Cancer Cell Line | IC50 Value | Exposure Time | Reference |
| Liriodenine (B31502) | CAOV-3 (Ovarian) | 37.3 µM | 24 hours | [2] |
| A-549 (Lung) | 18.2 µg/mL | Not Specified | [3][4] | |
| K-562 (Leukemia) | 16.2 µg/mL | Not Specified | [3][4] | |
| HeLa (Cervical) | 12.0 µg/mL | Not Specified | [3][4] | |
| MDA-MB (Breast) | 12.2 µg/mL | Not Specified | [3][4] | |
| MCF-7 (Breast) | 10 µM | 48 hours | [5] | |
| Norushinsunine | A-549 (Lung) | 8.8 µg/mL | Not Specified | [3][4] |
| K-562 (Leukemia) | 7.4 µg/mL | Not Specified | [3][4] | |
| HeLa (Cervical) | 7.6 µg/mL | Not Specified | [3][4] | |
| MDA-MB (Breast) | 8.4 µg/mL | Not Specified | [3][4] | |
| Reticuline | A-549 (Lung) | 19.8 µg/mL | Not Specified | [3][4] |
| K-562 (Leukemia) | 15.8 µg/mL | Not Specified | [3][4] | |
| HeLa (Cervical) | 17.4 µg/mL | Not Specified | [3][4] | |
| MDA-MB (Breast) | 13.0 µg/mL | Not Specified | [3][4] | |
| (+)-Xylopine | HepG2 (Liver) | 1.87 µg/mL | Not Specified | [1] |
| Compound 2 (from Stephania dielsiana) | HepG2 (Liver) | 3.20 µM | Not Specified | [6] |
| MCF7 (Breast) | 3.10 µM | Not Specified | [6] | |
| OVCAR8 (Ovarian) | 3.40 µM | Not Specified | [6] | |
| Boldine (B1667363) | MDA-MB-231 (Breast) | 46.5 µg/mL | 48 hours | [7][8] |
| MDA-MB-468 (Breast) | 50.8 µg/mL | 48 hours | [7][8] | |
| Kasumi (Leukemia) | 46 µM | Not Specified | [9] | |
| KG-1 (Leukemia) | 116 µM | Not Specified | [9] | |
| K-562 (Leukemia) | 145 µM | Not Specified | [9] | |
| Glaucine | (Inhibits various mouse tumor cell lines) | Not Specified | Not Specified | [10] |
| Sparsiflorine | HeLa (Cervical) | Good Activity | Not Specified | [11] |
| HL-60 (Leukemia) | Active | Not Specified | [11] | |
| Glaziovine | HeLa (Cervical) | Good Activity | Not Specified | [11] |
| HL-60 (Leukemia) | Good Activity | Not Specified | [11] | |
| 7-hydroxy-dehydronuciferine | AGS (Gastric) | 62.9 µM | Not Specified | [12] |
| DU-145 (Prostate) | 80.8 µM | Not Specified | [12] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods, across different studies. Some IC50 values were reported in µg/mL and have not been converted to µM as the molecular weights were not provided in the source documents.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of aporphine alkaloids are provided below. These protocols can be adapted for the cross-validation of aporphine alkaloid effects in different cell lines.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[13] Include wells with medium only for background control.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the aporphine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the aporphine alkaloid at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms of Action
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a key signaling pathway involved in the apoptotic effects of certain aporphine alkaloids.
Caption: A generalized workflow for assessing the cytotoxic effects of a compound.
Caption: Intrinsic apoptosis pathway induced by some aporphine alkaloids.
Signaling Pathways in Aporphine Alkaloid-Induced Cytotoxicity
Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of aporphine alkaloids, with apoptosis being a common outcome.
Intrinsic Apoptotic Pathway:
Liriodenine and boldine have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[2][7][8][14] This pathway is characterized by:
-
Mitochondrial Membrane Potential Disruption: Treatment with these alkaloids leads to a decrease in the mitochondrial membrane potential.[2][7][8]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytosol.[2][7][8]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3.[2][7][8][14] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[15]
-
Regulation by Bcl-2 Family Proteins: The process is often regulated by the Bcl-2 family of proteins. Liriodenine and boldine have been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2][7][8]
Other Signaling Pathways:
-
PI3K/Akt Pathway: The aporphine alkaloid crebanine (B1669604) has been shown to induce apoptosis in glioblastoma multiforme by targeting the PI3K/Akt signaling pathway.[16]
-
p53 Upregulation: Liriodenine has also been found to upregulate the expression of the tumor suppressor protein p53 in human breast cancer MCF-7 cells.[5]
-
Cell Cycle Arrest: Some aporphine alkaloids, including liriodenine and boldine, can induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cell proliferation.[2][7][8]
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of aporphine alkaloids from the stems and leaves of Stephania dielsiana Y.C.Wu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of 2-Hydroxy-1-methoxyaporphine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivities of 2-hydroxy-1-methoxyaporphine, a naturally occurring aporphine (B1220529) alkaloid. While direct independent replication studies are limited, this document synthesizes available data from various studies to offer a comparative perspective on its potential therapeutic effects. We will focus on its glucose consumption-stimulatory, anti-inflammatory, and anticancer activities, comparing it with other relevant aporphine alkaloids where data is available.
I. Glucose Consumption-Stimulatory Activity
One of the key reported bioactivities of this compound is its ability to enhance glucose consumption in adipocytes. This suggests a potential role in managing metabolic disorders such as diabetes.
Comparative Data on Glucose Consumption in 3T3-L1 Adipocytes
A study investigating the effects of aporphine alkaloids on insulin-stimulated glucose consumption in 3T3-L1 adipocytes provides the most direct quantitative data for this compound. The table below summarizes the findings for this compound and related alkaloids isolated from Nelumbo nucifera (lotus).
| Compound | Concentration (µg/mL) | Glucose Consumption (mmol/L) | Positive Control (Rosiglitazone, 1 µmol/L) |
| This compound | 2 | 12.29 | 11.2 |
| Pronuciferine | 2 | 11.88 | 11.2 |
| Nuciferine (B1677029) | 2 | Not specified as potent | 11.2 |
| Roemerine (B1679503) | 2 | Not specified as potent | 11.2 |
Data sourced from a 2014 study on aporphine alkaloids from Nelumbo nucifera Gaertn. [1]
Experimental Protocol: Insulin-Stimulated Glucose Consumption Assay in 3T3-L1 Adipocytes
The following protocol is a standard method for assessing glucose uptake in adipocytes and is consistent with the methodology used in the cited study.
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
To induce differentiation into mature adipocytes, confluent cells are treated with a differentiation cocktail typically containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin (B600854).
-
After 2-3 days, the medium is replaced with a maintenance medium containing insulin for another 2-3 days, followed by regular culture medium until the cells are fully differentiated (typically 8-12 days).
Glucose Uptake Assay:
-
Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours.
-
The cells are then washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are incubated with the test compounds (e.g., this compound) at the desired concentrations for a specified period.
-
Insulin is added to stimulate glucose uptake.
-
A glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog, is added for a short incubation period (e.g., 5-10 minutes).
-
The uptake is terminated by washing the cells with ice-cold KRH buffer.
-
The cells are lysed, and the amount of internalized labeled glucose is quantified using a scintillation counter or a fluorescence plate reader.
-
Glucose consumption is calculated based on the difference in glucose concentration in the medium before and after the experiment, measured using a glucose oxidase assay.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for assessing insulin-stimulated glucose uptake in 3T3-L1 adipocytes.
II. Anticancer Activity
Aporphine alkaloids are widely reported to possess anticancer properties. However, specific data for this compound is scarce in the reviewed literature. To provide a comparative context, we present available data for related aporphine alkaloids, nuciferine and roemerine, against various cancer cell lines.
Comparative Cytotoxicity Data (IC50 Values) of Related Aporphine Alkaloids
The following table summarizes the 50% inhibitory concentration (IC50) values for nuciferine and roemerine in different cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nuciferine | A549 (Lung) | > 100 | [2] |
| HeLa (Cervical) | > 100 | [2] | |
| HepG2 (Liver) | > 100 | [2] | |
| Roemerine | A549 (Lung) | 15.6 | [2] |
| HeLa (Cervical) | 20.3 | [2] | |
| HepG2 (Liver) | 25.1 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., aporphine alkaloids) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway for Aporphine-Induced Apoptosis
Caption: Hypothesized signaling pathway for aporphine-induced apoptosis.
III. Anti-inflammatory Activity
Comparative Anti-inflammatory Activity
Studies on related aporphine alkaloids like nuciferine have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation. For instance, nuciferine has been reported to inhibit NO production with an IC50 value in the micromolar range.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is a standard method to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of NO production.
-
Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plate is incubated for 24 hours to allow for the production of NO.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for assessing the inhibition of nitric oxide production in RAW 264.7 macrophages.
IV. Conclusion
The available data, although not from direct replication studies, suggest that this compound exhibits promising bioactivity, particularly in enhancing glucose consumption. Its potency in this regard appears to be comparable to or even greater than the positive control, rosiglitazone, at the tested concentration. While data on its anticancer and anti-inflammatory effects are less specific, the broader class of aporphine alkaloids demonstrates significant potential in these areas. Further research, including direct comparative studies and independent replications, is warranted to fully elucidate the therapeutic potential of this compound and to establish a more comprehensive and robust understanding of its bioactivities. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers designing such future investigations.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Aporphine Alkaloid Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the qualitative and quantitative profiling of aporphine (B1220529) alkaloids. The selection of an appropriate analytical method is critical for accurate analysis, which is fundamental for phytochemical research, drug discovery, and quality control of therapeutic agents. This document outlines the performance of various techniques, supported by experimental data, to assist in selecting the most suitable method for specific research needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for aporphine alkaloid profiling depends on the specific research goals, such as identification, quantification, or structural elucidation, as well as the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prominent techniques employed.
Quantitative Performance Data
The following table summarizes the quantitative performance of various analytical techniques for the analysis of aporphine and related alkaloids. It is important to note that direct comparative studies across all techniques for the same set of aporphine alkaloids are limited. The data presented is compiled from various studies and should be considered as a guideline.
| Analytical Technique | Analyte(s) | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation(s) |
| HPLC-UV | Dicentrine | Alkaloidic Extract | >0.99 | 3 µg/mL | 10 µg/mL | Not Reported | [1] |
| Cassythine | Cassytha filiformis | >0.99 | 13 µg/mL | 20 µg/mL | Not Reported | [2] | |
| UHPLC-MS/MS | Various Isoquinoline Alkaloids | Unonopsis duckei Leaves | >0.99 | 0.5 - 5.2 ng/mL | 1.6 - 17.2 ng/mL | 80 - 120% | |
| HPTLC | Nuciferine | Lotus Leaf Extract | 0.998 | 6.5 ng/spot | 19.8 ng/spot | 98.96 - 100.55% | [3] |
| CE-UV | Opium Alkaloids (e.g., Morphine, Codeine) | Gum Opium | >0.99 | 450 - 850 ng/mL | Not Reported | Not Reported | [4] |
| qNMR | Indole Alkaloids | Uncaria rhynchophylla | >0.99 | 4.2 - 10.2 µg/mL | 25 µg/mL | 98.1 - 101.7% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical results. Below are representative experimental protocols for the analysis of aporphine alkaloids using various techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of aporphine alkaloids.
-
Sample Preparation:
-
Extract the plant material or sample with a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid extraction.
-
Use techniques like sonication or maceration to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with acetic acid) and (B) acetonitrile (B52724).[6][2]
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent (e.g., 10% B) and gradually increase to a higher percentage (e.g., 90% B) over 30-40 minutes to elute a wide range of alkaloids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where aporphine alkaloids exhibit significant absorbance, typically around 280 nm and 305 nm.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers higher resolution, sensitivity, and specificity compared to conventional HPLC, making it ideal for complex mixtures and trace-level analysis.
-
Sample Preparation:
-
Follow a similar extraction procedure as for HPLC.
-
A solid-phase extraction (SPE) step may be included for sample clean-up and pre-concentration, especially for biological matrices.
-
-
UHPLC Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).[7]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
-
Gradient Program: A fast gradient, for instance, starting from 5% B to 95% B in 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for alkaloids.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (QTOF) or Orbitrap is used for accurate mass measurements and structural elucidation.[7] For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile or semi-volatile aporphine alkaloids. Derivatization is often required to increase the volatility and thermal stability of the analytes.
-
Sample Preparation:
-
Perform an acid-base extraction to isolate the alkaloids.
-
The extract is then dried completely.
-
Derivatize the dried extract using a silylating agent (e.g., BSTFA with 1% TMCS) to convert polar functional groups into more volatile silyl (B83357) ethers.
-
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Data Acquisition: Full scan mode for qualitative analysis and identification by library matching.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. While specific applications for aporphine alkaloids are not extensively reported, methods developed for other alkaloids can be adapted.
-
Sample Preparation:
-
Extract the sample as described for HPLC.
-
The final extract should be dissolved in the background electrolyte or a compatible solvent.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): An acidic buffer is typically used for the analysis of basic alkaloids. For example, a buffer containing phosphate (B84403) or acetate at a low pH (e.g., pH 2.5-4.5). Organic modifiers like methanol or acetonitrile can be added to the BGE to improve solubility and selectivity.
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful tool for the absolute quantification of compounds without the need for identical reference standards for each analyte.
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried extract or isolated compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, Methanol-d4) containing a precisely weighed amount of an internal standard (IS). The IS should have a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common internal standards.[5]
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A simple 90° pulse sequence is used.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for high accuracy).[5]
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
The quantity of the analyte is calculated based on the ratio of the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their molar masses and the number of protons contributing to each signal.
-
Visualization of Workflows and Relationships
Experimental Workflow for Aporphine Alkaloid Profiling
The following diagram illustrates a general workflow for the profiling of aporphine alkaloids from a plant matrix.
Caption: General workflow for aporphine alkaloid analysis.
Logical Relationships Between Analytical Techniques
This diagram illustrates the logical relationships between the analytical techniques based on their primary applications and strengths in aporphine alkaloid analysis.
Caption: Relationships between analytical techniques.
References
- 1. Application of design of experiments and design space methodology for the HPLC-UV separation optimization of aporphine alkaloids from leaves of Spirospermum penduliflorum Thouars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxy-1-Methoxyaporphine: A Comprehensive Guide
For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. 2-Hydroxy-1-methoxyaporphine, an alkaloid compound, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Data
Based on available safety data, this compound is classified with specific hazards that necessitate its handling as hazardous waste. It is crucial to avoid environmental release due to its toxicity to aquatic life.[1]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | Avoid release to the environment. Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Core Disposal Principle: Hazardous Waste Management
Due to its identified hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final removal by qualified personnel.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure appropriate PPE is worn, including:
-
Nitrile or other chemical-resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
2. Waste Segregation and Collection: Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Place pure this compound, contaminated weighing papers, and other contaminated solids into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][3]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste. Do not mix with incompatible waste streams.[2][5]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[3]
3. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety. The hazardous waste container must be labeled with:
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date when the first drop of waste was added to the container.[4]
-
The name and contact information of the principal investigator or responsible personnel.[4]
4. Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[6] This area should be:
-
Under the control of laboratory personnel.[6]
-
Away from general lab traffic and incompatible chemicals.
5. Professional Disposal: The final and most critical step is to arrange for the collection and disposal of the hazardous waste through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[4] Never attempt to dispose of the chemical waste through municipal waste services.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. This compound|33770-27-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guide for Handling 2-Hydroxy-1-methoxyaporphine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-hydroxy-1-methoxyaporphine. The following procedures are designed to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects[1].
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure risks. The required level of protection depends on the specific handling task.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields, or chemical safety goggles. A face shield may be required for tasks with a splash hazard. | Ensure compliance with government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Protective clothing, such as a lab coat. | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact[2]. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if dusts are generated. | To be used in a well-ventilated area, preferably within a chemical fume hood[2][3]. |
| Body | A lab coat or a complete suit protecting against chemicals may be necessary depending on the scale of work. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Step 1: Preparation
-
Thoroughly review this safety guide and the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all required PPE is available and in good condition[2].
-
Prepare the work area, preferably a chemical fume hood, ensuring it is clean, uncluttered, and all necessary equipment is present.
-
Have a spill kit readily accessible.
Step 2: Handling and Experimentation
-
Don all required PPE as specified in the table above.
-
When weighing the compound, perform the task in a ventilated enclosure or fume hood to minimize dust generation[2].
-
Carefully transfer the chemical, avoiding skin and eye contact[3].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
-
Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place[4][5].
Step 3: Post-Handling and Decontamination
-
After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices[2].
-
Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
In the event of an accidental release or exposure, immediate action is crucial.
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].
-
Spill: Collect spillage[1]. For small spills, absorb with an inert material and collect into a suitable, sealed container for disposal[3]. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of this hazardous material at an approved waste disposal plant. Do not allow the chemical to enter drains[1][3].
-
Contaminated Packaging: Dispose of as unused product[2].
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and local regulations.
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
